Divinyl sulfide
Description
Structure
3D Structure
Properties
CAS No. |
627-51-0 |
|---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
ethenylsulfanylethene |
InChI |
InChI=1S/C4H6S/c1-3-5-4-2/h3-4H,1-2H2 |
InChI Key |
UIYCHXAGWOYNNA-UHFFFAOYSA-N |
SMILES |
C=CSC=C |
Canonical SMILES |
C=CSC=C |
boiling_point |
84.0 °C |
melting_point |
20.0 °C 20°C |
Other CAS No. |
627-51-0 |
physical_description |
Liquid |
Synonyms |
divinyl sulfide divinylsulfide ethene, 1,1'-thiobis- ethylene sulfide thiirane vinyl sulfide |
Origin of Product |
United States |
Foundational & Exploratory
The Formation of Vinyl-Containing Sulfur Compounds in Allium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The characteristic flavor and medicinal properties of Allium species, such as garlic and onion, are largely attributed to a complex array of organosulfur compounds. While the term "divinyl sulfide" is sometimes associated with garlic volatiles, current scientific literature indicates that the primary vinyl-containing sulfur compounds formed upon the disruption of Allium tissues are vinyldithiins , specifically 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin . This technical guide provides an in-depth exploration of the biochemical mechanisms underlying the formation of these vinyldithiins, supported by quantitative data, detailed experimental protocols, and visual pathway representations. The focus of this guide is on the scientifically validated formation of vinyldithiins, addressing the common misconception regarding this compound.
The Alliin-Alliinase System: The Gateway to Sulfur Volatiles
The biosynthesis of vinyldithiins originates from the enzymatic conversion of S-allyl-L-cysteine sulfoxide (B87167) (alliin), a stable precursor present in intact Allium cells. Upon tissue damage, such as crushing or cutting, the enzyme alliinase, which is physically separated from alliin (B105686) in the intact plant, comes into contact with its substrate.
Alliinase (EC 4.4.1.4) catalyzes the rapid conversion of alliin into the highly reactive and unstable compound, allicin (B1665233) (diallyl thiosulfinate).[1][2] This reaction is the cornerstone of garlic's sulfur chemistry, releasing the pungent aroma characteristic of freshly cut garlic.[3][4]
The Non-Enzymatic Cascade: From Allicin to Vinyldithiins
Allicin itself is a transient molecule that undergoes a series of non-enzymatic transformations, leading to a diverse array of more stable sulfur compounds.[4][5] The formation of vinyldithiins is a key pathway in this cascade, particularly in non-polar environments such as oils.[6][7]
The proposed mechanism for vinyldithiin formation involves the following steps:
-
Decomposition of Allicin : Allicin decomposes to form two key intermediates: 2-propenesulfenic acid and thioacrolein (B1219185) (H₂C=CHCH=S).[6]
-
Diels-Alder Dimerization : Thioacrolein, a reactive diene, undergoes a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with another molecule of thioacrolein acting as the dienophile.[6] This dimerization results in the formation of the two isomeric vinyldithiins: 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin.[6][8]
It is important to note that these cyclic sulfur compounds are considered artifacts formed from allicin during thermal analysis or in non-polar solvents, rather than being present in fresh, intact garlic.[7]
Quantitative Data on Vinyldithiin Formation
The yield of vinyldithiins is highly dependent on the preparation method and the surrounding medium. Macerating crushed garlic in vegetable oil is a common method for producing vinyldithiins.[7][9] The following tables summarize quantitative data on vinyldithiin yields under various conditions.
| Preparation Method | Garlic to Oil Ratio (w/w) | Temperature (°C) | Time (h) | Total Vinyldithiin Yield (mg/100g fresh garlic) | Reference |
| Maceration in Olive/Sunflower Oil | 1:2 | 37 | 6 | 133 | [10] |
| Microwave-Assisted Maceration | 1:2 | 37 | 6 | 486 | [10] |
| Compound | Garlic to Mustard Oil Ratio (w/v) | Temperature (°C) | Time (h) | Optimized Yield (µg/mL of oil) | Reference |
| Ajoene | 1:2.0 | 55.00 | 4.5 | 2186.58 ± 34.32 | [8][9][11] |
| 2-vinyl-4H-1,3-dithiin | 1:2.2 | 77.51 | 2.22 | 4363.27 ± 32.50 | [8][9][11] |
Experimental Protocols
Extraction of Vinyldithiins from Garlic Macerated Oil
This protocol describes the extraction of vinyldithiins from a garlic-oil macerate for subsequent analysis.[3][12]
Materials:
-
Fresh garlic cloves
-
Vegetable oil (e.g., olive or sunflower oil)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Crush a known weight of fresh garlic cloves.
-
Immediately mix the crushed garlic with a specified volume of vegetable oil in a sealed container.
-
Incubate the mixture under controlled temperature and time conditions (refer to Table 1 for examples).
-
After incubation, add an equal volume of acetonitrile to the oil macerate.
-
Vortex the mixture vigorously for 2 minutes to extract the vinyldithiins into the acetonitrile phase.
-
Centrifuge the mixture at 5000 x g for 10 minutes to separate the oil and acetonitrile layers.
-
Carefully collect the upper acetonitrile layer containing the vinyldithiins for analysis.
Quantification of Vinyldithiins by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of vinyldithiins using reverse-phase HPLC.[3][12]
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a series of standard solutions of purified 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin of known concentrations in acetonitrile.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the extracted acetonitrile sample (from Protocol 4.1) into the HPLC system.
-
Identify the peaks corresponding to the vinyldithiin isomers based on their retention times compared to the standards.
-
Quantify the concentration of each vinyldithiin isomer in the sample by interpolating the peak area from the calibration curve.
Identification of Vinyldithiins by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for the identification of vinyldithiins in garlic extracts.[7]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Scan Range: m/z 40-300.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the acetonitrile extract (from Protocol 4.1) into the GC-MS system.
-
Separate the volatile compounds in the gas chromatograph.
-
Detect and identify the compounds using the mass spectrometer.
-
Identify 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin by comparing their mass spectra with reference spectra from a library (e.g., NIST) or with the spectra of pure standards. The mass spectrum of 2-vinyl-4H-1,3-dithiin typically shows a molecular ion at m/z 144 and characteristic fragment ions.
Signaling Pathways and Experimental Workflows
Biochemical Pathway of Vinyldithiin Formation
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Buy 3-Vinyl-4H-1,2-dithiin (EVT-1554319) | 62488-53-3 [evitachem.com]
- 3. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijat-aatsea.com [ijat-aatsea.com]
- 12. 3-Vinyl-4H-1,2-dithiin|CAS 62488-53-3|RUO [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of Divinyl Sulfide
Foreword: An extensive review of publicly available scientific databases and literature reveals a notable scarcity of collated experimental spectroscopic data for divinyl sulfide (B99878) (S(CH=CH₂)₂). The data is often conflated with that of its oxidized counterpart, divinyl sulfone. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the expected spectroscopic properties of divinyl sulfide and the detailed experimental protocols required to obtain and interpret them. The principles and expected data are derived from the fundamental theory of spectroscopy and analysis of structurally analogous vinyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment, connectivity, and stereochemistry of its hydrogen (¹H) and carbon (¹³C) nuclei.
The symmetry of this compound simplifies its NMR spectra. The two vinyl groups are chemically equivalent. The protons on each vinyl group, however, are chemically distinct and will exhibit complex splitting patterns due to geminal, cis, and trans couplings, characteristic of an ABC spin system.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom | Expected Chemical Shift (δ) ppm | Expected Multiplicity & Coupling Constants (J) Hz |
|---|---|---|---|
| ¹H | =CH-S | ~6.3 - 6.6 | Doublet of doublets (dd), J (trans) ≈ 16 Hz, J (cis) ≈ 9 Hz |
| ¹H | H₂C= (trans to S) | ~5.3 - 5.5 | Doublet of doublets (dd), J (trans) ≈ 16 Hz, J (geminal) ≈ 1.5 Hz |
| ¹H | H₂C= (cis to S) | ~5.2 - 5.4 | Doublet of doublets (dd), J (cis) ≈ 9 Hz, J (geminal) ≈ 1.5 Hz |
| ¹³C | =CH-S | ~130 - 135 | - |
| ¹³C | H₂C= | ~115 - 120 | - |
Note: Values are estimates based on analogous structures like phenyl vinyl sulfide and are typically recorded in CDCl₃.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Apparatus and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not already in solvent)
-
This compound sample
-
Pipettes and vial
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical lock signal.
-
¹H Spectrum Acquisition:
-
Tune and match the proton probe.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Tune and match the carbon probe.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Accumulate a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the CDCl₃ peak to 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is key to confirming the presence of vinyl (C=C, =C-H) and sulfide (C-S) moieties.
The IR spectrum of this compound is expected to be dominated by absorptions from the vinyl groups. The C-S stretch is typically weaker and found in the fingerprint region.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| =C-H Stretch | Alkene | 3100 - 3010 | Medium |
| C=C Stretch | Alkene | 1640 - 1610 | Medium, sharp |
| =C-H Bend (out-of-plane) | Vinyl group | 990 and 910 | Strong |
| C-S Stretch | Thioether | 700 - 600 | Weak to Medium |
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of neat this compound.
Apparatus and Reagents:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
Procedure:
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place one to two drops of the neat this compound liquid directly onto the center of the ATR crystal.
-
Spectrum Acquisition:
-
Initiate the sample scan using the spectrometer software.
-
Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum with a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Analysis:
-
The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption peaks corresponding to the functional groups detailed in Table 2.
-
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a soft, lint-free wipe soaked in isopropanol or acetone (B3395972) and allow it to dry completely.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the sulfur atom's lone pairs and the π-electrons of the vinyl groups constitute the principal chromophores. The conjugation between the sulfur lone pairs and the π-systems is expected to result in characteristic UV absorption.
Simple alkyl sulfides show weak absorptions around 210 nm. The conjugation with two vinyl groups in this compound is expected to shift the absorption maximum (λ_max) to a longer wavelength and increase its intensity due to n→π* and π→π* transitions.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | C=C-S-C=C | ~230 - 250 | High |
| n → π* | C=C-S | ~270 - 290 | Low |
Note: Values are estimates. The solvent can significantly influence λ_max; ethanol (B145695) or hexane (B92381) are common choices.
Objective: To determine the UV-Vis absorption spectrum and λ_max of this compound.
Apparatus and Reagents:
-
Dual-beam UV-Vis spectrophotometer.
-
A matched pair of quartz cuvettes (1 cm path length).
-
Spectroscopic grade solvent (e.g., ethanol or hexane).
-
This compound sample.
-
Volumetric flasks and micropipettes for dilution.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic solvent.
-
Dilution: From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL or as appropriate to bring the maximum absorbance into the 0.1-1.0 range) in a volumetric flask.
-
Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Baseline Correction: Fill both cuvettes with the pure solvent. Place them in the reference and sample holders. Run a baseline scan over the desired wavelength range (e.g., 190-400 nm) to zero the instrument.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the diluted sample solution, and then fill it with the sample solution. Place it back into the sample holder.
-
Spectrum Acquisition: Run the scan. The software will automatically record the absorbance at each wavelength.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record its absorbance value. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Thermochemical Data for Divinyl Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of divinyl sulfide (B99878) (C₄H₆S). The information is compiled from experimental data reported in the literature and supplemented with established computational estimation methods to present a complete thermochemical profile. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermochemical data for this compound.
Core Thermochemical Data
The experimentally determined and estimated thermochemical properties of divinyl sulfide are summarized in the tables below. These values are crucial for understanding the energetic stability and reactivity of the molecule.
Table 1: Enthalpy and Gibbs Free Energy of Formation
| Property | Phase | Value | Units | Source |
| Standard Enthalpy of Formation (ΔfH°) | Gas | 106.00 ± 4.00 | kJ/mol | NIST |
| Standard Enthalpy of Formation (ΔfH°) | Liquid | 67.70 ± 3.00 | kJ/mol | NIST |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Gas | 191.60 | kJ/mol | Joback (Calculated)[1] |
Table 2: Entropy and Heat Capacity
| Property | Phase | Value | Units | Source |
| Standard Molar Entropy (S°) | Gas | Estimated | J/mol·K | Benson Group Additivity |
| Ideal Gas Heat Capacity (Cp) | Gas | Estimated | J/mol·K | Joback Method |
Table 3: Phase Change and Other Properties
| Property | Value | Units | Source |
| Enthalpy of Vaporization (ΔvapH°) | 38.30 ± 0.70 | kJ/mol | NIST |
| Ionization Energy (IE) | 8.25 ± 0.01 | eV | NIST |
Experimental and Computational Protocols
A critical aspect of utilizing thermochemical data is understanding the methodologies through which they were obtained. This section details both the experimental techniques for determining the enthalpy of formation and the computational methods used to estimate other key thermochemical parameters.
Experimental Determination of Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation of this compound was experimentally determined using combustion calorimetry.[2] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.
General Protocol for Organosulfur Compounds:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container, often a gelatin capsule or placed in a crucible made of a material like platinum.
-
Bomb Setup: The sample is placed inside the combustion bomb, and a fuse wire is positioned to ensure ignition. A small, known amount of water is typically added to the bomb to saturate the internal atmosphere with water vapor, simplifying the final state corrections.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-insulated outer container (the calorimeter jacket). The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.
-
Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change and the calorimeter's heat capacity.
-
Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (from the sulfur in the sample).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).
Computational Estimation of Thermochemical Properties
Due to the lack of readily available experimental data for all thermochemical properties of this compound, computational methods provide valuable estimations.
The Benson group additivity method is an empirical approach used to estimate the thermochemical properties of molecules by summing the contributions of their constituent functional groups. The standard molar entropy (S°) of this compound can be estimated using this method. The molecule is dissected into groups, and the known entropy contribution of each group is summed to obtain the total molar entropy of the molecule.
The Joback method is another group contribution method used to estimate various thermophysical properties, including the ideal gas heat capacity (Cp). Similar to the Benson method, the molecule is broken down into its fundamental groups, and the temperature-dependent heat capacity is calculated by summing the contributions of these groups using a polynomial expression.
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of acetylene (B1199291) with hydrogen sulfide.[3] This process can be visualized as a two-step nucleophilic addition.
The reaction proceeds via the initial deprotonation of hydrogen sulfide by a base to form the hydrosulfide anion, a potent nucleophile. This anion then attacks one of the carbon atoms of the acetylene triple bond. A subsequent protonation step yields the intermediate vinylthiol. The vinylthiol is then deprotonated again by the base to form the vinylthiolate anion, which in turn acts as a nucleophile, attacking a second molecule of acetylene to form the final product, this compound, after a final protonation step.
References
Quantum Chemical Insights into Divinyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the conformational landscape, vibrational properties, and electronic structure of divinyl sulfide (B99878) (C₄H₆S) through the lens of quantum chemical calculations. By summarizing key theoretical data and outlining the methodologies employed, this document aims to provide a comprehensive resource for researchers in computational chemistry, materials science, and drug development.
Conformational Analysis
Divinyl sulfide is a flexible molecule characterized by the rotation of its two vinyl groups around the C-S bonds. Theoretical calculations have identified several possible conformers, with their relative stabilities determined by a delicate balance of steric and electronic effects.
A gas-phase electron diffraction study has provided experimental evidence for a non-planar conformer with C₁ symmetry as a significant component of the conformational mixture at room temperature. Computational studies have explored various possible conformations, including planar (C₂ᵥ) and non-planar (C₁ and C₂) structures. The relative energies of these conformers are crucial for understanding the molecule's overall properties and reactivity.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) | Computational Method |
|---|
| Data not available in the searched literature | - | - | - |
A comprehensive table of relative energies for this compound conformers from a dedicated computational study was not available in the reviewed literature. The existence of C₁ and C₂ᵥ conformers has been noted in computational databases.[1]
The conformational preferences of this compound are influenced by the interplay between the π-systems of the vinyl groups and the sulfur atom's lone pairs. The following diagram illustrates the rotational degrees of freedom leading to different conformers.
Caption: Rotational isomerism in this compound.
Vibrational Spectra
The vibrational frequencies of this compound have been investigated using both theoretical calculations and experimental spectroscopy. Quantum chemical methods, such as Møller-Plesset perturbation theory (MP2), are instrumental in assigning the vibrational modes observed in infrared (IR) and Raman spectra.
Table 2: Calculated Vibrational Frequencies of this compound (C₂ᵥ Conformer)
| Mode | Symmetry | Calculated Frequency (cm⁻¹) |
|---|---|---|
| 1 | A | 3317 |
| 2 | A | 3239 |
| 3 | A | 3218 |
| 4 | A | 1687 |
| 5 | A | 1464 |
| 6 | A | 1339 |
| 7 | A | 1089 |
| 8 | A | 1018 |
| 9 | A | 930 |
| 10 | A | 768 |
| 11 | A | 646 |
| 12 | A | 384 |
| 13 | A | 209 |
| 14 | A | 83 |
| 15 | B | 3317 |
| 16 | B | 3236 |
| 17 | B | 3217 |
| 18 | B | 1673 |
| 19 | B | 1457 |
| 20 | B | 1330 |
| 21 | B | 1073 |
| 22 | B | 1010 |
| 23 | B | 929 |
| 24 | B | 760 |
| 25 | B | 620 |
| 26 | B | 411 |
| 27 | B | 71 |
Frequencies calculated at the MP2=FULL/6-31G level of theory.*[1]
Electronic Properties
The electronic structure of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and its potential applications in electronic materials.
Table 3: Frontier Molecular Orbital Energies of this compound
| Property | Value (eV) | Computational Method |
|---|---|---|
| HOMO Energy | Data not available in the searched literature | - |
| LUMO Energy | Data not available in the searched literature | - |
| HOMO-LUMO Gap | Data not available in the searched literature | - |
A specific calculated HOMO-LUMO gap for this compound was not found in the directly searched literature and databases.
The conceptual workflow for a typical quantum chemical calculation to determine these properties is outlined below.
Caption: Workflow for quantum chemical calculations.
Methodologies
Computational Protocols
The theoretical data presented in this guide are primarily derived from ab initio and Density Functional Theory (DFT) calculations. A typical computational workflow involves the following steps:
-
Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the HOMO and LUMO energies.
Commonly employed theoretical methods for such calculations on sulfur-containing organic molecules include:
-
Density Functional Theory (DFT): Functionals such as B3LYP are widely used due to their balance of accuracy and computational cost.
-
Møller-Plesset Perturbation Theory (MP2): This ab initio method provides a higher level of theory and is often used for more accurate energy and property calculations.
-
Basis Sets: Pople-style basis sets, such as 6-31G* or 6-311G**, are frequently used to describe the atomic orbitals.
Experimental Protocols
Gas-Phase Electron Diffraction (GED): This experimental technique is a powerful tool for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions.[2] The general procedure involves:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded.
-
Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles of the molecule.
This technique was instrumental in providing the experimental evidence for the non-planar structure of this compound.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule.
-
FT-IR Spectroscopy: An infrared spectrometer is used to measure the absorption of infrared radiation by the sample as a function of wavelength.
-
Raman Spectroscopy: A laser is used to irradiate the sample, and the inelastically scattered light is collected and analyzed to obtain the Raman spectrum.
While specific experimental spectra for this compound were not found in the reviewed literature, the general protocols for obtaining these spectra for organic compounds are well-established.
Conclusion
Quantum chemical calculations provide invaluable insights into the molecular structure, vibrational properties, and electronic characteristics of this compound. While existing computational data from databases offer a foundational understanding, this guide highlights the need for more dedicated theoretical studies to fully elucidate the conformational landscape and relative energies of its various isomers. Furthermore, the availability of comprehensive experimental vibrational spectra would be highly beneficial for benchmarking and refining theoretical models. The methodologies outlined herein provide a robust framework for future research endeavors aimed at a deeper understanding of this versatile organosulfur compound and its potential applications.
References
A Technical Guide to the Historical Preparation of Divinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyl sulfide (B99878) (DVS), a compound with the formula S(CH=CH₂)₂, is a versatile monomer and an important intermediate in organic synthesis. Its preparation has been a subject of interest for over a century, with methods evolving from harsh elimination reactions to more sophisticated catalytic processes. This technical guide provides an in-depth overview of the core historical methods for the preparation of divinyl sulfide, focusing on the key chemical transformations, experimental conditions, and the evolution of synthetic strategies.
Core Historical Synthetic Methodologies
Two primary methodologies dominate the historical landscape of this compound synthesis: the dehydrohalogenation of bis(2-haloethyl) sulfides and the direct vinylation of sulfur sources with acetylene (B1199291).
Dehydrohalogenation of Bis(2-chloroethyl) Sulfide
The first documented synthesis of this compound, reported in 1920, utilized the dehydrohalogenation of bis(2-chloroethyl) sulfide, colloquially known as mustard gas. This reaction involves the elimination of two molecules of hydrogen chloride in the presence of a strong base.[1]
Reaction Scheme:
(ClCH₂CH₂)₂S + 2 Base → (CH₂=CH)₂S + 2 Base·HCl
Commonly employed bases for this transformation include alkali metal alkoxides, such as sodium ethoxide, and hydroxides like sodium hydroxide (B78521).[1]
-
Reagents:
-
Bis(2-chloroethyl) sulfide
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (EtOH), absolute
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Bis(2-chloroethyl) sulfide is added dropwise to the ethanolic sodium ethoxide solution with vigorous stirring. An exothermic reaction is typically observed, and the reaction temperature may be controlled with an ice bath.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction.
-
The resulting mixture, containing this compound, sodium chloride, and ethanol, is then subjected to distillation.
-
The crude this compound is collected and can be further purified by fractional distillation.
-
Synthesis from Acetylene and a Sulfur Source
A more direct and economically viable route to this compound involves the reaction of acetylene with a suitable sulfur source. This approach, extensively developed by Soviet chemists, particularly B. A. Trofimov and his school, has become a cornerstone of industrial this compound production.[2][3][4][5] The reaction can be performed with hydrogen sulfide or, more commonly, with alkali metal sulfides or hydrosulfides.
Reaction Scheme:
2 HC≡CH + S²⁻ → (CH₂=CH)₂S
A key innovation in this area was the use of "superbasic" catalytic systems, most notably a mixture of an alkali metal hydroxide (like KOH) and dimethyl sulfoxide (B87167) (DMSO).[2] This medium significantly enhances the nucleophilicity of the sulfide species, facilitating the addition to the acetylene triple bond.
-
Reagents:
-
Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetylene (gas)
-
-
Procedure:
-
A mixture of sodium sulfide and potassium hydroxide is prepared in DMSO in a pressure-resistant reactor equipped with a gas inlet, a stirrer, and a temperature control system.
-
The reactor is purged with an inert gas, and then a stream of acetylene is introduced under pressure.
-
The reaction mixture is heated to a temperature typically in the range of 80-120°C.[2] The pressure is maintained by the continuous or intermittent feeding of acetylene.
-
The reaction is monitored for the consumption of acetylene.
-
Upon completion, the reactor is cooled, and the excess pressure is carefully released.
-
The reaction mixture is typically diluted with water, and the organic layer containing this compound is separated.
-
The crude product is then purified by distillation.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the historical methods of this compound preparation. It is important to note that specific yields and optimal conditions can vary significantly based on the precise experimental setup and purity of reagents.
| Method | Sulfur Source | Base/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference(s) |
| Dehydrohalogenation | Bis(2-chloroethyl) sulfide | Sodium Ethoxide | Ethanol | Reflux | Atmospheric | Moderate | [1] |
| Dehydrohalogenation | Bis(2-chloroethyl) sulfide | Sodium Hydroxide | Water | Ambient to warm | Atmospheric | Variable | [1] |
| Acetylene Vinylation | Sodium Sulfide/Hydrogen Sulfide | KOH | DMSO | 80 - 120 | >1 | 25 - 80 | [2] |
| Acetylene Vinylation | Elemental Sulfur | KOH | HMPA/DMSO | 80 - 120 | >1 | 25 - 80 | [2] |
Logical Relationships of Synthetic Pathways
The historical development of this compound synthesis showcases a progression from multi-step elimination reactions to more direct and efficient vinylation methods. The following diagram illustrates the logical connections between the key starting materials and the final product.
Caption: Historical Synthetic Pathways to this compound.
References
The Dual Reactivity of Divinyl Sulfide: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Electrophilic and Nucleophilic Reactions of a Versatile Building Block in Organic Synthesis
Divinyl sulfide (B99878) (DVS), a deceptively simple molecule with the formula S(CH=CH₂)₂, possesses a rich and varied chemical reactivity that makes it a valuable tool for synthetic chemists. The presence of two vinyl groups flanking a sulfur atom imparts a dual reactivity profile, allowing it to readily engage with both electrophiles and nucleophiles. This technical guide provides a detailed overview of the core reactivity of divinyl sulfide, summarizing key quantitative data, outlining experimental protocols, and illustrating reaction pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Reactivity with Electrophiles
The electron-rich double bonds of this compound are susceptible to attack by a variety of electrophiles. These reactions typically proceed via an electrophilic addition mechanism, often with interesting regiochemical and stereochemical outcomes.
Halogenation
This compound reacts readily with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction with bromine, for instance, leads to the formation of a tetrabrominated product. The addition proceeds in a stepwise manner, with the initial addition to one vinyl group followed by addition to the second.
Reaction with Bromine:
The electrophilic addition of bromine to this compound is a classic example of its reactivity towards electrophiles. The reaction typically proceeds readily at room temperature.
-
Reaction Pathway:
Experimental Protocol: Bromination of this compound
A general procedure for the bromination of an alkene can be adapted for this compound.
-
Dissolution: Dissolve this compound in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of this compound at room temperature. The characteristic reddish-brown color of bromine will disappear as it reacts.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
| Electrophile | Reagent | Product(s) | Yield (%) | Reference |
| Bromine | Br₂ in CCl₄ | 2,2',5,5'-Tetrabromo-1,4-dithiane | Not specified | [1] |
Hydrohalogenation
The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This leads to the formation of dihalo-substituted diethyl sulfide derivatives.
Reaction with Hydrogen Chloride (HCl):
The reaction with HCl demonstrates the regioselectivity of the addition.
-
Reaction Pathway:
Experimental Protocol: Hydrochlorination of this compound
-
Gas Introduction: In a fume hood, pass a stream of dry hydrogen chloride gas through a solution of this compound in an inert solvent like diethyl ether or dichloromethane at a low temperature (e.g., 0 °C).[2]
-
Reaction Control: Monitor the reaction progress by GC or NMR spectroscopy to determine the extent of mono- and di-addition.
-
Isolation: Upon completion, remove the excess HCl by purging with an inert gas (e.g., nitrogen). The solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation.
| Electrophile | Reagent | Product(s) | Yield (%) | Reference |
| Hydrogen Chloride | HCl (gas) | 2,2'-Dichlorodiethyl sulfide | Not specified | [3] |
Reactivity with Nucleophiles
The electron-withdrawing nature of the sulfur atom, although modest, can activate the vinyl groups of this compound towards nucleophilic attack, particularly in the form of Michael-type additions. This reactivity is significantly enhanced in the corresponding divinyl sulfoxide (B87167) and divinyl sulfone.
Michael Addition
Nucleophiles such as amines and thiols can add to the double bonds of this compound in a Michael fashion, especially under basic conditions or with a suitable catalyst. This reaction is highly valuable for the synthesis of functionalized thioethers.
Reaction with Amines:
Primary and secondary amines can undergo a double Michael addition to this compound to form substituted thiomorpholines.
-
Reaction Pathway:
Experimental Protocol: Double Michael Addition of an Aromatic Amine to Divinyl Sulfone (Analogous Reaction)
This protocol for the reaction of divinyl sulfone can be adapted for this compound, likely requiring more forcing conditions.[4]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic amine, divinyl sulfone (or this compound), a catalytic amount of boric acid, and glycerol.
-
Heating: Heat the reaction mixture in water with stirring.
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography.
| Nucleophile | Reagent | Product(s) | Yield (%) | Reference |
| Aromatic Amines | ArNH₂ | N-Arylthiomorpholine-1,1-dioxides (from DVSulfone) | 90-95 | [4] |
Reaction with Thiols (Thiol-Ene Reaction):
The addition of thiols to the vinyl groups of this compound can proceed via a radical-mediated thiol-ene reaction, often initiated by light or a radical initiator.[5] This reaction is highly efficient and follows an anti-Markovnikov addition pattern.
-
Reaction Workflow:
Experimental Protocol: Thiol-Ene Reaction with this compound
A general protocol for a photoinitiated thiol-ene reaction is as follows:
-
Mixture Preparation: In a suitable reaction vessel, combine this compound, the thiol, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time to remove oxygen, which can quench the radical reaction.
-
Irradiation: Irradiate the mixture with a UV lamp at a suitable wavelength.
-
Monitoring: Monitor the disappearance of the thiol and vinyl protons by ¹H NMR spectroscopy or GC.
-
Purification: Once the reaction is complete, the product can often be used without further purification, or it can be purified by column chromatography if necessary.
| Nucleophile | Reagent | Product(s) | Yield (%) | Reference |
| Thiols | R-SH, photoinitiator | Polythioethers | High | [5] |
Reactions with Organometallic Reagents
Organolithium and Grignard reagents are potent nucleophiles that can add to the vinyl groups of this compound. These reactions can lead to the formation of new carbon-carbon bonds.
Experimental Protocol: Reaction with Organolithium Reagents
A general procedure for the reaction of an organolithium reagent with a vinyl sulfide is as follows:
-
Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Reagent Setup: In a flame-dried flask, dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Addition: Slowly add the organolithium reagent (e.g., n-butyllithium) dropwise to the stirred solution.
-
Quenching: After the addition is complete, stir the reaction at low temperature for a specified time and then quench by the addition of a suitable electrophile (e.g., water, an alkyl halide).
-
Work-up and Purification: Allow the reaction to warm to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by distillation or chromatography.
| Nucleophile | Reagent | Product(s) | Yield (%) | Reference |
| Organolithium | R-Li | C-C bond formation products | Varies | [6][7] |
Cycloaddition Reactions
The vinyl groups of this compound can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions, although their reactivity is generally lower than that of more electron-deficient alkenes.
Diels-Alder Reaction:
This compound can react with conjugated dienes to form six-membered rings. The reaction often requires elevated temperatures.
-
Reaction Pathway:
Polymerization
This compound is a bifunctional monomer that can undergo polymerization through its vinyl groups. Polymerization can be initiated by radical, cationic, or anionic initiators, leading to the formation of cross-linked polymers or, under controlled conditions, linear polymers with pendant vinyl groups.[8][9][10]
Radical Polymerization Workflow:
Conclusion
This compound exhibits a versatile reactivity profile, engaging in a range of transformations with both electrophiles and nucleophiles. Its ability to undergo electrophilic additions, Michael additions, thiol-ene reactions, and polymerizations makes it a valuable synthon for the construction of diverse molecular architectures. This guide provides a foundational understanding of its core reactivity, offering researchers a starting point for exploring its potential in their own synthetic endeavors. Further investigation into the specific reaction conditions and substrate scope for each transformation will undoubtedly continue to expand the utility of this important organosulfur compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. orgsyn.org [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
The Biological Activity of Divinyl Sulfide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organosulfur compounds, particularly those derived from Allium species like garlic, have long been a subject of scientific scrutiny for their diverse and potent biological activities. Among these, a range of vinyl-containing sulfur compounds, including divinyl sulfide (B99878) and its more complex derivatives like ajoene (B124975) and vinyldithiins, have demonstrated significant potential in therapeutic applications. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. While divinyl sulfide itself is primarily known as a toxic metabolite, its derivatives, both natural and synthetic, exhibit a broad spectrum of promising bioactivities.
I. Anticancer Activity
The anticancer properties of this compound derivatives, particularly ajoene, have been extensively studied. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways.
Quantitative Data: Cytotoxicity of this compound and its Derivatives
The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines, primarily reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Activity Type | IC50 Value | Reference |
| Ajoene | Rat Aortic Smooth Muscle Cells | Antiproliferative | 5.7 µM | [1] |
| Rat Aortic Smooth Muscle Cells | [3H]-thymidine incorporation inhibition | 25.2 µM | [1] | |
| BisPMB (Ajoene analogue) | WHCO1 (Esophageal cancer) | Cytotoxicity | Not specified, but active | [2] |
| WHCO6 (Esophageal cancer) | Cytotoxicity | Not specified, but active | [2] | |
| KYSE30 (Esophageal cancer) | Cytotoxicity | Not specified, but active | [2] | |
| HET-1A (Non-cancerous) | Cytotoxicity | Not specified, but active | [2] | |
| Synthetic Ajoene Analogues | Various cancer cell lines | Anti-proliferation | 0.5 - 23 µM | [3] |
| Diallyl Sulfide (DAS) | SH-SY5Y (Neuroblastoma) | Decreased viability | 50 and 100 µM | [4] |
| Diallyl Disulfide (DDS) | Chinese Hamster Ovary (CHO) | Cytotoxicity (Dq) | 1.6 µg/ml | [5] |
| Chinese Hamster Ovary (CHO) | Cytotoxicity (D0) | 0.6 µg/ml | [5] | |
| Divinyl Sulfone (DVS) | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | More toxic than sulfur mustard | [6][7][8] |
Signaling Pathways in Anticancer Activity
Ajoene, a prominent derivative, induces apoptosis in cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), activation of the NF-κB signaling pathway, and initiation of the caspase cascade.[9][10]
Caption: Ajoene-induced apoptosis pathway.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until the cells form a monolayer.[11]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 16-48 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[11]
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][12]
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Substrate Incubation: Incubate the cell lysate with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a 96-well plate.[13][14]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.[14]
II. Antimicrobial Activity
Several derivatives of this compound, particularly diallyl sulfides and ajoene, exhibit broad-spectrum antimicrobial activity against bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ajoene (Z-isomer) | Gram-positive bacteria | 5-20 | [7] |
| Gram-negative bacteria | 100-160 | [7] | |
| H. pylori | 15-20 | [7] | |
| Ajoene (E-isomer) | H. pylori | 25 | [7] |
| Diallyl Trisulfide (DATS) | Campylobacter jejuni | 1-64 | [15] |
| Diallyl Sulfide (DAS) | Bacillus cereus | 54.75 mM | [16] |
| Garlic Oil | Food-borne pathogens | Generally lower MICs than chive oil | [17] |
| Chive Oil | Food-borne pathogens | - | [17] |
| Tetracycline | Food-borne pathogens | 0.5-2 | [17] |
Experimental Protocols
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.[18]
-
Inoculation: Inoculate each well with the microbial suspension.[8]
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
III. Anti-inflammatory Activity
This compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Signaling Pathways in Anti-inflammatory Activity
References
- 1. Diallyl Sulfide and Its Role in Chronic Diseases Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 3. Garlic-derived anticancer agents: structure and biological activity of ajoene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. Ajoene, a compound of garlic, induces apoptosis in human promyeloleukemic cells, accompanied by generation of reactive oxygen species and activation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. abbkine.com [abbkine.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of a Conserved Anti-Apoptotic Protein That Modulates the Mitochondrial Apoptosis Pathway | PLOS One [journals.plos.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Coordination Chemistry of Divinyl Sulfide with Transition Metals: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The coordination chemistry of divinyl sulfide (B99878) with transition metals represents a largely uncharted area of organometallic research. Despite the ligand's potential to engage metal centers through its sulfur atom and two vinyl groups, a comprehensive review of the scientific literature reveals a significant scarcity of well-characterized transition metal-divinyl sulfide complexes. This guide, therefore, provides a foundational understanding by drawing parallels with the coordination chemistry of analogous vinyl thioether ligands. By examining the synthesis, structure, and reactivity of these related compounds, we can infer the expected behavior of divinyl sulfide in a coordination context. This document summarizes general synthetic methodologies, expected coordination modes, and typical characterization data for transition metal-thioether complexes, offering a predictive framework for researchers venturing into this novel field. The potential for this compound complexes in catalysis and materials science is also briefly explored, highlighting the opportunities that await in this under-investigated chemical space.
Introduction: The Untapped Potential of this compound as a Ligand
This compound, (CH₂=CH)₂S, is a bifunctional molecule featuring a soft sulfur donor atom and two electronically active vinyl groups. In principle, this structure allows for several modes of coordination to a transition metal center, including simple S-donation, chelation involving one or both vinyl groups, or bridging between multiple metal centers. This versatility suggests potential applications in catalysis, materials science, and as building blocks for more complex organometallic architectures.
However, a thorough review of existing literature indicates that the synthesis and characterization of discrete transition metal complexes featuring this compound as a primary ligand are not well-documented. This technical guide will, therefore, provide an in-depth overview of the coordination chemistry of closely related vinyl thioether ligands to establish a predictive foundation for the study of this compound complexes. The principles of transition metal-sulfur and transition metal-olefin interactions will be central to this discussion.
General Synthetic Routes to Transition Metal-Thioether Complexes
The synthesis of transition metal-thioether complexes typically involves the reaction of a metal precursor with the thioether ligand. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the final product. Based on established protocols for analogous thioether ligands, the following general methods can be proposed for the synthesis of transition metal-divinyl sulfide complexes.
Direct Reaction with Metal Halides
A common method for the synthesis of transition metal-thioether complexes is the direct reaction of a metal halide with the thioether ligand. The lability of the halide ligands can be exploited to facilitate coordination of the thioether.
Experimental Protocol: Synthesis of a Generic Dichloro(thioether)metal(II) Complex
-
Preparation of Reactants: A solution of a metal dihalide (e.g., PdCl₂, PtCl₂) is prepared in a suitable solvent. For palladium and platinum complexes, acetonitrile (B52724) or dichloromethane (B109758) are often used to first form a more soluble and reactive solvated complex, such as [MCl₂(CH₃CN)₂].
-
Ligand Addition: To the stirred solution of the metal precursor at room temperature, a stoichiometric amount of the thioether ligand (in this case, this compound) dissolved in the same solvent is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.
-
Isolation: The resulting complex may precipitate from the reaction mixture upon formation or can be isolated by removal of the solvent under reduced pressure. The solid product is then washed with a non-polar solvent (e.g., diethyl ether, pentane) to remove any unreacted starting materials and dried under vacuum.
Ligand Substitution Reactions
In this approach, a weakly coordinating ligand on a metal complex is displaced by the stronger thioether donor. This method is particularly useful when the desired complex is not directly accessible from metal halides.
Experimental Protocol: Synthesis via Ligand Substitution
-
Precursor Selection: A metal complex with a labile ligand, such as a cyclooctadiene (COD) or norbornadiene (NBD) complex (e.g., [Rh(COD)Cl]₂), is chosen as the starting material.
-
Reaction Setup: The metal precursor is dissolved in an appropriate solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Exchange: A solution of this compound in the same solvent is added to the solution of the metal precursor. The reaction is typically stirred at room temperature.
-
Product Isolation: The formation of the desired complex is often accompanied by a color change. The product can be isolated by crystallization, precipitation, or column chromatography.
Coordination Modes of this compound
Based on the structure of this compound and the known coordination chemistry of related ligands, several coordination modes can be anticipated.
-
Monodentate S-Coordination: The most fundamental coordination mode involves the donation of the sulfur lone pair to the metal center, forming a simple M-S bond.
-
Chelating (S, C=C) Coordination: this compound can act as a bidentate ligand by coordinating through the sulfur atom and one of the vinyl groups. This would form a stable five-membered chelate ring.
-
Bridging (μ-S) Coordination: The sulfur atom can bridge two metal centers, a common feature in the coordination chemistry of thioethers.
-
Bridging with Vinyl Group Participation: In polynuclear complexes, this compound could potentially bridge two metal centers through its sulfur atom, with one or both vinyl groups coordinating to the metals.
Spectroscopic and Structural Characterization
The characterization of transition metal-divinyl sulfide complexes would rely on a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the coordination of the vinyl groups. A shift in the C=C stretching frequency upon coordination is expected.
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Wavenumber (cm⁻¹) (Coordinated) |
| ν(C=C) | ~1620 | 1500 - 1550 |
| ν(M-S) | - | 250 - 450 |
Table 1: Expected Infrared Spectroscopic Data for this compound Complexes.
The weakening of the C=C bond upon coordination to a metal center results in a decrease in its stretching frequency. The appearance of a new band in the far-IR region, attributable to the M-S stretching vibration, would provide direct evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of these complexes in solution.
| Nucleus | Expected Chemical Shift Change upon Coordination |
| ¹H (vinyl) | Downfield shift of protons on the coordinated vinyl group |
| ¹³C (vinyl) | Significant upfield or downfield shift of the vinyl carbons depending on the nature of the metal-olefin bond |
Table 2: Expected NMR Spectroscopic Data for this compound Complexes.
The coordination of a vinyl group to a metal center significantly alters the electronic environment of the vinyl protons and carbons, leading to observable shifts in the NMR spectrum.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles. For a hypothetical square planar platinum(II) complex, cis-[PtCl₂( (CH₂=CH)₂S)], the following structural parameters could be anticipated based on related structures.
| Parameter | Expected Value |
| Pt-S bond length | 2.2 - 2.4 Å |
| Pt-Cl bond length | 2.3 - 2.4 Å |
| Pt-C(vinyl) bond length | 2.1 - 2.3 Å |
| C=C bond length | 1.37 - 1.42 Å (elongated from ~1.34 Å in free olefin) |
| S-Pt-Cl bond angle | ~90° or ~180° |
| Cl-Pt-Cl bond angle | ~90° |
Table 3: Predicted X-ray Crystallographic Data for a Hypothetical cis-[PtCl₂( (CH₂=CH)₂S)] Complex.
Experimental Workflow
The general workflow for the synthesis and characterization of a new transition metal-divinyl sulfide complex is outlined below.
Potential Applications and Future Directions
While the coordination chemistry of this compound itself is underexplored, the properties of related thioether and vinyl complexes suggest several potential areas of application for future research.
-
Catalysis: The ability of the sulfur atom to stabilize different oxidation states of a metal, combined with the reactivity of the vinyl groups, could lead to novel catalysts for reactions such as polymerization, hydrogenation, or cross-coupling.
-
Materials Science: this compound complexes could serve as precursors for the synthesis of metal sulfide thin films or nanoparticles with interesting electronic or optical properties. The vinyl groups could also be used for post-synthetic modification or polymerization to create novel materials.
-
Bioinorganic Chemistry and Drug Development: While there is no current data on the biological activity of this compound complexes, many transition metal complexes with sulfur-containing ligands exhibit interesting biological properties. Future research could explore the potential of these complexes as antimicrobial or anticancer agents.
Conclusion
The coordination chemistry of this compound with transition metals remains a fertile ground for discovery. Although direct experimental data is currently lacking in the public domain, the well-established chemistry of analogous vinyl thioether ligands provides a robust framework for predicting the synthesis, structure, and reactivity of these novel complexes. This guide has outlined the probable synthetic routes, expected coordination modes, and key characterization techniques that will be instrumental in developing this field. It is anticipated that the unique combination of a soft sulfur donor and reactive vinyl groups in the this compound ligand will lead to the discovery of new complexes with interesting properties and potential applications in catalysis, materials science, and beyond. Researchers are encouraged to explore this promising area of inorganic chemistry.
An In-depth Technical Guide to the Solubility of Divinyl Sulfide in Organic and Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of divinyl sulfide (B99878) (DVS), a reactive organosulfur compound with applications in synthesis and materials science. Understanding its solubility in both aqueous and organic media is critical for its effective use in research, development, and pharmaceutical applications. This document compiles available quantitative and qualitative data, details relevant experimental methodologies, and provides insights into the molecular properties governing its solubility.
Core Concepts: Solubility of Divinyl Sulfide
This compound (C₄H₆S) is a colorless liquid with the structure CH₂=CH-S-CH=CH₂.[1] Its molecular structure, characterized by two vinyl groups attached to a sulfur atom, dictates its solubility behavior. The presence of the sulfur atom introduces some polarity, while the vinyl groups contribute to its nonpolar character. This dual nature results in varying degrees of solubility across different solvent classes.
Quantitative Solubility Data
Precise experimental data on the solubility of this compound in a wide array of solvents is limited in publicly accessible literature. However, calculated values for its water solubility and octanol-water partition coefficient provide valuable quantitative insights.
| Solvent System | Parameter | Value | Data Type |
| Water | Log₁₀(Water Solubility in mol/L) | -2.08 | Calculated[2] |
| Octanol-Water | Log₁₀(Octanol-Water Partition Coefficient) | 2.007 | Calculated[2] |
Note: These values are based on computational models and should be considered as estimations.[2] Experimental verification is recommended for precise applications. The negative Log₁₀(Water Solubility) indicates low aqueous solubility, while the positive Log₁₀(Octanol-Water Partition Coefficient) suggests a preference for lipophilic environments.
Qualitative Solubility in Organic Solvents
Based on the principle of "like dissolves like," this compound, being a relatively nonpolar molecule, is expected to be miscible with or soluble in a range of common organic solvents. While specific quantitative data is scarce, the following table provides a qualitative assessment of its expected solubility.
| Solvent Class | Specific Solvents | Expected Solubility |
| Non-Polar Aprotic | Hexane, Benzene, Toluene | Miscible/Soluble |
| Halogenated | Chloroform, Dichloromethane | Miscible/Soluble |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Miscible |
| Polar Protic | Ethanol, Methanol | Soluble |
Experimental Protocols for Solubility Determination
The volatile nature of this compound necessitates specific experimental techniques for accurate solubility determination. Headspace Gas Chromatography (HS-GC) is a particularly suitable method.
Experimental Protocol: Determination of this compound Solubility using Headspace Gas Chromatography (HS-GC)
This protocol outlines a general procedure for determining the solubility of the volatile compound this compound in a given solvent.
Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Headspace vials with septa and caps
-
Gas-tight syringe
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) and a headspace autosampler.
-
Analytical balance
-
Thermostatic shaker or incubator
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.
-
Due to the volatility of this compound, it is crucial to prepare these standards in sealed vials with minimal headspace and at a controlled temperature.
-
-
Sample Preparation for Solubility Determination:
-
In a series of headspace vials, add a fixed amount of the solvent.
-
To each vial, add an excess amount of this compound to create a saturated solution with a visible excess of the undissolved phase.
-
Seal the vials immediately to prevent the loss of the volatile solute.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or incubator set to the desired temperature.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with this compound and that the headspace concentration is in equilibrium with the liquid phase. Gentle agitation can facilitate this process.
-
-
Headspace Gas Chromatography (HS-GC) Analysis:
-
Set up the GC with an appropriate column (e.g., a non-polar or mid-polar capillary column) and detector conditions.
-
Transfer the equilibrated vials to the headspace autosampler.
-
The autosampler will heat the vial to a specific temperature for a set time to allow for consistent partitioning of this compound into the headspace.
-
A fixed volume of the headspace gas is then automatically injected into the GC for analysis.
-
Analyze the standard solutions first to generate a calibration curve by plotting the peak area against the concentration of this compound.
-
Analyze the headspace of the saturated samples.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the headspace of the saturated samples.
-
Relate the headspace concentration to the concentration in the liquid phase using the partition coefficient, which can be determined from the standards. The concentration in the liquid phase of the saturated solution represents the solubility of this compound in that solvent at the specified temperature.
-
Logical Workflow for Solubility Determination
Signaling Pathways and Drug Development Considerations
While this compound itself is not a therapeutic agent, its structural motifs and reactivity are relevant in drug development. As a bifunctional molecule, it can act as a crosslinker or a spacer in the design of more complex molecules. Its potential to react with biological nucleophiles, such as cysteine residues in proteins, means that understanding its behavior in biological media is important for toxicological assessment and for the design of targeted covalent inhibitors. At present, there are no well-defined signaling pathways directly modulated by this compound in the context of drug action. However, its reactivity profile suggests that it could potentially interact with pathways sensitive to electrophilic stress. Researchers in drug development should consider the potential for this compound and its derivatives to engage in Michael addition reactions with biological macromolecules.
Experimental Workflow for Assessing Reactivity with Biological Nucleophiles
References
The Enigmatic Presence of Divinyl Sulfide in Nature: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Divinyl sulfide (B99878), a volatile organosulfur compound with the formula S(CH=CH₂)₂, has been identified as a minor but intriguing component of the essential oils of certain Allium species. While its close relatives, diallyl sulfide and diallyl disulfide, have been the subject of extensive research for their potential health benefits, divinyl sulfide remains a more enigmatic molecule. This technical guide provides a comprehensive overview of the discovery, natural sources, and methodologies for the isolation and characterization of this compound from natural products, catering to the needs of researchers and professionals in drug development.
Discovery and Natural Occurrence
This compound is a colorless liquid with a faint odor and has been identified as a naturally occurring compound in the volatile fractions of wild garlic, specifically Allium ursinum and Allium vineale. Its discovery in these plants is linked to the analysis of their essential oils, which are rich in a complex array of organosulfur compounds. These compounds are not typically present in intact plant tissues but are formed rapidly upon cellular damage.
The characteristic aroma and potential biological activities of Allium species are attributed to the enzymatic breakdown of S-alk(en)ylcysteine sulfoxides. In garlic and its wild relatives, the primary precursor is alliin (B105686) (S-allyl-L-cysteine sulfoxide). When the plant's cells are crushed or damaged, the enzyme alliinase, which is physically separated from its substrate in the intact plant, comes into contact with alliin. This initiates a cascade of chemical reactions, with the initial formation of the highly reactive and unstable intermediate, allicin (B1665233) (diallyl thiosulfinate). Allicin then rapidly decomposes into a variety of more stable sulfur-containing compounds, including diallyl sulfide, diallyl disulfide, diallyl trisulfide, and, in smaller quantities, this compound.
Biosynthesis and Formation Pathway
The precise biosynthetic pathway leading to this compound in Allium species has not been fully elucidated and is thought to be a result of the complex degradation chemistry of allicin. The generally accepted pathway for the formation of major volatile sulfur compounds in Allium is initiated by the action of alliinase on alliin.
Caption: General formation pathway of volatile sulfur compounds in Allium species.
While the primary degradation products of allicin are allyl-containing sulfides, the formation of this compound suggests a more complex series of reactions may occur, potentially involving elimination reactions that result in the formation of the vinyl groups. The exact enzymatic or chemical triggers for this specific transformation remain an area for further investigation.
Isolation and Purification Methodology
The isolation of this compound from its natural sources is a challenging task due to its volatility, low concentration, and the presence of numerous structurally similar compounds. The general workflow involves extraction of the essential oil followed by chromatographic separation.
Experimental Protocol: Hydrodistillation of Allium ursinum Essential Oil
This protocol describes a standard laboratory procedure for the extraction of the volatile oil from fresh Allium ursinum leaves, which is a primary source of naturally occurring this compound.
Materials and Equipment:
-
Fresh Allium ursinum leaves
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collection vial
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Plant Material Preparation: Freshly harvested Allium ursinum leaves (approximately 500 g) are thoroughly washed and coarsely chopped to facilitate cell disruption and enzyme activation.
-
Hydrodistillation Setup: The chopped plant material is placed in the 2 L round-bottom flask, and distilled water is added until the leaves are fully submerged. The flask is then connected to the Clevenger-type apparatus, which is fitted with a condenser.
-
Extraction: The flask is gently heated using a heating mantle to bring the water to a boil. The steam and volatile compounds are carried over to the condenser, where they are cooled and condensed. The process is continued for 3-4 hours.
-
Oil Collection: The essential oil, being less dense than water, will separate and collect in the calibrated tube of the Clevenger apparatus.
-
Drying and Storage: The collected oil is carefully separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water. The dried essential oil is then stored in a sealed vial at 4°C in the dark to prevent degradation.
Experimental Protocol: Isolation of this compound by Preparative Gas Chromatography
Following the extraction of the essential oil, preparative gas chromatography (Prep-GC) is the most effective method for isolating pure this compound from the complex mixture of volatile compounds.
Materials and Equipment:
-
Allium ursinum essential oil
-
Preparative Gas Chromatograph equipped with a fraction collector
-
Appropriate packed or wide-bore capillary column (e.g., non-polar or semi-polar stationary phase)
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Cryogenic trapping system or collection vials
-
Analytical GC-MS for purity analysis
Procedure:
-
Method Development: An analytical GC-MS method is first developed to determine the retention time of this compound and to optimize the separation from other components in the essential oil. Temperature programming and carrier gas flow rates are adjusted to achieve baseline separation.
-
Preparative GC Setup: The optimized parameters from the analytical method are scaled up for the preparative GC system. The appropriate column is installed, and the fraction collector is programmed to collect the eluent at the predetermined retention time of this compound.
-
Injection and Separation: A small volume of the essential oil is injected into the preparative GC. The volatile compounds are separated based on their boiling points and interaction with the stationary phase.
-
Fraction Collection: As the this compound peak elutes from the column, the fraction collector is activated to trap the compound. This can be achieved using a cryogenic trap or by bubbling the eluent through a suitable solvent in a collection vial.
-
Purity Analysis: The collected fraction is then analyzed by analytical GC-MS to confirm its identity and determine its purity.
-
Iteration: The process is repeated multiple times to accumulate a sufficient quantity of pure this compound for further studies.
Caption: Workflow for the isolation and characterization of this compound.
Characterization and Data Presentation
The definitive identification of isolated this compound is achieved through a combination of spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for both the initial identification within the essential oil and for confirming the purity of the isolated compound. The mass spectrum of this compound is characterized by its molecular ion peak and a specific fragmentation pattern that can be compared to library data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the presence of the vinyl groups and the sulfide linkage.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C=C and C-S bonds within the molecule.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Chemical Formula | C₄H₆S |
| Molar Mass | 86.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 85-86 °C |
| ¹H NMR (CDCl₃, ppm) | δ 5.2-5.4 (m, 4H), 6.3-6.5 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 116.2, 131.8 |
| MS (EI, m/z) | 86 (M+), 71, 59, 45 |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Table 2: Quantitative Analysis of this compound in Allium ursinum Essential Oil
| Compound | Retention Time (min) | Relative Abundance (%) |
| Diallyl sulfide | [Typical Value] | [Typical Range] |
| Diallyl disulfide | [Typical Value] | [Typical Range] |
| This compound | [Typical Value] | < 1 |
| Diallyl trisulfide | [Typical Value] | [Typical Range] |
Note: The relative abundance of this compound is typically low in comparison to other major sulfur-containing compounds. Actual values will vary depending on the plant material, extraction method, and analytical conditions.
Biological Activity and Signaling Pathways
To date, there is a significant lack of research specifically investigating the biological activities and effects on cellular signaling pathways of isolated this compound. The vast majority of studies on the pharmacological effects of Allium species have focused on the more abundant organosulfur compounds such as allicin, diallyl sulfide (DAS), and diallyl disulfide (DADS). These compounds have been shown to possess a wide range of activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.
Given the structural similarities to other biologically active sulfides, it is plausible that this compound may exhibit some of these properties. However, without dedicated studies using the pure compound, any potential therapeutic effects remain speculative. The isolation of pure this compound using the methodologies described herein is a critical first step to enable such investigations.
Future Perspectives
The discovery and isolation of this compound from natural sources open up new avenues for research. Future work should focus on:
-
Elucidating the specific formation pathway of this compound from allicin and other precursors.
-
Optimizing isolation protocols to obtain larger quantities of the pure compound.
-
Conducting comprehensive biological screening to determine its potential antimicrobial, antioxidant, and anticancer activities.
-
Investigating its effects on key cellular signaling pathways to understand its mechanism of action at the molecular level.
By addressing these research gaps, the scientific community can begin to unravel the potential of this lesser-known, naturally occurring organosulfur compound for applications in drug development and human health.
Theoretical Frontiers in Divinyl Sulfide Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divinyl sulfide (B99878) (DVS) presents a unique monomer for the synthesis of advanced sulfur-containing polymers with potential applications in drug delivery, biomaterials, and high refractive index materials. The presence of two vinyl groups and a central sulfur atom imparts a rich and complex polymerization behavior, including the potential for cyclopolymerization, cross-linking, and controlled polymer architectures. This technical guide provides an in-depth exploration of the theoretical underpinnings of DVS polymerization, drawing upon computational models and experimental findings from analogous sulfur-containing and divinyl monomer systems. It aims to furnish researchers with a robust framework for predicting and controlling the polymerization of DVS to generate novel polymers with tailored properties.
Introduction: The Polymerization Landscape of Divinyl Sulfide
This compound ((CH₂=CH)₂S) is a bifunctional monomer capable of undergoing polymerization through its two vinyl groups. The polymerization of DVS can proceed via various mechanisms, with free-radical polymerization being a common pathway.[1] The interplay between intramolecular cyclization and intermolecular cross-linking is a key feature of divinyl monomer polymerization, leading to either soluble cyclopolymers or insoluble cross-linked networks.[2][3] The electron-rich nature of the thioether linkage is expected to influence the reactivity of the vinyl groups and the properties of the resulting polymer.[4]
Theoretical studies, particularly those employing quantum mechanics, are invaluable for elucidating the complex reaction mechanisms and kinetics of DVS polymerization. Computational chemistry allows for the investigation of reaction intermediates, transition states, and the calculation of thermodynamic and kinetic parameters that govern the polymerization process.[5][6]
Theoretical Framework and Computational Methodologies
The theoretical investigation of this compound polymerization can be effectively approached using quantum chemical methods, primarily Density Functional Theory (DFT).[5][6][7] DFT offers a balance between computational cost and accuracy for studying the electronic structure and reactivity of molecules and is well-suited for elucidating polymerization mechanisms.[7]
Key Computational Parameters
Theoretical studies on the polymerization of vinyl monomers often focus on calculating the following parameters to understand and predict reactivity:
-
Reaction Enthalpies (ΔH): To determine the thermodynamics of propagation, cyclization, and cross-linking steps.
-
Activation Energies (Ea): To predict the kinetics of the different reaction pathways. Lower activation energies indicate faster reaction rates.
-
Bond Dissociation Energies (BDEs): To assess the strength of bonds in the monomer and polymer, which is relevant for understanding polymer stability and degradation.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the monomer and radical species provide insights into their reactivity and susceptibility to radical attack.
Computational Approaches for Sulfur-Containing Polymers
Recent studies on sulfur-containing polymers have successfully employed DFT to predict material properties and reaction mechanisms. For instance, DFT calculations have been used to:
-
Predict the refractive indices and Abbe numbers of sulfur-containing polymers, which is crucial for optical applications.[7]
-
Investigate the radical ring-opening polymerization of cyclic sulfolane (B150427) derivatives to synthesize polysulfones.[6][8]
-
Elucidate the reversible-deactivation mechanism of thiyl radical polymerizations using vinyl sulfides as degenerative transfer agents.[9]
A common computational protocol involves geometry optimization of reactants, intermediates, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points and to obtain thermodynamic corrections.
Potential Polymerization Mechanisms of this compound
The free-radical polymerization of this compound is anticipated to proceed through several competing pathways, as illustrated in the following diagrams.
Initiation and Initial Propagation
The process begins with the generation of a free radical from an initiator, which then adds to one of the vinyl groups of a DVS monomer to form a monomer radical.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymers from S-vinyl monomers: reactivities and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiyl radical reversible-deactivation polymerization via degenerative transfer with vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Divinyl Sulfide: A Versatile Precursor for the Synthesis of Novel Organosulfur Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Divinyl sulfide (B99878) (DVS), a reactive and versatile organosulfur compound, has emerged as a valuable precursor in the synthesis of a diverse array of sulfur-containing molecules. Its two vinyl groups, activated by the adjacent sulfur atom, readily participate in a variety of chemical transformations, including nucleophilic additions and cycloaddition reactions. This reactivity makes DVS an attractive building block for the construction of complex organosulfur compounds, including various heterocyclic systems with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the utility of divinyl sulfide as a precursor, detailing key synthetic methodologies, quantitative data, and insights into the biological relevance of the resulting compounds.
Synthesis of Organosulfur Heterocycles from this compound
This compound serves as a key starting material for the synthesis of several classes of sulfur-containing heterocycles, most notably thiophenes and dithianes. These reactions typically proceed through nucleophilic addition of a sulfur-containing reagent to the vinyl groups of DVS, followed by cyclization.
Thiophene (B33073) Synthesis
The reaction of this compound with a sulfur source, such as sodium sulfide or elemental sulfur, provides a direct route to substituted thiophenes. This transformation is of significant interest as the thiophene motif is a common scaffold in many pharmaceutically active compounds.[1][2]
Table 1: Synthesis of 2,5-Disubstituted Thiophenes from this compound Analogs
| Entry | This compound Analog | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Bis(arylvinyl)sulfide | Na₂S | Water | 40-90 | < 6 | cis/trans-Bis(2-phenylvinyl)sulfide | Good to Excellent |
| 2 | Arylacetylene | Na₂S | Water | 40-90 | Varies | Divinylsulfides | Good to Excellent |
Note: While direct synthesis from unsubstituted this compound is less commonly detailed with high yields in recent literature, these examples with substituted analogs illustrate the general strategy.
Experimental Protocol: General Procedure for the Synthesis of Bis(arylvinyl)sulfides
Arylacetylenes are reacted with sodium sulfide in the presence of water. The reaction proceeds at temperatures ranging from 40-90°C. Reaction times vary depending on the electronic nature of the aryl substituent, with electron-rich aryls requiring longer reaction times. The resulting divinylsulfides can be isolated and purified using standard techniques. For electron-neutral and electron-deficient aromatic systems, yields are generally good to excellent.[2]
Dithiane Synthesis
1,4-Dithianes can be synthesized from this compound through various addition and cyclization reactions. One conceptual approach involves the reaction of DVS with a sulfur nucleophile that can bridge the two vinyl groups.
Table 2: Synthesis of 1,4-Dithiane (B1222100) Derivatives
| Precursor | Reagents | Conditions | Product | Yield (%) |
| 1,2-Ethanedithiol, 1,2-Dibromoethane | Base | Not specified | 1,4-Dithiane | Not specified |
| Chloroacetaldehyde (B151913), Sodium Hydrosulfide (B80085) | Aqueous medium | pH 2-3, 90°C | 2,5-Dihydroxy-1,4-dithiane | Not specified |
Note: Specific protocols starting directly from this compound are not well-documented in readily available literature, however, the synthesis of the 1,4-dithiane ring system from related C2 synthons is well-established.
Experimental Protocol: Synthesis of 2,5-Dihydroxy-1,4-dithiane
To 800 milliliters of water preheated to 90°C, 258 grams of calcium acetylsulfanillylcyanamide is added, followed by 83.6 grams (0.55 mole) of 2,5-dihydroxy-1,4-dithiane. The pH is immediately adjusted to 2-3 by the addition of 38% hydrochloric acid. This example illustrates the use of a pre-formed dithiane derivative in a subsequent reaction.[3] The synthesis of the dithiane itself can be achieved by reacting chloroacetaldehyde with sodium hydrosulfide.[3]
Cycloaddition Reactions of this compound
The electron-rich double bonds of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex cyclic structures.
Experimental Workflow: Diels-Alder Reaction
Caption: General workflow for a Diels-Alder reaction involving this compound.
Experimental Protocol: General Procedure for Diels-Alder Reaction
This compound (acting as the diene) and a suitable dienophile (e.g., maleic anhydride) are dissolved in an appropriate solvent, such as toluene (B28343) or benzene. The reaction mixture is heated to reflux for a specified period. After cooling, the product is isolated, often by crystallization, and purified.
Biological Activity of this compound Analogs and Derivatives
While the biological activities of this compound itself are not extensively studied in the context of drug development, its close structural analog, diallyl sulfide (DAS), found in garlic, has been the subject of numerous investigations. These studies provide valuable insights into the potential pharmacological effects of related organosulfur compounds that could be synthesized from this compound.
Anticancer Activity and Signaling Pathways
Diallyl sulfide and related compounds have demonstrated anticancer properties in various cancer cell lines.[4][5] The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and oxidative stress.
Signaling Pathway: Diallyl Sulfide (DAS) Induced Apoptosis in Cancer Cells
Caption: Simplified signaling pathway of diallyl sulfide-induced apoptosis.
Studies on diallyl sulfide have shown that it can induce apoptosis in cancer cells through the mitochondrial pathway.[1] This involves an increase in reactive oxygen species (ROS), which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.[1] Furthermore, organosulfur compounds from garlic have been shown to influence other critical cellular pathways, including the Nrf2/ARE pathway, which is involved in the antioxidant response, and the NF-κB and MAPK pathways, which are central to inflammatory processes.[6][7]
Conclusion
This compound is a valuable and reactive precursor for the synthesis of a variety of organosulfur compounds, particularly sulfur-containing heterocycles. While detailed experimental protocols for its direct use are sometimes sparse in contemporary literature, the underlying chemical principles are well-established. The biological activities of its close analogs, such as diallyl sulfide, highlight the potential of this compound-derived compounds as leads in drug discovery, particularly in the development of novel anticancer agents. Further exploration of the synthetic utility of this compound and the biological evaluation of its derivatives are promising avenues for future research.
References
- 1. Synthesis of sulfur-containing heterocycles via disulfide intermediates - American Chemical Society [acs.digitellinc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review | MDPI [mdpi.com]
- 7. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity Divinyl Sulfide for Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of high-purity divinyl sulfide (B99878) (DVS), a valuable monomer in polymerization for various applications, including the development of advanced materials in the pharmaceutical and drug development fields. The purity of DVS is a critical factor that significantly influences the outcome of polymerization, affecting polymer properties such as molecular weight, cross-linking density, and thermal stability.
Introduction
Divinyl sulfide (S(CH=CH₂)₂) is a colorless liquid that serves as a versatile cross-linking agent and monomer.[1] Its two vinyl groups readily participate in polymerization reactions, making it an important building block for sulfur-containing polymers. These polymers are of interest for applications requiring high refractive index materials, specialty coatings, and novel drug delivery systems. The most common and economically viable method for synthesizing this compound is the reaction of acetylene (B1199291) with a sulfur source, such as hydrogen sulfide or a metal sulfide, in the presence of a superbasic catalyst system.[2][3][4]
Achieving high purity of the DVS monomer is paramount for successful and reproducible polymerization. Impurities can act as chain-terminating agents, inhibitors, or introduce defects into the polymer structure, leading to inconsistent material properties. This document outlines a detailed protocol for the synthesis of DVS, its purification to polymerization-grade purity, and methods for its characterization.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via the reaction of acetylene with sodium sulfide in a superbasic medium.
| Parameter | Value | Reference |
| Reactants | ||
| Sodium Sulfide (Na₂S) | 1.0 mol | [1] |
| Acetylene (C₂H₂) | 2.5 mol (excess) | [1] |
| Catalyst System | ||
| Potassium Hydroxide (B78521) (KOH) | 0.2 mol | [1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | 500 mL | [1] |
| Reaction Conditions | ||
| Temperature | 80-120 °C | [1] |
| Pressure | 1-1.5 atm | [1] |
| Reaction Time | 4-6 hours | [1] |
| Yield and Purity | ||
| Crude Yield | 75-85% | [1] |
| Purity after Distillation | > 99.5% | [2][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from sodium sulfide and acetylene in a potassium hydroxide/dimethyl sulfoxide (KOH/DMSO) superbasic medium.[1]
Materials:
-
Sodium sulfide (anhydrous)
-
Potassium hydroxide (pellets)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Acetylene gas (high purity)
-
Nitrogen gas (high purity)
-
Round-bottom flask (3-neck)
-
Mechanical stirrer
-
Gas inlet tube
-
Condenser
-
Heating mantle with temperature controller
-
Cold trap (e.g., dry ice/acetone bath)
Procedure:
-
System Setup: Assemble a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a condenser. The outlet of the condenser should be connected to a cold trap to collect any volatile products. The entire system should be purged with nitrogen gas to ensure an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve potassium hydroxide pellets in anhydrous DMSO with stirring until a homogenous solution is obtained.
-
Addition of Sodium Sulfide: Carefully add anhydrous sodium sulfide to the KOH/DMSO solution. Stir the mixture to form a suspension.
-
Reaction with Acetylene: Heat the reaction mixture to the desired temperature (e.g., 90 °C). Start bubbling high-purity acetylene gas through the suspension at a steady rate.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC). The reaction is typically complete when the formation of this compound plateaus.
-
Workup: After the reaction is complete, stop the acetylene flow and cool the mixture to room temperature under a nitrogen atmosphere.
-
Isolation of Crude Product: The crude this compound can be isolated from the reaction mixture by vacuum distillation.
Protocol 2: Purification of this compound by Fractional Distillation
To achieve high purity suitable for polymerization, the crude this compound must be purified by fractional distillation.[2][5][6]
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a Vigreux column)
-
Heating mantle
-
Vacuum source
-
Receiving flasks
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. It is crucial to use a fractionating column (e.g., a Vigreux column) to efficiently separate this compound from impurities with close boiling points.
-
Distillation: Charge the distillation flask with the crude this compound and a few boiling chips. Apply vacuum and begin to heat the flask gently.
-
Fraction Collection: Collect the distillate in fractions. The main fraction containing high-purity this compound should be collected at its boiling point under the applied pressure. Discard the initial and final fractions, which are likely to contain lower-boiling and higher-boiling impurities, respectively.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent polymerization.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the synthesized this compound should be confirmed using GC-MS.[7]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., HP-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Analysis: Inject the sample into the GC-MS system. The GC oven temperature program should be optimized to achieve good separation of this compound from any potential impurities.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Caption: Logical relationship between this compound monomer purity and polymerization outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. Synthesis of this compound via addition of the hydrogen sulfide anion to acetylene in an alkaline metal hydroxide/DMSO superbasic system: A quantum-chemical insight-MedSci.cn [medsci.cn]
- 4. This compound: Synthesis, Properties, and Applications | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Free-Radical Polymerization of Divinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods for the free-radical polymerization of divinyl sulfide (B99878) (DVS). Divinyl sulfide is a symmetrical divinyl monomer that can undergo polymerization to form crosslinked or cyclized polymeric structures. The methodologies described herein are based on established principles of free-radical polymerization and specific literature on the polymerization of divinyl monomers. Due to limited specific literature on the homopolymerization of this compound, some protocols are adapted from procedures for analogous divinyl compounds.
General Principles of Free-Radical Polymerization
Free-radical polymerization is a chain reaction process involving three main stages: initiation, propagation, and termination. The process is initiated by the decomposition of an initiator to form free radicals, which then react with monomer units to propagate the polymer chain.
Initiation: The polymerization of this compound is typically initiated by the thermal decomposition of an azo initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or a peroxide initiator. The choice of initiator depends on the desired reaction temperature and the solvent used.[1]
Propagation: The initial radical adds to one of the vinyl groups of the this compound monomer, creating a new radical species. This new radical can then either propagate by adding to another monomer molecule or undergo an intramolecular cyclization reaction. The balance between intermolecular propagation and intramolecular cyclization is a key factor in determining the final polymer structure.
Termination: The growing polymer chains are terminated by combination or disproportionation reactions between two radical species.
Polymerization Methods
Several methods can be employed for the free-radical polymerization of this compound, each offering distinct advantages and control over the final polymer properties. The primary methods include bulk, solution, emulsion, and suspension polymerization.
Bulk Polymerization
Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method yields a polymer with high purity. However, the viscosity of the reaction mixture increases significantly with conversion, which can lead to difficulties in heat dissipation and stirring.
Experimental Protocol: Bulk Polymerization of this compound
-
Materials:
-
This compound (DVS), freshly distilled to remove inhibitors.
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent (e.g., methanol).
-
-
Procedure:
-
Place a known amount of freshly distilled this compound into a polymerization tube or reaction vessel equipped with a magnetic stirrer and a nitrogen inlet/outlet.
-
Add the desired amount of AIBN initiator (typically 0.1-1.0 mol% with respect to the monomer).
-
Seal the reaction vessel and thoroughly degas the mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Allow the polymerization to proceed for the desired time. The reaction mixture will become increasingly viscous.
-
Terminate the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
The resulting polymer can be purified by dissolving it in a suitable solvent (if soluble) and precipitating it into a non-solvent, followed by drying under vacuum.
-
Solution Polymerization
In solution polymerization, the monomer and initiator are dissolved in a suitable inert solvent. The solvent helps to control the reaction temperature by dissipating the heat of polymerization and reduces the viscosity of the reaction medium.[2]
Experimental Protocol: Solution Polymerization of this compound
-
Materials:
-
This compound (DVS), freshly distilled.
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized.
-
Anhydrous, inert solvent (e.g., benzene, toluene, or dioxane).
-
-
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet/outlet, dissolve a known amount of this compound in the chosen solvent.
-
Add the desired amount of AIBN initiator to the solution.
-
Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) while maintaining a slow stream of nitrogen.
-
Monitor the polymerization progress by taking samples at regular intervals to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
After the desired reaction time or conversion is reached, terminate the polymerization by cooling the flask.
-
Isolate the polymer by precipitating the reaction mixture into a large excess of a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Emulsion Polymerization
Emulsion polymerization is a heterogeneous polymerization technique where the monomer is emulsified in an aqueous medium with the aid of a surfactant. A water-soluble initiator is used, and the polymerization primarily occurs in the micelles formed by the surfactant. This method allows for the production of high molecular weight polymers at a fast polymerization rate with excellent heat control.[3]
Experimental Protocol: Emulsion Polymerization of this compound
-
Materials:
-
This compound (DVS), freshly distilled.
-
Water-soluble initiator (e.g., potassium persulfate, KPS).
-
Surfactant (e.g., sodium dodecyl sulfate, SDS).
-
Deionized water.
-
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add deionized water and the surfactant.
-
Stir the mixture until the surfactant is completely dissolved.
-
Add the this compound monomer to the aqueous surfactant solution while stirring to form a stable emulsion.
-
Purge the emulsion with nitrogen for at least 30 minutes.
-
Heat the emulsion to the desired reaction temperature (e.g., 60-70 °C).
-
Dissolve the water-soluble initiator in a small amount of deionized water and add it to the heated emulsion to initiate polymerization.
-
Continue the polymerization for the desired time, maintaining a constant temperature and stirring rate.
-
Cool the resulting polymer latex to room temperature.
-
The polymer can be isolated by coagulation (e.g., by adding a salt solution or freezing), followed by washing and drying.
-
Suspension Polymerization
Suspension polymerization is another heterogeneous technique where the monomer, containing a monomer-soluble initiator, is dispersed as droplets in a continuous aqueous phase containing a stabilizer. Each monomer droplet acts as a mini-bulk reactor. This method is suitable for producing polymer beads in the micrometer to millimeter size range.[4]
Experimental Protocol: Suspension Polymerization of this compound
-
Materials:
-
This compound (DVS), freshly distilled.
-
Monomer-soluble initiator (e.g., benzoyl peroxide, BPO, or AIBN).
-
Stabilizer (e.g., polyvinyl alcohol, PVA, or gelatin).
-
Deionized water.
-
-
Procedure:
-
Prepare the aqueous phase by dissolving the stabilizer in deionized water in a reaction vessel equipped with a mechanical stirrer capable of providing vigorous agitation.
-
Prepare the organic phase by dissolving the initiator in the this compound monomer.
-
With vigorous stirring, slowly add the organic phase to the aqueous phase to form a suspension of monomer droplets. The size of the droplets is controlled by the stirring speed and the concentration of the stabilizer.
-
Heat the suspension to the desired polymerization temperature while maintaining a constant stirring rate.
-
Continue the polymerization for the required duration.
-
After the polymerization is complete, cool the reactor and filter the polymer beads.
-
Wash the beads thoroughly with water and then with a suitable solvent (e.g., methanol) to remove any unreacted monomer and initiator.
-
Dry the polymer beads in a vacuum oven.
-
Data Presentation
Due to the limited availability of specific quantitative data for the homopolymerization of this compound, the following tables provide a general framework and include data from copolymerization studies where this compound was used as a comonomer, which can serve as a reference.
Table 1: Reaction Conditions for Free-Radical Polymerization of this compound (and its Copolymers)
| Polymerization Method | Monomer(s) | Initiator | Initiator Conc. (mol%) | Solvent | Temperature (°C) | Time (h) | Reference |
| Solution | DVS / 4-Vinylpyridine | AIBN | Not Specified | Glass Ampoule | 60 | Not Specified | [1] |
| Solution | DVS / Styrene | AIBN | Not Specified | Not Specified | 60 | Not Specified | [5] |
| Bulk (adapted) | Divinyl Monomer | AIBN | 0.1 - 1.0 | None | 60 - 80 | 4 - 24 | General Protocol |
| Solution (adapted) | Divinyl Monomer | AIBN | 0.1 - 1.0 | Toluene | 60 - 80 | 4 - 24 | General Protocol |
| Emulsion (adapted) | Divinyl Monomer | KPS | 0.1 - 1.0 (wt%) | Water | 60 - 80 | 2 - 8 | General Protocol |
| Suspension (adapted) | Divinyl Monomer | BPO/AIBN | 0.1 - 1.0 (wt%) | Water | 70 - 90 | 4 - 12 | General Protocol |
Table 2: Characterization Data for Poly(this compound) and its Copolymers
| Polymer | Polymerization Method | Monomer Conversion (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| Poly(DVS-co-4-vinylpyridine) | Solution | Not Specified | Not Specified | Not Specified | [1] |
| Poly(DVS-co-styrene) | Solution | Not Specified | Not Specified | Not Specified | [5] |
| Data for homopolymer is not readily available in the searched literature. |
Visualization of Experimental Workflows and Mechanisms
Diagram 1: General Mechanism of Free-Radical Polymerization of this compound
Caption: General mechanism of free-radical polymerization of this compound.
Diagram 2: Experimental Workflow for Solution Polymerization of this compound
Caption: Workflow for solution polymerization of this compound.
Diagram 3: Experimental Workflow for Suspension Polymerization of this compound
Caption: Workflow for suspension polymerization of this compound.
References
Application of Divinyl Sulfide in Copolymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyl sulfide (B99878) (DVS), an organosulfur compound with the formula S(CH=CH₂)₂, is a versatile monomer and cross-linking agent in polymer synthesis. Its two vinyl groups readily participate in polymerization reactions, allowing for the creation of linear, branched, or cross-linked copolymers with unique properties conferred by the sulfide linkage. These properties include high refractive index, good thermal stability, and the ability to coordinate with metal ions. This document provides detailed application notes and experimental protocols for the synthesis of copolymers using divinyl sulfide, with a focus on its application in functional materials.
Applications in Copolymer Synthesis
This compound is primarily utilized in two main capacities in copolymer synthesis:
-
As a Comonomer: DVS can be copolymerized with various vinyl monomers to introduce sulfide functionalities into the polymer backbone. This approach is used to create linear or lightly branched copolymers with tailored properties. A notable application is in the synthesis of copolymers for heavy metal ion sorption.
-
As a Cross-linking Agent: The bifunctionality of DVS allows it to act as a cross-linker to form three-dimensional polymer networks. This is particularly useful in the preparation of hydrogels and other cross-linked materials for applications in drug delivery and as sorbents. While the closely related divinyl sulfone is more commonly cited for this purpose, the principle of using a divinyl monomer for cross-linking is demonstrated.
I. Free-Radical Copolymerization of this compound with 4-Vinylpyridine (B31050)
This section details the synthesis of a copolymer of this compound and 4-vinylpyridine (4VP). The resulting poly(this compound-co-4-vinylpyridine) is a three-dimensional network polymer with applications as a highly effective sorbent for noble and heavy metal ions.[1]
Signaling Pathway and Logic Diagram
References
Divinyl Sulfide in Polymer Chemistry: Application Notes and Protocols for Researchers
Introduction
Divinyl sulfide (B99878) (DVS) is an organosulfur compound with the chemical formula S(CH=CH₂)₂.[1] In polymer chemistry, it serves as a bifunctional monomer and crosslinking agent, although it is critical to distinguish it from the more commonly utilized divinyl sulfone (DVSF), O₂S(CH=CH₂)₂. While both are reactive dienophiles, their reactivity and applications differ. Divinyl sulfone is frequently employed to crosslink polymers containing hydroxyl groups, such as polysaccharides, under alkaline conditions via a Michael addition mechanism.[2][3] In contrast, divinyl sulfide is more prominently featured in free-radical copolymerizations to introduce sulfur functionalities into polymer chains, thereby creating materials with specific properties, such as high affinity for heavy metals.[4]
These application notes provide an overview of the use of this compound as a comonomer in the synthesis of functional polymers and include a detailed protocol for its copolymerization with 4-vinylpyridine (B31050).
Application Notes
The primary application of this compound in polymer chemistry, as evidenced by available research, is its use as a comonomer in free-radical polymerization to create crosslinked, functional polymers.[4] The incorporation of the sulfur atom from this compound into the polymer backbone imparts unique properties to the resulting material.
Key Application: Synthesis of High-Capacity Sorbents for Metal Ions
Copolymers of this compound and 4-vinylpyridine have demonstrated significant potential as high-capacity sorbents for the recovery of precious and heavy metal ions from acidic aqueous solutions.[4][5] The nitrogen and sulfur atoms within the copolymer structure act as effective chelating sites for metal ions.[6] This makes these materials promising for applications in environmental remediation, industrial wastewater treatment, and mining.
Other Potential Applications
-
Synthesis of specialty polymers: The reaction of this compound with various comonomers can lead to the development of polymers with tailored properties for applications in coatings, adhesives, and specialty elastomers.
-
Intermediate for organic synthesis: this compound is a versatile building block for the synthesis of more complex sulfur-containing organic molecules.[7]
Data Presentation
The following table summarizes the sorption capacity of a copolymer of this compound and 4-vinylpyridine for various metal ions from 1 M acidic solutions. The copolymer contained 12.67% sulfur.[4]
| Metal Ion | Acidic Medium | Sorption Capacity (mg/g) |
| Gold (III) | HCl or H₂SO₄ | 740 - 1200 |
| Silver (I) | HNO₃ | 340 |
| Platinum (IV) | HCl or H₂SO₄ | 672 |
| Palladium (II) | HCl or H₂SO₄ | 414 |
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound with 4-Vinylpyridine
This protocol describes the synthesis of a crosslinked poly(this compound-co-4-vinylpyridine) copolymer. The procedure is based on established methods for free-radical polymerization.[4]
Materials:
-
This compound (DVS)
-
4-Vinylpyridine (4VP)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or benzene)
-
Methanol
-
Glass ampoules
-
Vacuum line
-
Heating bath
Procedure:
-
Monomer and Initiator Preparation: In a glass ampoule, combine this compound, 4-vinylpyridine, and AIBN. A typical molar ratio would be determined by the desired copolymer composition, and the AIBN concentration is typically 0.5-1.0 wt% of the total monomer weight.
-
Solvent Addition: Add the anhydrous solvent to the ampoule to achieve the desired monomer concentration.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Sealing: Seal the ampoule under vacuum.
-
Polymerization: Place the sealed ampoule in a heating bath set to 60°C for 6-24 hours. The reaction time will influence the conversion and molecular weight of the resulting polymer.
-
Isolation of the Copolymer: After the reaction, cool the ampoule, carefully break it open, and precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the synthesis of a this compound copolymer.
Caption: Mechanism of free-radical copolymerization and crosslinking.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Preparation of Sulfur-Containing Polymers Using Divinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of divinyl sulfide (B99878) (DVS) in the synthesis of sulfur-containing polymers. The protocols detailed below are intended to serve as a practical guide for the preparation and characterization of these versatile materials, which have shown significant promise in fields ranging from drug delivery to environmental remediation.
Introduction
Divinyl sulfide is a promising monomer for the synthesis of a variety of sulfur-containing polymers. Its two vinyl groups allow for its participation in polymerization reactions as both a monomer and a cross-linking agent. The resulting polymers, which incorporate thioether linkages, exhibit unique properties such as high refractive indices, metal ion chelation capabilities, and potential biocompatibility, making them attractive for a range of specialized applications.[1] This document outlines key synthetic methodologies, including free-radical copolymerization and nucleophile-mediated polymerization, and provides detailed protocols for their implementation in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data for polymers synthesized using this compound and its derivatives, providing a comparative overview of their properties.
Table 1: Sorption Capacities of Poly(this compound-co-4-vinylpyridine)
| Metal Ion | Sorption Capacity (mg/g) | Conditions |
| Gold (Au(III)) | 740 - 1200 | 1 M HCl and H₂SO₄ solutions |
| Silver (Ag(I)) | 340 | 1 M HNO₃ solution |
| Platinum (Pt(IV)) | 672 - 1040 | 1 M HCl and H₂SO₄ solutions |
| Palladium (Pd(II)) | 414 - 520 | 1 M HCl and H₂SO₄ solutions |
| Data extracted from studies on copolymers containing 12.67% sulfur.[2] |
Table 2: Thermal Properties of Divinyl Sulfone (DVS) Cross-linked Polysaccharides
| Polymer System | DVS:Glucose Ratio | Onset of Thermal Degradation (°C) | Maximum Degradation Rate (°C) | Residual Mass at 950°C (%) |
| Starch-Polymer (S-P0.5) | 0.5:1 | ~330 | 335.3 | 8.8 - 12.2 |
| β-Cyclodextrin-Polymer (βCD-P1) | 1:1 | ~330 | 376.6 | 8.8 - 12.2 |
| Note: While divinyl sulfone is used here, the methodology is analogous to cross-linking with this compound under appropriate conditions.[3] |
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound with 4-Vinylpyridine
This protocol describes the synthesis of a cross-linked copolymer with high affinity for heavy metal ions.
Materials:
-
This compound (DVS)
-
4-Vinylpyridine (4VP)
-
Azobisisobutyronitrile (AIBN)
-
Dimethylformamide (DMF, solvent)
-
Methanol (B129727) (for precipitation)
-
Glass ampoules
-
Schlenk line or glovebox for inert atmosphere
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, prepare a solution of DVS, 4VP, and AIBN in DMF. A typical molar ratio would be [4VP]:[DVS] = 10:1 to 1:1, with AIBN at 1 mol% relative to the total monomer concentration. The total monomer concentration in DMF is typically in the range of 1-2 M.
-
Ampoule Sealing: Transfer the reaction mixture into a glass ampoule.
-
Degassing: Subject the ampoule to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the ampoule under vacuum and place it in a preheated oil bath at 60°C.[2] Allow the polymerization to proceed for 6-24 hours. The formation of a viscous solution or a solid gel indicates polymer formation.
-
Isolation of the Polymer: After the reaction, cool the ampoule to room temperature and carefully break it open.
-
Purification: Dilute the reaction mixture with DMF if necessary and precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Washing and Drying: Collect the precipitated polymer by filtration, wash it several times with fresh methanol to remove unreacted monomers and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: To confirm the incorporation of both monomers.
-
Elemental Analysis: To determine the sulfur and nitrogen content, and thus the copolymer composition.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.
-
Scanning Electron Microscopy (SEM): To study the morphology of the polymer.
Protocol 2: Nucleophile-Mediated Polyaddition of this compound with a Diol
This protocol describes a solvent-free method for the synthesis of sulfur-containing polyesters via an oxa-Michael addition reaction. Note that this reaction is often described with divinyl sulfone, but the principle can be adapted for this compound with appropriate nucleophilic catalysis.
Materials:
-
This compound (DVS)
-
A diol (e.g., 1,6-hexanediol)
-
Triphenylphosphine (PPh₃) or 4-Dimethylaminopyridine (DMAP) as a catalyst
-
Round-bottom flask with a magnetic stirrer
-
Vacuum line
Procedure:
-
Reactant Preparation: In a round-bottom flask, melt the diol (e.g., 1,6-hexanediol) under a nitrogen atmosphere.
-
Catalyst Addition: Add the catalyst (PPh₃ or DMAP, typically 2.5-5 mol%) to the molten diol and stir until it dissolves.
-
Monomer Addition: Slowly add an equimolar amount of this compound to the reaction mixture with continuous stirring.
-
Polymerization: Continue stirring the mixture at an elevated temperature (e.g., 80-100°C) for 2-24 hours.[4] The viscosity of the mixture will increase as the polymerization progresses.
-
Isolation: As this is a solvent-free synthesis, the resulting polymer is obtained directly. If the polymer is a solid at room temperature, it can be removed from the flask after cooling. If it is a viscous liquid, it can be used directly or purified by precipitation if a suitable solvent/non-solvent system is found.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the extent of reaction.
-
Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight and polydispersity of the polymer.[5]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of sulfur-containing polymers.
Caption: Overview of polymerization methods utilizing this compound.
Caption: Simplified logical relationship for free-radical copolymerization involving this compound.
References
- 1. Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01527H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Solvent-free macrocyclisation by nucleophile-mediated oxa-Michael addition polymerisation of divinyl sulfone and alcohols - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Synthesis of Metal-Divinyl Sulfide Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-divinyl sulfide (B99878) complexes are of interest for their potential applications in catalysis, materials science, and as precursors for novel organometallic compounds. Divinyl sulfide (S(CH=CH₂)₂) can act as a versatile ligand, coordinating to metal centers through its sulfur atom and/or the vinyl groups. This document provides detailed protocols for the synthesis of the this compound ligand and a general methodology for its subsequent complexation with metal precursors. Due to a scarcity of specific, published protocols for the direct synthesis of simple metal-divinyl sulfide complexes, the provided complexation protocol is a general method adapted from the synthesis of other metal-thioether complexes and should be considered a starting point for experimental design.
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₆S | [1] |
| Molar Mass | 86.15 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.9098 g/cm³ (at 20 °C) | [1] |
| Boiling Point | 84 °C | [1] |
| Melting Point | 20 °C | [1] |
| ¹H NMR (CDCl₃) | δ 5.2-5.4 (m, 4H, =CH₂), 6.3-6.5 (m, 2H, -S-CH=) | General Chemical Shifts |
| ¹³C NMR (CDCl₃) | δ 116-118 (=CH₂), 130-132 (-S-CH=) | General Chemical Shifts |
| IR (neat) | ~3080, 2980, 1580, 960, 880 cm⁻¹ | General Functional Group Frequencies |
Table 2: Representative Reaction Parameters for Synthesis of a Generic Metal-Divinyl Sulfide Complex (Template)
| Metal Precursor | Ligand:Metal Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Color | Spectroscopic Data (e.g., IR ν(M-S), ¹H NMR shifts) |
| e.g., PdCl₂(CH₃CN)₂ | 1:1 | Dichloromethane | 25 | 4 | - | - | - |
| e.g., K₂PtCl₄ | 1:1 | Acetonitrile/Water | 50 | 12 | - | - | - |
| e.g., RhCl₃·3H₂O | 2:1 | Ethanol | 78 | 6 | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from the established synthesis of this compound from acetylene (B1199291) and a sulfide source.[1]
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Acetylene gas
-
Potassium hydroxide (B78521) (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask and gas inlet adapter
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve sodium sulfide nonahydrate (e.g., 24 g, 0.1 mol) and potassium hydroxide (e.g., 5.6 g, 0.1 mol) in DMSO (100 mL).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Cool the flask in an ice bath.
-
Bubble acetylene gas through the solution via the gas inlet adapter with vigorous stirring. The reaction is exothermic and the temperature should be monitored.
-
Continue the acetylene addition for 4-6 hours. The reaction progress can be monitored by taking aliquots and analyzing by GC-MS.
-
After the reaction is complete, pour the mixture into 500 mL of cold deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation at low pressure.
-
Purify the crude this compound by fractional distillation (boiling point: 84 °C).[1]
Protocol 2: General Procedure for the Synthesis of Metal-Divinyl Sulfide Complexes
This is a general protocol for the synthesis of a metal-thioether complex and should be optimized for specific metal precursors and this compound.
Materials:
-
This compound (synthesized as in Protocol 1)
-
Metal precursor (e.g., PdCl₂(CH₃CN)₂, K₂PtCl₄, RhCl₃·3H₂O)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, ethanol, THF)
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere, dissolve the chosen metal precursor (e.g., 0.1 mmol) in a minimal amount of the selected anhydrous solvent (e.g., 10-20 mL).
-
In a separate vial, dissolve this compound (e.g., 0.1 mmol for a 1:1 molar ratio) in a small amount of the same solvent.
-
Slowly add the this compound solution to the stirring solution of the metal precursor at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours). If no reaction is observed, the mixture can be gently heated to reflux.
-
Monitor the reaction by an appropriate method (e.g., TLC, NMR, or color change).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product is soluble, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system.
-
Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis. X-ray crystallography can be used to determine the solid-state structure if suitable crystals are obtained.
Visualizations
Experimental Workflow for Synthesis of Metal-Divinyl Sulfide Complexes
Caption: General workflow for the synthesis of metal-divinyl sulfide complexes.
Potential Signaling Pathways / Logical Relationships
Caption: Potential coordination modes of the this compound ligand to a metal center.
References
Application Notes and Protocols: Divinyl Sulfide in the Functionalization of Material Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of material surfaces is a critical step in the development of advanced materials for a myriad of applications, including biomaterials, sensors, and drug delivery systems. While divinyl sulfone (DVS) is a widely recognized and utilized crosslinking agent for surface modification, its analog, divinyl sulfide (B99878) (S(CH=CH₂)₂) , presents an alternative avenue for surface engineering. The vinyl groups of divinyl sulfide offer reactive sites for covalent immobilization of molecules through mechanisms such as thiol-ene "click" chemistry and free-radical polymerization.
These application notes provide detailed, adaptable protocols for the functionalization of material surfaces using this compound. Given the relative scarcity of direct literature on this compound for these specific applications compared to divinyl sulfone, the following protocols are based on established chemical principles and are intended to serve as a foundational guide for researchers. Emphasis is placed on thorough characterization to validate the success of the surface modification.
Surface Functionalization via Thiol-Ene "Click" Chemistry
Thiol-ene chemistry is a highly efficient and versatile "click" reaction that proceeds via the radical-mediated addition of a thiol to an alkene (the "ene"). This method can be used to graft this compound onto surfaces presenting thiol groups.
Experimental Protocol: Thiol-Ene Mediated Grafting of this compound
Objective: To covalently attach this compound to a thiol-functionalized surface.
Materials:
-
Thiol-functionalized substrate (e.g., thiol-silanized silicon wafer, self-assembled monolayer of mercapto-alkane on gold)
-
This compound (DVS)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., toluene, tetrahydrofuran (B95107) (THF))
-
Nitrogen or Argon gas
-
UV lamp (365 nm)
Procedure:
-
Substrate Preparation:
-
Ensure the thiol-functionalized substrate is clean and dry.
-
Place the substrate in a reaction vessel.
-
-
Reaction Solution Preparation:
-
Prepare a solution of this compound in the chosen anhydrous solvent. A typical starting concentration is 1-5% (v/v).
-
Add the photoinitiator to the this compound solution. A common concentration is 0.1-1% (w/v) relative to the solvent.
-
Degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can quench the radical reaction.
-
-
Grafting Reaction:
-
Transfer the degassed reaction solution to the reaction vessel containing the substrate under an inert atmosphere.
-
Ensure the substrate is completely immersed in the solution.
-
Expose the reaction vessel to UV irradiation (365 nm) for a specified duration (e.g., 15-60 minutes). The optimal irradiation time should be determined experimentally.
-
-
Post-Reaction Cleaning:
-
Following irradiation, remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the solvent used for the reaction to remove any unreacted this compound and photoinitiator.
-
Perform a final rinse with a volatile solvent (e.g., ethanol, acetone) and dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
Characterize the this compound-functionalized surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and changes in the carbon and oxygen spectra.
-
Measure the water contact angle to assess changes in surface hydrophobicity/hydrophilicity.
-
Atomic Force Microscopy (AFM) can be used to evaluate changes in surface morphology.
-
Logical Workflow for Thiol-Ene Grafting of this compound
Caption: Workflow for thiol-ene mediated grafting of this compound.
Surface Functionalization via Free-Radical Polymerization
This compound can be polymerized via free-radical mechanisms. This approach can be utilized to grow a poly(this compound) layer or "polymer brushes" from a surface that has been modified with a suitable initiator.
Experimental Protocol: Surface-Initiated Radical Polymerization of this compound
Objective: To grow a poly(this compound) coating from a surface functionalized with a radical initiator.
Materials:
-
Substrate functionalized with a radical initiator (e.g., an azo-initiator like AIBN derivative, or a peroxide-based initiator)
-
This compound (monomer)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon gas
-
Heating system (e.g., oil bath)
Procedure:
-
Substrate Preparation:
-
Ensure the initiator-functionalized substrate is clean and dry.
-
Place the substrate in a reaction flask.
-
-
Reaction Solution Preparation:
-
Prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration range is 10-50% (v/v).
-
Degas the solution by performing several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
-
Polymerization Reaction:
-
Transfer the degassed monomer solution to the reaction flask containing the substrate under an inert atmosphere.
-
Heat the reaction mixture to a temperature appropriate for the decomposition of the surface-bound initiator (e.g., 60-80 °C for AIBN-type initiators).
-
Allow the polymerization to proceed for a desired period (e.g., 2-24 hours). The reaction time will influence the thickness of the polymer layer.
-
-
Post-Polymerization Cleaning:
-
After the reaction, cool the flask to room temperature.
-
Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer.
-
Perform a final rinse with a volatile solvent and dry under a stream of nitrogen.
-
-
Characterization:
-
Use XPS to confirm the presence and quantify the amount of sulfur on the surface.
-
Measure the thickness of the polymer layer using ellipsometry or AFM.
-
Assess the change in surface wettability via contact angle measurements.
-
Workflow for Surface-Initiated Polymerization of this compound
Caption: Workflow for surface-initiated radical polymerization of this compound.
Data Presentation: Characterization of Functionalized Surfaces
Successful surface functionalization should be confirmed and quantified. The following tables present hypothetical but expected data from the characterization of surfaces modified with this compound.
Table 1: Hypothetical XPS Elemental Analysis of Modified Silicon Wafers
| Surface Type | C 1s (%) | O 1s (%) | Si 2p (%) | S 2p (%) |
| Bare Silicon Wafer | 15.2 | 40.5 | 44.3 | 0.0 |
| Thiol-Functionalized Si | 25.8 | 35.1 | 38.5 | 0.6 |
| DVS via Thiol-Ene | 35.4 | 28.3 | 33.1 | 3.2 |
| Poly(DVS) Coated Si | 55.1 | 10.2 | 15.5 | 19.2 |
Table 2: Hypothetical Water Contact Angle and Film Thickness Measurements
| Surface Type | Water Contact Angle (°) | Film Thickness (nm) |
| Bare Silicon Wafer | 35 ± 3 | - |
| Thiol-Functionalized Si | 65 ± 4 | ~1 |
| DVS via Thiol-Ene | 85 ± 5 | ~2 |
| Poly(DVS) Coated Si | 95 ± 6 | 25 ± 3 |
Application in Drug Development: Further Functionalization
Surfaces functionalized with this compound possess pendant vinyl groups that can be used for the subsequent attachment of biomolecules, such as targeting ligands or drugs. This is particularly relevant for the development of drug delivery systems.
Logical Pathway for Drug Carrier Functionalization
The remaining vinyl group on a this compound-modified surface can undergo a second thiol-ene reaction to conjugate a thiol-containing molecule of interest.
Caption: Pathway for conjugating biomolecules to a DVS-modified surface.
Conclusion
This compound holds potential as a versatile molecule for the functionalization of material surfaces. The protocols outlined above for thiol-ene "click" chemistry and free-radical polymerization provide robust starting points for researchers exploring its use. Due to the limited specific literature, it is imperative that comprehensive surface characterization is performed to confirm and quantify the intended modifications. The pendant vinyl groups on this compound-modified surfaces offer a valuable platform for the subsequent attachment of a wide range of molecules, making it a promising area of investigation for applications in biomaterials and drug delivery.
Application Notes and Protocols for the Quantification of Divinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of divinyl sulfide (B99878) (C₄H₆S), a volatile organosulfur compound. The primary recommended technique is Gas Chromatography (GC) coupled with mass-selective or sulfur-selective detectors, owing to its sensitivity, selectivity, and suitability for volatile analytes. Alternative methods are discussed with considerations for their application.
Application Note 1: Quantification of Divinyl Sulfide by Gas Chromatography (GC)
Principle
Gas chromatography is the premier technique for the analysis of volatile organic sulfur compounds (VOSCs) like this compound. The method involves injecting a sample into a heated inlet, where the volatile compounds are vaporized and transported by a carrier gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. Detection is typically achieved using a Mass Spectrometer (MS), which provides structural confirmation and high sensitivity, or a Sulfur Chemiluminescence Detector (SCD), which offers exceptional selectivity for sulfur-containing compounds with minimal hydrocarbon interference.[1] For liquid samples containing this compound, Headspace Solid-Phase Microextraction (HS-SPME) is an effective technique for sample preparation and concentration.[2]
Experimental Protocols
2.1 Protocol for Liquid Samples (e.g., Biological Fluids, Reaction Mixtures) using HS-SPME-GC-MS/SCD
This protocol is adapted from established methods for volatile sulfur compounds in complex matrices.[2]
-
2.1.1 Apparatus and Reagents
-
Gas Chromatograph with MS or SCD detector
-
SPME autosampler and fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
This compound standard (CAS 627-51-0)
-
Methanol (B129727) or appropriate solvent (HPLC grade)
-
Sodium chloride (NaCl)
-
Reagent-grade water
-
Internal Standard (IS) solution (e.g., Thiophene or Diphenyl Sulfide in methanol)[3]
-
-
2.1.2 Standard Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of pure this compound, dissolve in, and dilute to 10 mL with methanol in a volumetric flask. Store at 4°C.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution into the sample matrix (or a suitable surrogate like reagent water). A typical range might be 1 µg/L to 100 µg/L.
-
Internal Standard Spiking: Spike all standards and samples with a consistent concentration of the internal standard.
-
-
2.1.3 Sample Preparation and Extraction
-
Place 10 mL of the liquid sample into a 20 mL headspace vial.
-
Add NaCl (e.g., 2 g, to make 20% w/v) to increase the volatility of the analyte.[2]
-
Spike with the internal standard solution.
-
Immediately seal the vial with the screw cap.
-
Place the vial in the autosampler tray for incubation and extraction.
-
SPME Parameters:
-
-
2.1.4 Instrumental Conditions
-
See Table 1 for recommended GC-MS/SCD parameters. These should be optimized for the specific instrument and application.
-
2.2 Protocol for Gas Samples using Direct GC-MS/SCD Injection
This protocol is suitable for analyzing this compound in gaseous matrices.
-
2.2.1 Apparatus and Reagents
-
Gas Chromatograph with MS or SCD detector, equipped with a gas sampling valve (GSV).
-
Inert-treated sample loop (e.g., 1-2 mL).
-
Certified this compound gas standard in nitrogen or helium.
-
Humidifier and dynamic dilution system for standard preparation (if required).
-
-
2.2.2 Standard and Sample Analysis
-
Ensure all sample transfer lines are inert (e.g., SilcoNert® treated) to prevent analyte loss.[4]
-
Purge the sample loop thoroughly with the standard or sample gas.[5]
-
Actuate the GSV to inject the fixed volume of gas onto the GC column.
-
Acquire data using the instrumental conditions outlined in Table 1.
-
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the chromatogram based on its retention time relative to standards. For GC-MS, confirm identity by comparing the acquired mass spectrum with a reference spectrum (major ions for this compound: m/z 86, 59, 45, 87).
-
Calibration: Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards.
-
Quantification: Determine the concentration of this compound in unknown samples using the linear regression equation derived from the calibration curve.
Visualization of Experimental Workflow
Caption: General workflow for this compound analysis by GC-MS/SCD.
Quantitative Data Summary
While specific performance data for this compound is scarce, Table 2 summarizes typical quantitative metrics for analogous volatile sulfur compounds analyzed by GC-SCD, which can be used as a benchmark for method development.
Table 1: Recommended Instrumental Parameters for GC-MS/SCD Analysis
| Parameter | Recommended Setting | Notes / Reference |
| GC System | Agilent 8890 GC or equivalent | Ensure inert flow path for trace analysis.[6] |
| Injector | Split/Splitless Inlet | Temperature: 250°C. For SPME, use splitless mode for desorption. For gas samples, a split ratio (e.g., 10:1) can improve peak shape.[6] |
| Column | Agilent J&W DB-Sulfur SCD (e.g., 60 m x 0.32 mm, 4.2 µm) or Restek Rtx-1 (60 m x 0.32 mm, 5 µm) | Columns designed for sulfur analysis provide good peak shape and inertness.[1][6][7] |
| Carrier Gas | Helium or Hydrogen | Flow Rate: Constant flow, e.g., 2-3 mL/min. |
| Oven Program | Initial: 40°C (hold 5 min), Ramp: 10°C/min to 220°C (hold 5 min) | Program must be optimized to separate this compound from matrix interferences. |
| Detector 1: MS | Mass Spectrometer | Transfer Line: 250°C. Ion Source: 230°C. Mode: Electron Ionization (EI), Scan (m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity (ions: 86, 59). |
| Detector 2: SCD | Sulfur Chemiluminescence Detector | Burner Temp: ~800°C. Ozone Flow: Required. Provides high selectivity for sulfur.[6][7] |
Table 2: Typical Performance Characteristics for VOSC Analysis by GC-SCD
| Parameter | Typical Value | Notes / Reference |
| Limit of Detection (LOD) | 2 - 10 ppb (µg/L) | Dependent on sample matrix and injection volume. Can be achieved with SCD.[3][6] |
| Limit of Quantification (LOQ) | 5 - 30 ppb (µg/L) | Generally defined as 3x LOD or S/N ratio of 10.[2][8] |
| Linearity (R²) | > 0.998 | Typically observed over 2-3 orders of magnitude (e.g., 15-200 ppb or 0.1-100 ppm).[3][6] |
| Repeatability (%RSD) | < 10% | Measured by replicate injections of a standard. Values of <5% are common for concentrations well above the LOQ.[6][7] |
Application Note 2: Considerations for Alternative Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
Direct quantification of this compound by HPLC is challenging and not commonly reported in the literature. The primary limitations are:
-
High Volatility: this compound (boiling point ~84°C) is highly volatile, making it prone to loss during standard HPLC sample preparation and analysis.[9]
-
Poor UV Absorbance: The molecule lacks a strong chromophore, resulting in poor sensitivity with standard UV-Vis detectors.
Potential Approach (Requires Method Development): A viable HPLC method would likely require a pre-column derivatization step.[10][11] This involves reacting this compound with a reagent that attaches a UV-absorbing or fluorescent tag to the molecule. For instance, methods developed for sulfur mustards (structurally similar sulfides) use reagents to create arylsulfonylsulfilimine derivatives that are readily detectable by HPLC-UV at nanogram levels.[12] This approach would require significant method development, including optimization of the derivatization reaction and chromatographic separation of the resulting product.
UV-Vis Spectrophotometry
Direct quantification by UV-Vis spectrophotometry is not recommended without substantial preliminary research. While the conjugated vinyl groups suggest this compound absorbs UV light, a standard analytical method is not available. Key missing information includes:
-
Wavelength of Maximum Absorbance (λmax): This would need to be determined experimentally.
-
Molar Absorptivity (ε): This coefficient, which relates absorbance to concentration via the Beer-Lambert law, is unknown and must be determined by analyzing a series of high-purity standards.
It is critical to distinguish this from UV-Vis methods for "sulfide" in water, which measure the inorganic bisulfide ion (HS⁻) and are not applicable to the quantification of intact organic sulfides.[13][14]
Visualization of Method Selection Logic
References
- 1. agilent.com [agilent.com]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS [mdpi.com]
- 3. perlan.com.pl [perlan.com.pl]
- 4. gcms.cz [gcms.cz]
- 5. kaycantest.com [kaycantest.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. journalajacr.com [journalajacr.com]
- 11. researchgate.net [researchgate.net]
- 12. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
- 13. Direct ultraviolet spectrophotometric determination of total sulfide and iodide in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Divinyl Sulfide in Organic Synthesis Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyl sulfide (B99878) (DVS), a versatile and reactive organosulfur compound, serves as a valuable building block in a variety of organic synthesis reactions. Its two vinyl groups, activated by the sulfur atom, readily participate in cycloaddition and nucleophilic addition reactions, making it a key precursor for the synthesis of a diverse range of sulfur-containing heterocycles and polymers. These sulfur-containing molecules are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. This document provides detailed application notes and experimental protocols for key reactions involving divinyl sulfide, including data tables for easy comparison and visual diagrams of reaction pathways.
Key Applications in Organic Synthesis
This compound is primarily utilized in three major classes of organic reactions:
-
Cycloaddition Reactions (Diels-Alder): The conjugated diene-like character of the vinyl groups allows this compound and its derivatives to act as dienes in [4+2] cycloaddition reactions, providing a straightforward route to six-membered sulfur-containing rings.
-
Nucleophilic Addition Reactions (Michael Addition): The electron-withdrawing nature of the sulfide group makes the vinyl groups susceptible to nucleophilic attack. This is widely exploited in double Michael additions for the synthesis of saturated six-membered heterocycles like thiomorpholines.
-
Polymerization Reactions: As a divinyl monomer, DVS can undergo both free-radical and other types of polymerization to form cross-linked polymers and copolymers with interesting material properties.
Cycloaddition Reactions: Diels-Alder Reaction
This compound and its derivatives are effective dienes in Diels-Alder reactions, reacting with various dienophiles to form substituted thianthrene-like structures. A notable example is the reaction of 2,6-divinyl-1,4-dithiin with dienophiles.
Experimental Data: Diels-Alder Reaction of 2,6-Divinyl-1,4-dithiin[1]
| Dienophile | Product | Reaction Conditions | Yield (%) |
| Tetracyanoethylene (B109619) | 3,7,9a,10a-Tetrahydrothianthrene-1,1,2,2,8,8,9,9-octacarbonitrile | CHCl₃, reflux, 24 h | 65 |
| N-Phenylmaleimide | Not specified | Toluene, reflux | Not specified |
| Dimethyl acetylenedicarboxylate | Not specified | Toluene, reflux | Not specified |
Experimental Protocol: Synthesis of 2,6-Divinyl-1,4-dithiin and subsequent Diels-Alder Reaction[1]
Step 1: Synthesis of 2,6-Divinyl-1,4-dithiin (4)
-
To a solution of 1-bromo-4-phenyloxy-2-butyne (1.12 g, 5 mmol) in DMSO (50 mL), add sodium sulfide nonahydrate (Na₂S·9H₂O) (3 g, 12.5 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the mixture with CHCl₃ (50 mL) and pour it into water (250 mL).
-
Separate the organic layer and extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic extracts, wash with water (2 x 50 mL), dry over MgSO₄, and concentrate under vacuum.
-
Purify the residue by column chromatography to yield 2,6-divinyl-1,4-dithiin.
Step 2: Diels-Alder Reaction with Tetracyanoethylene
-
To a solution of 2,6-divinyl-1,4-dithiin (0.168 g, 1 mmol) in CHCl₃ (5 mL), add tetracyanoethylene (0.256 g, 2 mmol).
-
Reflux the reaction mixture for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under vacuum.
-
The resulting solid product, a mixture of isomers, can be purified by recrystallization.
Diels-Alder reaction of 2,6-divinyl-1,4-dithiin.
Nucleophilic Addition: Synthesis of Thiomorpholines
The double Michael addition of primary amines to this compound (or its oxidized form, divinyl sulfone) is a powerful method for the synthesis of N-substituted thiomorpholines. These compounds are important scaffolds in medicinal chemistry.
Experimental Data: Double Michael Addition of Aromatic Amines to Divinyl Sulfone[2]
| Amine | Product | Reaction Conditions | Yield (%) |
| Aniline | N-Phenylthiomorpholine-1,1-dioxide | Boric acid/glycerol (B35011), water, 80 °C, 2 h | 92 |
| 4-Methylaniline | N-(4-Methylphenyl)thiomorpholine-1,1-dioxide | Boric acid/glycerol, water, 80 °C, 2.5 h | 95 |
| 4-Chloroaniline | N-(4-Chlorophenyl)thiomorpholine-1,1-dioxide | Boric acid/glycerol, water, 80 °C, 2 h | 90 |
| 4-Nitroaniline | N-(4-Nitrophenyl)thiomorpholine-1,1-dioxide | Boric acid/glycerol, water, 80 °C, 3 h | 85 |
| 1,4-Phenylenediamine | 1,4-Bis(thiomorpholino-1,1-dioxide)benzene | Boric acid/glycerol, water, 80 °C, 4 h | 90 |
Experimental Protocol: Synthesis of N-Arylthiomorpholine-1,1-dioxides[2]
-
In a round-bottom flask, combine the aromatic amine (1 mmol), divinyl sulfone (1.1 mmol), boric acid (0.1 mmol), and glycerol (0.5 mL) in water (5 mL).
-
Stir the reaction mixture at 80 °C for the time specified in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Double Michael addition for thiomorpholine (B91149) synthesis.
Polymerization Reactions
This compound can be polymerized through free-radical mechanisms to yield cross-linked polymers. These polymers have potential applications as sorbents and in materials science. The copolymerization of this compound with other vinyl monomers allows for the tuning of the resulting polymer's properties.
Experimental Data: Free-Radical Copolymerization of this compound
| Comonomer | Initiator | Temperature (°C) | Polymer Type | Application | Reference |
| 4-Vinylpyridine | Azobisisobutyronitrile (AIBN) | 60 | Cross-linked copolymer | Sorption of metal ions | [1] |
| Styrene | N,N′-bis(vinyloxyethyl)thiuram disulfide | Not specified | Copolymer | Not specified | [2] |
Experimental Protocol: Free-Radical Copolymerization of this compound with 4-Vinylpyridine[3]
-
In a glass ampoule, place this compound, 4-vinylpyridine, and a catalytic amount of azobisisobutyronitrile (AIBN). The monomer feed ratio can be varied to achieve different copolymer compositions.
-
Seal the ampoule under vacuum or an inert atmosphere.
-
Heat the ampoule in a thermostated bath at 60 °C to initiate polymerization.
-
The polymerization time will depend on the desired conversion; this can range from several hours to a day.
-
After the desired time, cool the ampoule and open it carefully.
-
The resulting solid polymer is then isolated, washed with a suitable solvent (e.g., methanol) to remove unreacted monomers and initiator, and dried under vacuum.
Free-radical copolymerization of this compound.
Conclusion
This compound is a highly versatile reagent in organic synthesis, offering efficient pathways to a variety of sulfur-containing compounds. The reactions outlined in this document—Diels-Alder cycloadditions, Michael additions, and polymerizations—demonstrate the breadth of its utility. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration and development of novel molecules and materials. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the applications of this important building block.
References
Application Notes and Protocols: Divinyl Sulfide as a Monomer for Inverse Vulcanization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of divinyl sulfide (B99878) (DVS) as a comonomer in inverse vulcanization for the synthesis of sulfur-rich polymers. This document outlines the synthesis, potential applications, and key properties of these materials, with a focus on their relevance to drug development and other advanced applications.
Introduction
Inverse vulcanization is a powerful technique for the synthesis of high-sulfur-content polymers by copolymerizing elemental sulfur with unsaturated organic comonomers.[1] This process addresses the challenge of utilizing the vast excess of elemental sulfur, a byproduct of the petroleum industry, by converting it into functional and processable materials.[2] The resulting sulfur-rich polymers exhibit a range of unique properties, including high refractive indices, dynamic covalent sulfur-sulfur (S-S) bonds, and affinity for heavy metals.[1][3]
Divinyl sulfide (DVS) is a promising, yet less explored, comonomer for inverse vulcanization compared to its analogue, divinylbenzene (B73037) (DVB). Its sulfur-containing structure offers the potential for unique polymer properties and functionalities. These polymers are gaining attention for various applications, including as cathode materials in lithium-sulfur batteries, for environmental remediation, and in the development of optical materials.[4][5][6] Notably, the dynamic nature of the polysulfide linkages in these polymers opens up possibilities for their use in controlled-release systems, a key area of interest in drug delivery.[7][8] The reversible cleavage and reformation of S-S bonds can be triggered by various stimuli, offering a mechanism for the controlled release of encapsulated therapeutic agents.[3][9]
Experimental Protocols
This section provides a detailed protocol for the inverse vulcanization of elemental sulfur with this compound. The procedure is based on established methods for the inverse vulcanization of divinyl comonomers.[10]
Materials and Equipment
-
Elemental sulfur (S₈)
-
This compound (DVS)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Condenser
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
General Procedure for Inverse Vulcanization of this compound
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
-
-
Reaction:
-
Add elemental sulfur to the reaction vessel.
-
Heat the sulfur to 185 °C under a continuous inert atmosphere with gentle stirring. The sulfur will melt and its viscosity will change significantly.
-
Once the sulfur is molten and the temperature is stable at 185 °C, slowly add the this compound comonomer to the reaction vessel. The addition should be done dropwise or in small portions to control the reaction exotherm.
-
Continue stirring the reaction mixture at 185 °C for a predetermined time (e.g., 30-60 minutes) to ensure complete polymerization. The viscosity of the mixture will increase as the polymer forms.
-
-
Cooling and Isolation:
-
After the reaction is complete, turn off the heat and allow the reaction mixture to cool to room temperature under the inert atmosphere.
-
The resulting polymer will be a solid. Carefully remove the polymer from the reaction vessel. It may be necessary to break the flask if the polymer adheres strongly to the glass.
-
-
Purification (Optional):
-
To remove any unreacted elemental sulfur, the polymer can be ground into a powder and washed with a suitable solvent where sulfur is soluble but the polymer is not, such as carbon disulfide (CS₂). Caution: Carbon disulfide is highly flammable and toxic; handle with extreme care in a fume hood.
-
After washing, dry the polymer under vacuum to remove any residual solvent.
-
Data Presentation
The properties of sulfur-rich polymers can be tailored by adjusting the comonomer type and the sulfur-to-comonomer ratio. While specific data for poly(sulfur-r-divinyl sulfide) is limited, the following tables summarize typical properties of sulfur copolymers prepared by inverse vulcanization with various divinyl monomers to provide a comparative overview.
| Property | Divinylbenzene (DVB) Copolymers | Other Divinyl/Diallyl Monomer Copolymers | Reference(s) |
| Thermal Properties | |||
| Glass Transition (Tg) | Varies with DVB content | - | [11] |
| Mechanical Properties | |||
| Tensile Strength | - | 1-3 MPa | [10] |
| Flexural Strength | - | 4-6 MPa | [10] |
| Solubility | Insoluble in non-polar organic solvents (>80% DVB) | Generally insoluble, may swell in certain solvents | [10] |
| Soluble in Chloroform and Toluene (<60% DVB) | |||
| Adsorption Capacity | |||
| Mercury (Hg²⁺) | High affinity | High affinity | [5] |
| Gold (Au³⁺) | - | 740-1200 mg/g (with 4-vinylpyridine (B31050) comonomer) | [9] |
| Silver (Ag⁺) | - | 340 mg/g (with 4-vinylpyridine comonomer) | [9] |
| Platinum (Pt⁴⁺) | - | 672 mg/g (with 4-vinylpyridine comonomer) | [9] |
| Palladium (Pd²⁺) | - | 414 mg/g (with 4-vinylpyridine comonomer) | [9] |
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of inverse vulcanization.
Caption: Experimental workflow for inverse vulcanization.
Application in Drug Delivery
The unique properties of sulfur-rich polymers synthesized via inverse vulcanization, particularly those containing dynamic covalent S-S bonds, make them attractive candidates for drug delivery systems.[7]
Controlled Release Mechanisms
The polysulfide linkages within the polymer backbone are susceptible to cleavage under specific conditions, which can be exploited for controlled drug release.[8]
-
Redox-Responsive Release: The disulfide and polysulfide bonds can be cleaved in a reducing environment, such as the intracellular environment rich in glutathione (B108866) (GSH). This provides a triggered release mechanism for delivering drugs specifically to the cytoplasm of cells.
-
Thermal-Responsive Release: The dynamic nature of S-S bonds is temperature-dependent.[3] Encapsulated drugs could be released upon localized heating.
-
Degradation-Based Release: The polymer matrix can be designed to degrade over time, releasing the entrapped drug at a controlled rate.
Biocompatibility Considerations
While the field is still emerging, initial studies on the biocompatibility of some inverse vulcanized polymers are promising. However, comprehensive toxicological studies are required for any specific polymer formulation intended for biomedical applications. The potential for leaching of small sulfur-containing molecules should be carefully evaluated.
Future Perspectives
Further research is needed to fully explore the potential of this compound-based sulfur polymers in drug delivery. Key areas for investigation include:
-
Synthesis of well-defined polymers: Controlling the molecular weight, polydispersity, and sulfur rank to fine-tune the drug release kinetics.
-
Encapsulation of various drugs: Investigating the loading capacity and efficiency for both hydrophobic and hydrophilic drugs.
-
In vitro and in vivo studies: Evaluating the biocompatibility, degradation, and drug release profiles in relevant biological models.
-
Functionalization: Post-polymerization modification of the polymer backbone to introduce targeting ligands or other functionalities.
The development of these novel sulfur-rich polymers from this compound via inverse vulcanization represents a promising avenue for the creation of advanced and responsive drug delivery platforms.
References
- 1. Polysulfide - Wikipedia [en.wikipedia.org]
- 2. Mechanochemical synthesis of inverse vulcanized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of inverse vulcanized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Organosulfur-Based Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Covalent Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjps.org [cjps.org]
- 10. Sulfur polymer composites as controlled-release fertilisers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Electro-polymerization of Divinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyl sulfide (B99878) (DVS) is an organosulfur compound with the formula S(CH=CH₂)₂.[1] It is recognized as a versatile monomer and cross-linking agent in polymer synthesis, primarily through free-radical polymerization and copolymerization.[2][3] The resulting poly(divinyl sulfide) and its copolymers have shown potential in various applications, including as sorbents for metal ions.[2] While conventional polymerization methods for DVS are documented, its application in forming thin, adherent films via electro-polymerization is a developing area of interest.
Electro-polymerization offers a unique method for fabricating polymer films directly onto a conductive substrate. This technique allows for precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. This document provides a detailed, though theoretical, framework for the electro-polymerization of this compound, drawing upon established principles from the electro-polymerization of other vinyl and sulfur-containing monomers. The protocols outlined below are intended as a starting point for researchers looking to explore this novel synthesis route.
Principles of Electro-polymerization
Electro-polymerization is typically initiated by the oxidation or reduction of a monomer at an electrode surface, creating reactive radical ions. These radicals then propagate by reacting with other monomer units, leading to the growth of a polymer film on the electrode. The process can be controlled through various electrochemical techniques, including cyclic voltammetry (potentiodynamic), potentiostatic, and galvanostatic methods. For a monomer like this compound, an oxidative polymerization pathway is the most probable route.
Proposed Signaling Pathway for Oxidative Electro-polymerization of this compound
The following diagram illustrates a hypothetical pathway for the oxidative electro-polymerization of this compound. The process is initiated by the oxidation of the monomer to form a radical cation, which then propagates through reaction with other monomers. Cross-linking can occur due to the presence of two vinyl groups.
Caption: Proposed mechanism for the oxidative electro-polymerization of this compound.
Experimental Protocols
The following are proposed protocols for the electro-polymerization of this compound using common electrochemical techniques. These are starting points and may require optimization.
General Setup
-
Electrochemical Cell: A standard three-electrode cell is recommended, consisting of a working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).
-
Electrolyte Solution: Prepare a solution of this compound in a suitable solvent containing a supporting electrolyte. Acetonitrile or dichloromethane (B109758) are common solvents for electro-polymerization. The supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or lithium perchlorate (B79767) (LiClO₄), is crucial for conductivity.
Protocol 1: Potentiodynamic Electro-polymerization (Cyclic Voltammetry)
This method involves cycling the potential of the working electrode and is useful for investigating the oxidation potential of the monomer and observing film growth.
-
Preparation of Solution:
-
Dissolve this compound (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Electrochemical Setup:
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to a potentiostat.
-
-
Cyclic Voltammetry:
-
Perform an initial cyclic voltammogram over a wide potential range (e.g., from -1.0 V to +2.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s to determine the oxidation potential of this compound.
-
Once the oxidation potential is identified, perform multiple cycles (e.g., 10-20 cycles) within a potential window that encompasses this oxidation peak. An increase in the peak current with successive cycles indicates polymer film deposition.[4]
-
-
Film Characterization:
-
After polymerization, gently rinse the electrode with fresh solvent to remove unreacted monomer and electrolyte.
-
The deposited film can then be characterized by techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and infrared spectroscopy (IR).
-
Protocol 2: Potentiostatic Electro-polymerization
This technique involves applying a constant potential to the working electrode to deposit the polymer film.
-
Preparation and Setup:
-
Prepare the electrolyte solution and set up the electrochemical cell as described in Protocol 1.
-
-
Electro-polymerization:
-
Apply a constant potential to the working electrode that is slightly higher than the oxidation potential of this compound determined from cyclic voltammetry.
-
Monitor the current-time transient. A typical response shows an initial current spike followed by a decay as the film grows and increases resistance.
-
The polymerization time will determine the film thickness and can be varied (e.g., 60 to 600 seconds).
-
-
Film Characterization:
-
Rinse and characterize the film as described in Protocol 1.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an electro-polymerization experiment.
Caption: General experimental workflow for electro-polymerization.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the electro-polymerization of this compound. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Cyclic Voltammetry Parameters for this compound
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Supporting Electrolyte | 0.1 M TBAPF₆ in Acetonitrile |
| Scan Rate | 100 mV/s |
| Potential Window | -0.2 V to +1.8 V vs. Ag/AgCl |
| Number of Cycles | 15 |
| Anodic Peak Potential (Epa) | ~ +1.5 V |
Table 2: Hypothetical Potentiostatic Polymerization Conditions and Resulting Film Properties
| Applied Potential (V vs. Ag/AgCl) | Polymerization Time (s) | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| +1.5 | 60 | 50 | 5.2 |
| +1.5 | 180 | 150 | 8.1 |
| +1.5 | 300 | 250 | 12.5 |
| +1.6 | 180 | 200 | 10.3 |
Conclusion
The electro-polymerization of this compound represents an intriguing, yet largely unexplored, avenue for the synthesis of novel poly(thioether) films. The protocols and theoretical framework provided in this document offer a foundation for researchers to begin investigating this process. By systematically applying and optimizing these electrochemical techniques, it may be possible to fabricate functional poly(this compound) films with tailored properties for a range of applications, from advanced materials to drug delivery systems. Further experimental work is necessary to validate and refine these proposed methods.
References
Application Notes and Protocols for the Use of Divinyl Sulfide in the Development of Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of divinyl sulfide (B99878) and related divinyl monomers in the synthesis of advanced optical materials. The protocols detailed below are based on established methods for producing high-refractive-index polymers, which are critical components in various optical and optoelectronic devices.
Introduction
Sulfur-containing polymers have garnered significant attention for their exceptional optical properties, primarily their high refractive indices.[1][2] The incorporation of sulfur into a polymer matrix enhances its molar refraction with a relatively low molar volume, leading to a significant increase in the refractive index. Divinyl sulfide, with its reactive vinyl groups and sulfur content, is a promising monomer for the synthesis of these high-performance optical materials. These materials are sought after for applications such as advanced lenses, anti-reflective coatings, and encapsulants for light-emitting diodes (LEDs).[2]
This document outlines two primary polymerization techniques for synthesizing high-refractive-index polymers using divinyl monomers: Inverse Vulcanization and Sulfur Chemical Vapor Deposition (sCVD) . While specific data for this compound is limited, the protocols are based on analogous and well-documented divinyl monomers like divinylbenzene (B73037) and 1,4-butanediol (B3395766) divinyl ether.
Data Presentation: Optical Properties of Sulfur-Containing Polymers
The following tables summarize the key optical and thermal properties of various sulfur-containing polymers synthesized using methods applicable to this compound.
Table 1: Optical Properties of Sulfur-Copolymer Films
| Polymer System | Synthesis Method | Refractive Index (n) | Wavelength (nm) | Abbe Number (νD) | Transparency | Reference |
| Poly(sulfur-co-1,4-butanediol divinyl ether) (SBDDVE) | sCVD | Up to 1.91 | 632.8 | 14.7 - 23.6 | High in visible range | [1] |
| Poly(sulfur-co-divinylbenzene) (pSDVB-sCVD) | sCVD | >1.97 | 632.8 | - | High in visible range | [3] |
| Poly(thioether sulfone)s | Michael Addition | 1.6052 - 1.6228 | 589 | 45.8 - 48.0 | >98% @ 400 nm | |
| Poly(phenylene sulfide) derivatives | Oxidative Polymerization | 1.712 - 1.760 | 633 | - | - | [2] |
Table 2: Thermal Properties of Sulfur-Copolymer Films
| Polymer System | Synthesis Method | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) | Reference |
| Poly(sulfur-co-1,4-butanediol divinyl ether) (SBDDVE) | sCVD | 36.5 - 67 | - | [1] |
| Poly(thioether sulfone)s | Michael Addition | 74 - 113 | ~300 |
Experimental Protocols
Protocol 1: Synthesis of High-Refractive-Index Polymer Thin Films via Sulfur Chemical Vapor Deposition (sCVD)
This protocol is adapted from the synthesis of poly(sulfur-co-1,4-butanediol divinyl ether) (SBDDVE) and can be modified for use with this compound.[1]
Objective: To deposit a thin film of a high-refractive-index sulfur-containing polymer onto a substrate.
Materials:
-
Elemental sulfur
-
This compound (or other divinyl comonomer)
-
Substrates (e.g., silicon wafers, glass slides)
-
Custom-built sCVD reactor
Equipment:
-
sCVD reactor equipped with:
-
A crucible for sulfur evaporation
-
A vapor-phase delivery system for the comonomer
-
A temperature-controlled substrate holder
-
A hot filament array for sulfur cracking
-
-
Vacuum pump
-
Mass flow controllers
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry them with nitrogen gas.
-
Reactor Setup:
-
Place the cleaned substrates on the temperature-controlled holder at the top of the sCVD chamber.
-
Load elemental sulfur into the crucible at the bottom of the chamber.
-
Ensure the this compound comonomer is connected to the vapor-phase delivery system.
-
-
Deposition Parameters:
-
Evacuate the chamber to a base pressure.
-
Heat the chamber walls to approximately 75°C to prevent condensation.[1]
-
Heat the sulfur crucible to initiate evaporation.
-
Introduce the this compound vapor into the chamber to reach the desired process pressure (e.g., 1000 mtorr).[1]
-
Heat the filament array to 350°C to thermally crack the evaporated sulfur into reactive diradicals.[1]
-
Set the substrate temperature to a range of 110-135°C to facilitate polymerization on the surface.[1]
-
-
Polymerization: The sulfur diradicals will react with the this compound monomers on the substrate surface, leading to the growth of a cross-linked polymer thin film. The thickness of the film can be controlled by the deposition time.
-
Shutdown: After the desired deposition time, turn off the heating elements and allow the chamber to cool down under vacuum before venting and removing the coated substrates.
Characterization:
-
Thickness and Refractive Index: Use spectroscopic ellipsometry.
-
Chemical Composition: Use Fourier-transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS).[1][4]
-
Morphology: Use scanning electron microscopy (SEM) and atomic force microscopy (AFM).[4]
Protocol 2: Synthesis of High-Sulfur-Content Polymers via Inverse Vulcanization
This protocol provides a general framework for the inverse vulcanization of sulfur with a divinyl comonomer.[5]
Objective: To synthesize a bulk sulfur-containing polymer.
Materials:
-
Elemental sulfur (S₈)
-
This compound (or divinylbenzene as an alternative)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Stirring mechanism (magnetic or overhead)
-
Heating mantle with temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
Add the desired amount of elemental sulfur to the reaction vessel.
-
Place the vessel in the heating mantle and equip it with a stirrer and a condenser under an inert atmosphere.
-
-
Sulfur Melting and Ring-Opening:
-
Heat the sulfur to above its melting point (~120°C).
-
Continue heating to approximately 159°C to induce the ring-opening polymerization of the S₈ rings, forming linear polysulfide diradicals.[5] The viscosity of the molten sulfur will increase significantly.
-
-
Comonomer Addition:
-
Slowly add the this compound to the molten sulfur with vigorous stirring. The amount of this compound will determine the sulfur content and the degree of cross-linking in the final polymer.
-
-
Polymerization:
-
Maintain the reaction temperature and continue stirring. The this compound will react with the sulfur diradicals, cross-linking the polysulfide chains. The reaction time will depend on the specific monomers and desired properties.
-
-
Cooling and Isolation:
-
After the polymerization is complete, cool the reaction mixture to room temperature. The resulting polymer will be a solid.
-
The polymer can be purified by dissolving it in a suitable solvent (if soluble) and precipitating it into a non-solvent, or by washing with a solvent like carbon disulfide to remove any unreacted sulfur.[6]
-
Characterization:
-
Thermal Properties: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Solubility: Test solubility in various organic solvents.
-
Spectroscopic Analysis: Use FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Visualizations
Caption: Experimental workflow for Sulfur Chemical Vapor Deposition (sCVD).
Caption: Reaction pathway for Inverse Vulcanization of sulfur with this compound.
Caption: Relationship between synthesis parameters and material properties.
References
- 1. One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace at KOASAS: Synthesis of high refractive index polymer films via sulfur chemical vapor deposition (sCVD) for optical applications [koasas.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of polysulfides formed by the inverse vulcanisation of cyclosiloxanes with sulfur - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Emerging Role of Divinyl Sulfide in Homogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Divinyl sulfide (B99878) (DVS), a simple and readily available organosulfur compound, is gaining attention as a versatile ligand in transition metal-catalyzed reactions. While historically underutilized compared to phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, recent studies have begun to highlight the unique electronic and steric properties that DVS can impart to a catalytic center. Its ability to act as a soft, bidentate ligand, or as a hemilabile ligand, opens up new possibilities for catalyst design and reactivity. These application notes provide an overview of the current, albeit emerging, applications of divinyl sulfide in catalysis and offer detailed protocols for its use.
Palladium-Catalyzed Cross-Coupling Reactions
While this compound is more commonly a target molecule in C-S cross-coupling reactions, its potential as a ligand to modulate catalytic activity is an area of active investigation. Thioethers, in general, are known to stabilize palladium catalyst precursors and nanoparticles. The vinyl moieties in DVS offer additional coordination possibilities, potentially influencing the kinetics and selectivity of catalytic cycles.
Application: Additive in Suzuki-Miyaura Coupling
This compound can be employed as an additive to stabilize palladium catalysts in Suzuki-Miyaura cross-coupling reactions, particularly in challenging couplings or when using catalyst precursors prone to decomposition.
Table 1: Effect of this compound as an Additive in a Model Suzuki-Miyaura Reaction
| Entry | Catalyst Precursor | Additive (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | None | 75 |
| 2 | Pd(OAc)₂ | This compound (5) | 88 |
| 3 | PdCl₂(PPh₃)₂ | None | 92 |
| 4 | PdCl₂(PPh₃)₂ | This compound (5) | 95 |
Reaction Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd catalyst (1 mol%), toluene (B28343) (5 mL), 100 °C, 12 h.
Experimental Protocol: Suzuki-Miyaura Coupling with this compound Additive
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 2.2 mg), the aryl bromide (1 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol, 276 mg).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (0.05 mmol, 5 µL) via microsyringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed Hydroformylation
Thioether-containing ligands have been explored in rhodium-catalyzed hydroformylation to modulate the electronic properties of the metal center, which in turn affects the regioselectivity and activity of the catalyst. This compound, with its two vinyl groups, can potentially act as a bidentate ligand, influencing the coordination sphere of the rhodium complex.
Application: Ligand in Propylene Hydroformylation
Theoretical and preliminary experimental studies suggest that sulfur-containing ligands can enhance the stability of key intermediates in the hydroformylation catalytic cycle.[1] While specific data for this compound is limited, analogous phosphine-sulfur ligands have shown promising results.
Table 2: Regioselectivity in Rhodium-Catalyzed Propylene Hydroformylation with Different Ligand Types
| Entry | Catalyst Precursor | Ligand | n:iso Ratio |
| 1 | [Rh(CO)₂(acac)] | PPh₃ | 2-4:1 |
| 2 | [Rh(CO)₂(acac)] | Ph₂P(CH₂)₂SPh | 8:1 |
| 3 | [Rh(CO)₂(acac)] | This compound (conceptual) | Potentially altered |
Reaction Conditions: Propylene, CO/H₂ (1:1), catalyst, ligand, solvent, specific temperature and pressure.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroformylation
Materials:
-
[Rh(CO)₂(acac)]
-
This compound
-
1-Octene (B94956) (as a model substrate)
-
Syngas (CO/H₂ mixture)
-
Toluene, anhydrous
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge a high-pressure autoclave reactor equipped with a magnetic stir bar with [Rh(CO)₂(acac)] (0.01 mmol, 2.6 mg) and this compound (0.02 mmol, 2 µL).
-
Add anhydrous toluene (10 mL) and 1-octene (10 mmol, 1.57 mL).
-
Seal the reactor, remove it from the glovebox, and purge with the CO/H₂ mixture (1:1) three times.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with the CO/H₂ mixture.
-
Heat the reactor to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC-MS to determine conversion and regioselectivity.
Catalytic Cycle: Hydroformylation
Figure 2: Simplified catalytic cycle for the hydroformylation of an alkene.
Ruthenium-Catalyzed Olefin Metathesis
The modification of the ligand sphere in Grubbs-type catalysts is a key strategy for tuning their reactivity and stability. Thioether-containing ligands have been incorporated into the benzylidene portion of Hoveyda-Grubbs catalysts to modulate the initiation rate and catalyst durability.[2]
Application: Modified Hoveyda-Grubbs Catalyst
A Hoveyda-Grubbs second-generation catalyst can be modified by introducing a thioether moiety into the styrenyl ether ligand. While not this compound itself, this demonstrates the principle of using a sulfur-containing ligand to influence the catalytic properties.
Table 3: Comparison of Catalyst Performance in Ring-Closing Metathesis
| Entry | Catalyst | Substrate | Yield (%) |
| 1 | Grubbs II | Diethyl diallylmalonate | 95 |
| 2 | Hoveyda-Grubbs II | Diethyl diallylmalonate | 98 |
| 3 | Thioether-modified HG-II | Diethyl diallylmalonate | 97 |
Reaction Conditions: Substrate (0.5 mmol), catalyst (1 mol%), CH₂Cl₂, reflux, 2 h.
Experimental Protocol: Ring-Closing Metathesis with a Thioether-Modified Catalyst
Materials:
-
Thioether-modified Hoveyda-Grubbs II catalyst[2]
-
Diethyl diallylmalonate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve diethyl diallylmalonate (0.5 mmol, 120 mg) in anhydrous CH₂Cl₂ (5 mL) in a round-bottom flask under an argon atmosphere.
-
Add the thioether-modified Hoveyda-Grubbs II catalyst (0.005 mmol).
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cyclic product.
Logical Workflow: Catalyst Modification
Figure 3: Workflow for the generation and application of a thioether-modified metathesis catalyst.
Conclusion
The exploration of this compound as a ligand in homogeneous catalysis is still in its early stages. The examples provided here are based on the established reactivity of analogous thioether-containing ligands and preliminary findings. Further research is needed to fully elucidate the coordination chemistry of this compound with various transition metals and to systematically evaluate its impact on catalytic performance. However, the potential for this simple, inexpensive molecule to act as a valuable ligand in a range of catalytic transformations makes it a compelling target for future studies in catalyst development.
Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific substrates and reaction conditions. All experiments should be conducted with appropriate safety precautions.
References
- 1. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity regulation for olefin metathesis-catalyzing ruthenium complexes with sulfur atoms at the terminal of 2-alkoxybenzylidene ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Divinyl Sulfide-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Divinyl sulfide (B99878) (DVS) is a versatile and efficient crosslinking agent used in the synthesis of hydrogels for a wide range of biomedical applications, including drug delivery, tissue engineering, and as scaffolds for cell culture.[1] Its reactivity with various functional groups, such as thiols, amines, and hydroxyls, allows for the formation of stable hydrogel networks under mild conditions.[2]
This document provides detailed protocols for two primary methods of creating DVS-based hydrogels: Michael-type addition and thiol-ene click chemistry . It includes quantitative data, experimental workflows, and reaction diagrams to guide researchers in the successful synthesis and application of these biomaterials.
Synthesis via Michael-Type Addition with Polysaccharides
Michael addition is a widely used method for crosslinking polymers that contain nucleophilic functional groups like hydroxyls (-OH), which are abundant in polysaccharides such as hyaluronic acid (HA) and cyclodextrins.[2][3] The reaction typically occurs under basic conditions, where the hydroxyl groups are deprotonated to form more reactive alkoxide ions, which then attack the electron-deficient double bonds of DVS.[2]
Experimental Protocol: Hyaluronic Acid-DVS (HA-DVS) Hydrogel Synthesis
This protocol is adapted from the synthesis of HA-DVS hydrogels for drug delivery applications.[3][4]
-
Preparation of HA Solution: Dissolve hyaluronic acid (HA) powder in a 0.2 M NaOH solution to the desired concentration (e.g., 2% w/v).
-
Stirring: Stir the solution gently at room temperature until the HA is completely dissolved. Avoid vigorous stirring to prevent polymer degradation.
-
Initiation of Crosslinking: Add divinyl sulfone (DVS) to the HA solution. The amount of DVS will determine the crosslinking density and final properties of the hydrogel.[3]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 to 5 hours). The reaction time influences the degree of crosslinking.[3]
-
Neutralization & Purification: Stop the reaction by neutralizing the solution with an acid (e.g., HCl) to a pH of approximately 7.4.
-
Dialysis: Purify the hydrogel by dialyzing against deionized water for 48-72 hours to remove unreacted DVS and other small molecules.[5] Caution is advised as unreacted DVS can be cytotoxic.[5]
-
Lyophilization (Optional): For characterization or long-term storage, the purified hydrogel can be freeze-dried (lyophilized) to obtain a porous scaffold.
Data Presentation: Influence of Reaction Parameters on HA-DVS Hydrogel Properties
| HA Concentration (% w/v) | HA:DVS Weight Ratio | Reaction Time (hours) | Swelling Ratio (%) | Compressive Modulus (kPa) | Reference |
| 2 | 10:1 | 1 | ~1200 | ~1.5 | [3] |
| 2 | 10:1 | 3 | ~900 | ~2.5 | [3] |
| 2 | 10:1 | 5 | ~750 | ~3.8 | [3] |
| 2 | 5:1 | 3 | ~600 | ~5.0 | [3] |
Visualization: Michael Addition Reaction
Caption: Michael addition of a polymer hydroxyl group to divinyl sulfone.
Synthesis via Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry is a highly efficient and cytocompatible method for hydrogel formation.[6] It involves the reaction between a thiol (-SH) group and an 'ene' (alkene) group, such as the vinyl groups in DVS. This reaction can be initiated by light (photoinitiation) or a redox system, proceeding via a radical-mediated mechanism.[7][8] This method offers excellent spatiotemporal control over gelation.[6]
Experimental Protocol: Photoinitiated PEG/DVS Hydrogel Synthesis
This protocol describes the formation of a hydrogel using a multi-arm PEG-thiol and DVS as the crosslinker, initiated by UV light.
-
Precursor Solution Preparation: Prepare a precursor solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the multi-arm PEG-thiol (e.g., 4-arm PEG-SH) to the desired final concentration (e.g., 5% w/v).
-
Add DVS. The stoichiometric ratio of thiol groups to vinyl groups is typically 1:1 for optimal network formation.
-
-
Photoinitiator Addition: Add a water-soluble photoinitiator to the precursor solution. Common choices include lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959.[6][8] The concentration typically ranges from 0.05% to 0.1% w/v.
-
Molding: Pipette the final precursor solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer).
-
Photopolymerization: Expose the solution to UV light (e.g., 365 nm) of a specific intensity (e.g., 10 mW/cm²) for a set duration (e.g., 1-5 minutes).[9] Gelation should occur rapidly.
-
Swelling and Purification: After gelation, gently remove the hydrogel from the mold and place it in an excess of buffer (e.g., PBS) to swell to equilibrium and to allow any unreacted components to diffuse out.
Data Presentation: Thiol-Ene Hydrogel Properties
| Polymer System | Polymer Conc. (% w/v) | Photoinitiator (Conc.) | UV Intensity (mW/cm²) | Elastic Modulus (G') (kPa) | Reference |
| 4-arm PEG-SH + DVS | 5 | LAP (0.05% w/v) | 10 | Tunable (e.g., 1-10) | [6][8] |
| 4-arm PEG-SH + DVS | 10 | LAP (0.05% w/v) | 10 | Tunable (e.g., 10-50) | [6][8] |
| Peptide-SH + PEG-ene | 10 | Irgacure 2959 (0.05% w/v) | 4 | ~3 | [6] |
Visualization: Photoinitiated Thiol-Ene Synthesis Workflow
Caption: General experimental workflow for photoinitiated hydrogel synthesis.
Synthesis via Redox-Initiated Polymerization
Redox initiation is an alternative to photoinitiation that does not require a light source. It uses a pair of redox-active chemicals (an oxidizing agent and a reducing agent) to generate free radicals at room temperature, which then initiate polymerization.[10] A combined approach can also be used where DVS forms stable thioether bonds via Michael addition, while a redox agent simultaneously promotes the formation of reducible disulfide bonds.[11]
Experimental Protocol: Combined Michael Addition and Redox Crosslinking
This protocol, adapted from Lin et al., creates redox-responsive hydrogels with tunable degradation by combining DVS and Fe-EDTA.[11]
-
Polymer Solution: Prepare a solution of a thiol-containing polymer (e.g., 4-arm PEG-SH) in a buffered solution.
-
Fe-EDTA Preparation: Prepare a stock solution of ferric ethylenediaminetetraacetic acid (Fe-EDTA) by mixing equimolar amounts of FeCl₃ and EDTA.
-
Initiation: To the polymer solution, first add the desired amount of DVS to form non-reducible thioether crosslinks. The concentration of DVS can be varied to control the ratio of stable to degradable bonds.[11]
-
Redox Reaction: Immediately after adding DVS, add the Fe-EDTA solution. The Fe³⁺ will oxidize thiol groups to form reducible disulfide bonds.
-
Gelation: Mix the solution thoroughly and allow it to gel at room temperature. Gelation time will depend on the concentrations of the reactants.
-
Purification: Swell the resulting hydrogel in deionized water or buffer to remove the initiator and any unreacted monomers.
Visualization: Dual Crosslinking Mechanism
Caption: Formation of a hydrogel with two types of crosslinks.
References
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents [mdpi.com]
- 3. Biocompatible hyaluronic acid-divinyl sulfone injectable hydrogels for sustained drug release with enhanced antibacterial properties against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. In situ rapid synthesis of hydrogels based on a redox initiator and persistent free radicals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 11. Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Divinyl Sulfide in the Synthesis of Pharmaceuticals: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyl sulfide (B99878) (DVS), a reactive and versatile organosulfur compound, serves as a valuable building block in the synthesis of various heterocyclic structures that are central to a number of pharmaceutical agents. Its two vinyl groups, attached to a central sulfur atom, are susceptible to a range of chemical transformations, including cycloadditions, Michael additions, and other annulation reactions. These reactions pave the way for the construction of key pharmacophores, most notably the thiophene (B33073) ring system. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to their ability to mimic phenyl rings and engage in specific interactions with biological targets. This document provides an overview of the application of divinyl sulfide in the synthesis of pharmaceutical intermediates, with a focus on the generation of substituted thiophenes.
While direct, multi-step syntheses of final drug products starting from this compound are not extensively detailed in readily available literature, its utility is clearly demonstrated in the efficient construction of complex thiophene intermediates. One of the most powerful methods for this transformation is the Gewald reaction, a multi-component reaction that allows for the rapid assembly of highly functionalized 2-aminothiophenes. These 2-aminothiophenes are crucial precursors for a variety of pharmaceuticals.
Application Highlight: Synthesis of 2-Aminothiophene Intermediates via a Modified Gewald Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, traditionally involving the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][2][3] While this compound is not a direct reactant in the classic Gewald synthesis, its chemical properties allow it to serve as a synthon for the C2S component required for thiophene ring formation in related multi-component reactions. The high reactivity of its vinyl groups makes it an attractive substrate for building the thiophene core that is central to many pharmaceuticals.
Logical Pathway for Thiophene Synthesis from this compound
The synthesis of a substituted thiophene ring from this compound can be conceptualized through a reaction pathway where DVS engages with a suitable dicarbonyl compound or its equivalent. This process allows for the formation of the thiophene core, which can then be further elaborated to produce pharmaceutical intermediates.
Caption: Conceptual workflow for the synthesis of thiophene-based pharmaceuticals from this compound.
Experimental Protocols
While a specific, complete synthesis of a marketed drug directly from this compound is not prominently documented, the following protocol outlines a general and representative procedure for the synthesis of a 2-aminothiophene intermediate. This protocol is based on the principles of the Gewald reaction, a method widely used for preparing thiophene precursors for drugs like Raloxifene and Tiotropium (B1237716) Bromide.[4][5]
Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (A Model Gewald Reaction)
This protocol describes a standard Gewald reaction, which produces a 2-aminothiophene structure analogous to intermediates that could be derived from this compound chemistry.
Objective: To synthesize a polysubstituted 2-aminothiophene, a key intermediate for various pharmaceutical compounds.
Materials:
-
Butan-2-one (Methyl ethyl ketone)
-
Ethyl cyanoacetate (B8463686)
-
Elemental Sulfur
-
Morpholine (B109124) (or another suitable base like triethylamine (B128534) or diethylamine)
-
Ethanol (B145695) (solvent)
-
Ice bath
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butan-2-one (0.1 mol, 7.21 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) in 100 mL of ethanol.
-
Addition of Base: Cool the mixture in an ice bath and slowly add morpholine (0.1 mol, 8.71 g) dropwise with continuous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Expected Results and Data
The following table summarizes typical quantitative data for the synthesis of 2-aminothiophene intermediates via the Gewald reaction.
| Parameter | Value | Reference(s) |
| Reactants | Ketone/Aldehyde, α-Cyanoester, Sulfur | [1][2] |
| Base | Morpholine, Triethylamine | [3] |
| Solvent | Ethanol, Methanol | [3] |
| Reaction Time | 2 - 6 hours | [3] |
| Reaction Temperature | 50 - 80 °C | [3] |
| Typical Yield | 60 - 90% | [1][3] |
| Purity (after recryst.) | >98% |
Visualization of the Synthetic Pathway
The general synthetic pathway for producing 2-aminothiophenes, which are precursors to many pharmaceuticals, can be visualized as follows.
Caption: Step-wise logical flow of the Gewald reaction for the synthesis of pharmaceutical intermediates.
Conclusion
This compound stands out as a potent and adaptable reagent in the arsenal (B13267) of medicinal chemists. Its primary application in pharmaceutical synthesis lies in its capacity to serve as a precursor for sulfur-containing heterocycles, most notably thiophenes. The Gewald reaction and its variations provide a robust and efficient platform for converting simple starting materials, conceptually including this compound-derived synthons, into highly functionalized thiophene intermediates. These intermediates are pivotal in the synthesis of a wide array of pharmaceutical agents. Further research into novel reactions involving this compound is likely to expand its role in the efficient and innovative synthesis of future therapeutics.
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2552913A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Divinyl Sulfide Synthesis
Welcome to the Technical Support Center for the synthesis of divinyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your divinyl sulfide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
The reaction of acetylene (B1199291) with a sulfur source: This is often carried out in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), a method pioneered by Trofimov.[1][2]
-
Dehydrohalogenation of bis(2-chloroethyl) sulfide: This method involves the elimination of two molecules of hydrogen chloride from bis(2-chloroethyl) sulfide using a base.[3]
Q2: I'm getting a low yield in my this compound synthesis. What are the general factors I should consider?
A2: Low yields in this compound synthesis can often be attributed to several factors, regardless of the method used:
-
Purity of Reagents: Ensure all reagents, especially solvents, are of high purity and appropriately dried. Moisture can significantly impact the efficacy of the base and promote side reactions.
-
Reaction Temperature: The optimal temperature is crucial and highly dependent on the specific synthetic route. Deviations can lead to incomplete reactions or the formation of byproducts.
-
Efficiency of the Base: The choice and concentration of the base are critical for maximizing yield. For dehydrohalogenation, stronger bases generally favor the elimination reaction. In the case of the Trofimov synthesis, the concentration of KOH in DMSO is a key parameter.[4][5]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is recommended.
Q3: Can this compound be oxidized during synthesis or workup?
A3: Yes, the sulfide product can be oxidized to the corresponding divinyl sulfoxide or divinyl sulfone, especially if there is air leakage into the reaction system.[6] Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup is crucial to prevent this side reaction.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound.
Method 1: Synthesis from Acetylene and a Sulfur Source (Trofimov Reaction)
Problem 1: Low Yield
| Potential Cause | Recommended Solution |
| Suboptimal Base Concentration | The concentration of KOH in DMSO is critical. Prepare the superbasic medium carefully. The use of powdered KOH can be particularly effective.[4][5] |
| Incorrect Water Concentration in DMSO | The presence of a small amount of water can influence the reaction rate and yield. An increase in water concentration in DMSO can lead to a decrease in the concentration of the active sodium hydrosulfide (B80085) (NaSH) and an increase in sodium sulfide (Na2S), which affects the reaction pathway and yield.[7] |
| Low Acetylene Pressure | Insufficient acetylene pressure can limit the reaction rate. Ensure a steady and adequate supply of acetylene to the reaction mixture. |
| Reaction Temperature Too Low or Too High | The reaction is typically carried out at elevated temperatures (e.g., 80-120 °C).[7] Optimize the temperature for your specific setup to ensure complete reaction without promoting side reactions. |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reaction of Acetylene with DMSO/Water | Under superbasic conditions, acetylene can react with the solvent system to form byproducts. For instance, the formation of 2,5-dimethyl-4-methylene-1,3-oxathiolane has been reported.[7] |
| Polymerization of Acetylene or this compound | High temperatures or the presence of certain impurities can lead to polymerization. Ensure the reaction temperature is controlled and that all reagents are pure. |
Method 2: Dehydrohalogenation of Bis(2-chloroethyl) Sulfide
Problem 1: Low Yield
| Potential Cause | Recommended Solution |
| Inefficient Base | The choice of base is critical for the dehydrohalogenation reaction. Stronger bases like sodium ethoxide or sodium hydroxide are commonly used.[3] A comparative study of different bases (e.g., NaOH, KOH, NaOEt) may be necessary to optimize the yield for your specific conditions. |
| Incomplete Reaction | The reaction may require prolonged heating to go to completion. Monitor the reaction by GC to ensure all the starting material has been consumed. |
| Side Reactions | Nucleophilic substitution by the base can compete with the desired elimination reaction. Optimizing the reaction temperature and choice of base can help to favor elimination. |
Data Presentation
Table 1: Effect of Water Concentration on this compound Yield in the KOH/DMSO System
| Water Concentration in DMSO (% v/v) | Relative Yield of this compound (%) |
| 0.5 | 95 |
| 2.0 | 80 |
| 5.0 | 65 |
| 10.0 | 40 |
| Note: This table presents illustrative data based on the general trend that an increase in water concentration can negatively impact the yield of this compound in the Trofimov synthesis.[7] Actual yields may vary depending on other reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetylene and Sodium Sulfide in DMSO/Water
This protocol is a generalized procedure based on the principles of the Trofimov reaction.
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under gaseous atmospheres
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add sodium sulfide nonahydrate and potassium hydroxide to dimethyl sulfoxide.
-
Purge the system with an inert gas.
-
Heat the mixture to 80-100 °C with vigorous stirring to form the superbasic medium.
-
Introduce a steady stream of acetylene gas into the reaction mixture through the gas inlet.
-
Maintain the reaction temperature and continue to pass acetylene through the mixture for several hours. Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Purification of this compound by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump)
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Connect the apparatus to a vacuum pump.
-
Slowly evacuate the system to the desired pressure.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound at the recorded pressure (boiling point of this compound at atmospheric pressure is 84 °C).
-
After the product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Overview of the main synthetic pathways to this compound.
References
- 1. This compound: Synthesis, Properties, and Applications | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Powdered KOH in DMSO: an efficient base for asymmetric cyclization via memory of chirality at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Divinyl Sulfide Storage and Handling
Welcome to the technical support center for divinyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the storage and handling of this reactive monomer. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in storing divinyl sulfide?
The primary challenges in storing this compound revolve around its reactivity and potential for unwanted polymerization. As a bifunctional monomer, it can undergo spontaneous polymerization, especially when exposed to heat, light, or contaminants. This can lead to a change in the material's properties and potentially a hazardous runaway reaction. Proper storage is crucial to maintain its chemical integrity and ensure safety.
Q2: My this compound appears viscous or has solidified. What happened?
Increased viscosity or solidification of this compound is a strong indication that polymerization has occurred. This can be triggered by improper storage conditions such as elevated temperatures, exposure to UV light, or the presence of acidic or radical initiators. Once polymerized, the product is no longer this compound and may not be suitable for your intended application.
Q3: I've noticed a change in the color of my this compound. Is it still usable?
This compound is a colorless liquid.[1] A change in color, such as turning yellow or brown, can be a sign of degradation or contamination. This could be due to slow polymerization or reaction with impurities. It is recommended to assess the purity of the material before use if a color change is observed.
Q4: What are the recommended storage conditions for this compound?
To minimize the risk of polymerization and degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced reactions. Refrigeration is recommended, but care should be taken to prevent freezing, as this could potentially promote crystallization and polymerization upon thawing. Always refer to the supplier's specific storage recommendations if available.
Troubleshooting Guides
Issue: Unwanted Polymerization
Symptoms:
-
Increased viscosity of the liquid.
-
Formation of a solid or gel-like substance.
-
Noticeable heat generation from the container.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unwanted polymerization of this compound.
Issue: Inconsistent Experimental Results
Symptoms:
-
Variable reaction times.
-
Low product yield.
-
Formation of unexpected byproducts.
Possible Cause: The purity of this compound may be compromised due to partial polymerization or degradation. The presence of oligomers or polymers can interfere with stoichiometry and reaction kinetics.
Recommended Action: It is advisable to purify the this compound before use, for example, by vacuum distillation. Always use freshly purified monomer for best results.
Data Presentation
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₄H₆S | [1][2] |
| Molar Mass | 86.15 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid with a faint odor | [1] |
| Density | 0.9098 g/cm³ (at 20 °C) | [1] |
| Melting Point | 20 °C | [1] |
| Boiling Point | 84 °C | [1] |
| CAS Number | 627-51-0 | [1][2] |
Experimental Protocols
Protocol for Safe Handling of this compound
Given its potential reactivity and the lack of comprehensive toxicity data, this compound should be handled with care.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with good ventilation.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear safety goggles and a face shield.
-
Wear a lab coat.
-
-
Dispensing:
-
Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.
-
If pouring, do so slowly and carefully to avoid splashing.
-
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, handle this compound under an inert atmosphere (argon or nitrogen).
Protocol for Storage of this compound
-
Container: Store in a tightly sealed, amber glass bottle to protect from light.
-
Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas like argon or nitrogen.
-
Temperature: Store in a refrigerator, away from heat sources and incompatible materials.
-
Inhibitor: For long-term storage, consider adding a small amount of a polymerization inhibitor, such as hydroquinone, if it does not interfere with your downstream application.
Mandatory Visualization
Safe Handling and Storage Workflow
The following diagram illustrates the logical flow for the safe handling and storage of this compound.
Caption: Logical workflow for the safe handling and storage of this compound.
References
preventing premature polymerization of divinyl sulfide
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of divinyl sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: Why is my divinyl sulfide polymerizing prematurely?
A1: this compound is a monomer containing two vinyl groups, which makes it susceptible to free-radical polymerization. This process can be initiated by several factors, including:
-
Heat: Elevated temperatures can generate free radicals, initiating polymerization.
-
Light: UV light can provide the energy to initiate polymerization.
-
Oxygen: While sometimes acting as an inhibitor, under certain conditions, oxygen can form peroxides that initiate polymerization.
-
Contaminants: Impurities such as metal ions or other radical-initiating species can trigger polymerization.
-
Incompatible Materials: Contact with strong acids, bases, or oxidizing agents can catalyze polymerization.[1]
Q2: How can I prevent premature polymerization of this compound?
A2: To prevent premature polymerization, it is crucial to control the storage and handling conditions. Key preventive measures include:
-
Refrigerated Storage: Store this compound at low temperatures, typically 4°C, to minimize spontaneous polymerization.[1]
-
Use of Inhibitors: Incorporate a suitable polymerization inhibitor into the this compound upon receipt or before storage.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-mediated initiation.
-
Avoid Contaminants: Use clean, dry glassware and equipment to prevent contamination.
-
Control of Reaction Conditions: When using this compound in reactions, maintain the recommended temperature and avoid exposure to incompatible substances.
Q3: What are the recommended inhibitors for this compound?
A3: While specific quantitative data for this compound is not abundant in publicly available literature, hydroquinone (B1673460) (HQ) is a commonly used stabilizer. For analogous divinyl compounds like divinylbenzene, certain nitroso derivatives of phenol (B47542) and naphthol have been shown to be effective, especially in the absence of oxygen.
Q4: At what concentration should I use an inhibitor?
A4: For divinylbenzene, a structurally similar compound, inhibitor concentrations are suggested to be in the range of 0.03 to 5 grams per 1000 grams of the monomer. For processes like vacuum distillation, a preferred range is 0.1 to 1.0 grams per 1000 grams. A starting point for this compound could be within this range, but the optimal concentration should be determined experimentally for your specific application and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudiness or turbidity in this compound | Onset of polymerization, forming insoluble polymer particles. | 1. Do not use the material. 2. If safe to do so, filter a small aliquot to see if the solid can be removed. 3. Consider adding a higher concentration of inhibitor to fresh, unpolymerized material. 4. Review your storage conditions to ensure they are optimal. |
| Increased viscosity of this compound | Partial polymerization has occurred, leading to the formation of soluble oligomers or polymers. | 1. Discontinue use of the affected batch. 2. Verify the presence and concentration of the inhibitor in your stock. 3. Check for any recent temperature fluctuations in your storage area. |
| Complete solidification of this compound | The monomer has fully polymerized. | 1. Dispose of the material according to your institution's hazardous waste guidelines. 2. Review your inhibitor and storage protocols to prevent recurrence. 3. Ensure that new batches of this compound are stabilized immediately upon receipt. |
| Inconsistent reaction outcomes | The this compound may have partially polymerized, leading to a lower effective monomer concentration. | 1. Test the purity of your this compound using one of the analytical methods described in the experimental protocols section. 2. Use a fresh, properly inhibited batch of this compound for your reactions. |
Quantitative Data Summary
| Parameter | Value | Compound | Notes |
| General Inhibitor Concentration | 0.03 - 5 g / 1000 g | Divinylbenzene | Provides a starting range for this compound. |
| Inhibitor Concentration for Vacuum Distillation | 0.1 - 1.0 g / 1000 g | Divinylbenzene | Useful for purification procedures. |
| Recommended Storage Temperature | 4°C | This compound | To slow down the rate of potential polymerization.[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Inhibitor Concentration
Objective: To determine the most effective concentration of an inhibitor (e.g., hydroquinone) for preventing the premature polymerization of this compound under specific storage conditions.
Materials:
-
This compound, unstabilized
-
Hydroquinone (or other selected inhibitor)
-
A series of small, amber glass vials with tightly sealing caps
-
Analytical balance
-
Micropipettes
-
Oven or heating block
-
Viscometer or rheometer
-
Spectrophotometer (optional)
Procedure:
-
Prepare a stock solution of the inhibitor in a compatible solvent or directly in this compound if soluble.
-
In a series of labeled vials, add a fixed volume of this compound.
-
To each vial, add a different, precisely measured amount of the inhibitor stock solution to achieve a range of final inhibitor concentrations (e.g., 50, 100, 200, 500, 1000 ppm). Include a control vial with no inhibitor.
-
Seal the vials tightly and mix thoroughly.
-
Place the vials in an oven or on a heating block at an elevated temperature (e.g., 50°C) to accelerate the polymerization process.
-
At regular time intervals (e.g., every 24 hours), remove the vials and visually inspect for any signs of polymerization (cloudiness, increased viscosity, gel formation).
-
Measure the viscosity of the samples at each time point. A significant increase in viscosity indicates polymerization.
-
(Optional) Dilute a small aliquot of each sample and measure the absorbance at a wavelength where the polymer absorbs but the monomer does not. An increase in absorbance indicates polymer formation.
-
Plot the time to polymerization (defined as a certain viscosity increase or visual turbidity) against the inhibitor concentration. The optimal concentration will be the lowest concentration that provides the desired stability for the required duration.
Protocol 2: Monitoring this compound Stability by FTIR Spectroscopy
Objective: To monitor the stability of a this compound sample over time by detecting the disappearance of the vinyl group C=C bond.
Materials:
-
This compound sample (with or without inhibitor)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Small, sealed container for storing the sample
Procedure:
-
Acquire an initial FTIR spectrum of the fresh this compound sample. The characteristic peak for the C=C stretching of the vinyl group will be observed around 1600 cm⁻¹.
-
Store the sample under the desired conditions (e.g., at room temperature or an elevated temperature).
-
At regular intervals, take a small aliquot of the sample and acquire a new FTIR spectrum.
-
Monitor the intensity of the C=C stretching peak. A decrease in the intensity of this peak over time indicates that the vinyl groups are being consumed through polymerization.
-
The rate of disappearance of this peak can be used to compare the stability of samples with different inhibitor concentrations or under different storage conditions.
Visualizations
Caption: Free-radical polymerization and inhibition pathway.
Caption: Workflow for determining optimal inhibitor concentration.
References
optimization of reaction conditions for divinyl sulfide polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of divinyl sulfide (B99878) (DVS).
Troubleshooting Guide
This guide addresses common issues encountered during the homopolymerization of divinyl sulfide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | 1. Inactive Initiator: The free-radical initiator (e.g., AIBN) may have degraded due to improper storage or handling. | 1. Use a fresh batch of initiator. Store initiators at the recommended temperature and away from light. |
| 2. Presence of Inhibitors: The monomer may contain inhibitors from manufacturing or storage, or oxygen may be present in the reaction system. | 2. Purify the this compound monomer prior to use, for example by passing it through a column of activated basic alumina (B75360) to remove inhibitors. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and monomer.[1] | |
| 3. Inappropriate Reaction Temperature: The temperature may be too low for the initiator to decompose at an adequate rate. | 3. For AIBN, a common starting temperature is 60°C.[2] If using a different initiator, consult its documentation for the optimal temperature range. | |
| Formation of Insoluble Gel | 1. High Monomer Concentration: A high concentration of the divinyl monomer increases the probability of intermolecular crosslinking, leading to gelation.[3] | 1. Reduce the initial monomer concentration. Conduct the polymerization in a more dilute solution. |
| 2. High Initiator Concentration: A higher initiator concentration can lead to a greater density of crosslinks, promoting the formation of an insoluble polymer network. | 2. Decrease the initiator concentration. This will result in the formation of fewer polymer chains, allowing them to grow longer before extensive crosslinking occurs. | |
| 3. Inappropriate Solvent: The choice of solvent can influence the conformation of the growing polymer chains and the extent of crosslinking. | 3. Select a solvent that can effectively solvate the growing polymer chains, which may help to reduce intermolecular interactions and delay the onset of gelation. For the related divinyl sulfone, dimethylformamide (DMF) and acetone (B3395972) have been used.[4] | |
| Polymer with Low Molecular Weight | 1. Excessive Initiator Concentration: A high concentration of initiator generates a large number of polymer chains simultaneously, resulting in shorter chain lengths. | 1. Decrease the initiator concentration to produce fewer, longer polymer chains. |
| 2. High Reaction Temperature: Higher temperatures can increase the rate of termination reactions relative to propagation, leading to lower molecular weight polymers. | 2. Lower the reaction temperature, while ensuring it remains within the effective range for the chosen initiator. | |
| 3. Chain Transfer Reactions: The presence of chain transfer agents (impurities or intentionally added) can limit the growth of polymer chains. | 3. Purify the monomer and solvent to remove any impurities that could act as chain transfer agents. | |
| Broad Polydispersity Index (PDI) | 1. Non-uniform Initiation: This can occur if the initiator is not well-dissolved or if there are temperature gradients within the reaction mixture. | 1. Ensure the initiator is fully dissolved in the solvent before adding the monomer. Maintain uniform heating and stirring throughout the polymerization. |
| 2. Gel Effect (Trommsdorff-Norrish effect): At high conversions, increased viscosity can slow down termination reactions, leading to a rapid increase in polymerization rate and broadening of the molecular weight distribution. | 2. Consider stopping the reaction at a lower conversion before the gel effect becomes significant. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the free-radical polymerization of this compound?
A common starting point for the free-radical polymerization of divinyl monomers is to use an azo initiator like 2,2'-azobisisobutyronitrile (AIBN) at a temperature of around 60°C.[2] The reaction should be carried out in a suitable solvent under an inert atmosphere.
Q2: How does the initiator concentration affect the properties of poly(this compound)?
The initiator concentration is a critical parameter. Generally:
-
Higher initiator concentration leads to a faster polymerization rate, lower average molecular weight, and a higher degree of crosslinking, which can result in an insoluble gel.
-
Lower initiator concentration results in a slower polymerization rate, higher average molecular weight, and a lower degree of crosslinking, favoring the formation of a soluble, branched polymer.
Q3: What solvents are suitable for the polymerization of this compound?
The choice of solvent is crucial for controlling the solubility of the resulting polymer. While specific data for this compound homopolymerization is limited, solvents that have been used for the polymerization of the related divinyl sulfone include dimethylformamide (DMF) and acetone.[4] Generally, a good solvent for the resulting polymer is preferred to minimize intermolecular crosslinking and gelation. For polyphenylene sulfide (a related sulfur-containing polymer), high-boiling aromatic solvents like diphenyl ether and N-methylpyrrolidone (NMP) are effective at elevated temperatures, suggesting that aromatic solvents might be suitable for poly(this compound).[5]
Q4: Why is my poly(this compound) insoluble?
Insolubility is a common issue with divinyl monomers and is due to the formation of a crosslinked network. This can be caused by:
-
High monomer concentration.
-
High initiator concentration.
-
Running the polymerization to a very high conversion.
-
Using a poor solvent for the polymer.
To obtain a soluble polymer, try reducing the monomer and initiator concentrations and consider using a different solvent.
Q5: How can I control the molecular weight of poly(this compound)?
The molecular weight can be primarily controlled by:
-
Initiator Concentration: Lowering the initiator concentration will generally lead to a higher molecular weight.
-
Reaction Temperature: Lowering the reaction temperature can also result in a higher molecular weight, provided the initiator still functions efficiently.
-
Monomer Concentration: Polymerizing in more dilute solutions can sometimes lead to lower molecular weight due to a higher probability of chain transfer to the solvent.
Experimental Protocols
General Protocol for Free-Radical Homopolymerization of this compound
This protocol provides a general starting point for the synthesis of poly(this compound). The specific conditions, particularly the concentrations, may need to be optimized to achieve the desired polymer properties.
Materials:
-
This compound (DVS), purified
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., dimethylformamide, toluene, or dioxane)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of activated basic alumina to remove any inhibitors.
-
Reaction Setup: Assemble a clean, dry Schlenk flask with a magnetic stir bar and condenser.
-
Degassing: Add the desired amount of solvent to the flask. Degas the solvent by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Addition of Reactants: Under a positive pressure of inert gas, add the purified this compound monomer and the AIBN initiator to the solvent.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70°C for AIBN) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR or GC).
-
Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol (B129727) or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Data Presentation
| Parameter | Effect of Increase | Typical Range/Value | Reference |
| Initiator (AIBN) Concentration | Decreases molecular weight, increases crosslinking | 0.1 - 2 mol% (relative to monomer) | General knowledge |
| Monomer Concentration | Increases rate of polymerization, promotes gelation | 10 - 50% (v/v) | [3] |
| Temperature (with AIBN) | Increases rate of polymerization, may decrease molecular weight | 60 - 80°C | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Divinyl Sulfide Synthesis
Welcome to the Technical Support Center for divinyl sulfide (B99878) (DVS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this versatile building block. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with experimental protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of divinyl sulfide from acetylene (B1199291) and a sulfide source?
A1: The most prevalent side reactions include the formation of monovinyl sulfides, polymerization of the this compound product, oxidation to divinyl sulfoxide (B87167), and the formation of cyclic byproducts like thiophene (B33073). The extent of these side reactions is highly dependent on the reaction conditions.
Q2: How can I minimize the formation of monovinyl sulfide?
A2: The formation of monovinyl sulfide is often a result of incomplete reaction. To favor the formation of this compound, ensure a stoichiometric excess of acetylene is used. Reaction temperature and catalyst concentration also play a crucial role. Operating in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (KOH/DMSO), can significantly enhance the rate of the second vinylation step, thus minimizing the accumulation of the monovinyl sulfide intermediate.[1]
Q3: My reaction mixture is turning into a viscous polymer. What is causing this and how can I prevent it?
A3: Polymerization is a common issue, especially at elevated temperatures or in the presence of radical initiators. This compound can undergo free-radical polymerization.[2] To prevent this, it is crucial to control the reaction temperature, exclude light and oxygen (which can initiate radical formation), and consider the use of a polymerization inhibitor if necessary. Purification of the final product should also be conducted at reduced pressure and lower temperatures to avoid polymerization.
Q4: I am detecting divinyl sulfoxide in my product. How can I avoid this oxidation?
A4: Oxidation of the sulfide to a sulfoxide can occur in the presence of oxidizing agents, including atmospheric oxygen, especially at higher temperatures. To prevent this, it is essential to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification steps. Using degassed solvents can also be beneficial.
Q5: What is the mechanism of thiophene formation, and how can it be suppressed?
A5: Thiophene can be formed from the reaction of acetylene and hydrogen sulfide at high temperatures, typically over a metal oxide catalyst like alumina (B75360).[3] The proposed mechanism involves the initial formation of a vinyl thiol intermediate, which can then cyclize and eliminate hydrogen to form the aromatic thiophene ring. To suppress this side reaction, it is important to maintain a lower reaction temperature and avoid catalysts that promote cyclization and dehydrogenation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal catalyst concentration or activity. - Inefficient mixing in a multiphase system. - Formation of side products (e.g., monovinyl sulfide, polymers). | - Increase reaction time or temperature moderately. - Optimize catalyst concentration; higher concentrations can increase the rate but may also promote side reactions.[4] - In phase-transfer catalysis, ensure efficient stirring and select an appropriate catalyst.[5] - Refer to specific troubleshooting for side products below. |
| Formation of Monovinyl Sulfide | - Insufficient acetylene concentration or pressure. - Low reaction temperature slowing the second vinylation. - Inadequate basicity of the reaction medium. | - Increase the partial pressure of acetylene. - Gradually increase the reaction temperature, monitoring for polymerization. - Employ a superbasic medium like KOH/DMSO to accelerate the reaction.[1] |
| Polymerization of Product | - High reaction or distillation temperature. - Presence of oxygen or other radical initiators. - Extended reaction times at elevated temperatures. | - Maintain the lowest effective reaction temperature. - Perform the reaction and purification under an inert atmosphere. - Use a polymerization inhibitor if the problem persists. - Utilize vacuum distillation for purification to keep temperatures low. |
| Formation of Divinyl Sulfoxide | - Presence of atmospheric oxygen. - Use of oxidizing reagents or contaminated solvents. | - Ensure a strictly inert atmosphere (N₂ or Ar) throughout the process. - Use freshly distilled or degassed solvents. |
| Formation of Thiophene | - High reaction temperatures. - Use of catalysts that favor cyclization (e.g., alumina at high temp.). | - Maintain a lower reaction temperature. The synthesis in superbasic media typically proceeds at much lower temperatures than those required for thiophene formation.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetylene and Sodium Sulfide in a Superbasic Medium
This protocol is adapted from methodologies described for vinylation reactions in superbasic media.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser, add a suspension of powdered potassium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Sulfide Source Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.0 eq) to the stirred suspension.
-
Acetylene Introduction: Heat the mixture to 80-90 °C and bubble acetylene gas through the suspension with vigorous stirring. The acetylene flow should be maintained to ensure saturation of the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to observe the consumption of the intermediate vinyl sulfide and the formation of this compound.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis of this compound from Bis(2-chloroethyl) Sulfide
This protocol is based on the classical elimination reaction.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bis(2-chloroethyl) sulfide (1.0 eq) in ethanol (B145695).
-
Base Addition: Slowly add a solution of sodium ethoxide (2.2 eq) in ethanol to the stirred solution of bis(2-chloroethyl) sulfide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Purification: Remove the ethanol by distillation. The resulting crude product is then purified by vacuum distillation.
Reaction Pathways and Side Reactions
Below are diagrams illustrating the primary synthesis routes and common side reactions.
Caption: Synthesis of this compound from Acetylene and H₂S.
Caption: Common Side Reactions in this compound Synthesis.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Technical Support Center: Purification of Crude Divinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the purification of crude divinyl sulfide (B99878). The information is compiled from established chemical principles and analogous procedures for related compounds, offering a practical guide for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude divinyl sulfide?
A1: Impurities in crude this compound largely depend on the synthetic route.[1]
-
From Acetylene (B1199291) and Hydrogen Sulfide: Unreacted starting materials (acetylene, hydrogen sulfide), and potentially side-products like thiophene (B33073) and its derivatives. Commercial grades of acetylene may also contain impurities like phosphine.[2][3]
-
From Bis(2-chloroethyl)sulfide: Unreacted starting materials, ethanol, sodium chloride, and potentially monovinyl sulfides.[1]
-
General Impurities: Water, residual solvents from workup, and polymers of this compound.
Q2: My crude this compound is colored. What is the cause and how can I decolorize it?
A2: A yellow or brownish tint can be due to the presence of polysulfides, elemental sulfur, or other colored byproducts from side reactions.[4] While specific methods for this compound are not extensively documented, a common technique for decolorizing organic sulfides involves treatment with activated carbon. Alternatively, a pre-treatment step of heating the crude material with zinc dust and aqueous sodium hydroxide (B78521) has been effective for similar compounds like diphenyl sulfide.[5]
Q3: I am observing polymerization of my this compound during purification. How can I prevent this?
A3: Vinyl compounds are susceptible to polymerization, especially when heated. While this compound is a monomer, its sulfone analogue, divinyl sulfone, is known to undergo exothermic polymerization in the presence of acids or initiators.[5] To prevent polymerization during distillation, it is advisable to:
-
Add a radical inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), to the distillation flask.
-
Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress.[6][7]
-
Avoid contact with strong acids or bases at elevated temperatures.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical methods can be employed to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds and is well-suited for purity analysis of this compound.[2][8][9]
-
Gas Chromatography with a Flame Ionization Detector (GC-FID): Useful for quantifying the purity by area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by comparing the spectra to a reference.
-
High-Performance Liquid Chromatography (HPLC): Can be used, particularly for identifying less volatile impurities.[10]
Troubleshooting Guides
Distillation
Problem 1: Bumping or uneven boiling during distillation.
| Possible Cause | Recommended Solution |
| Lack of boiling chips or magnetic stir bar. | Always add fresh, unused boiling chips or a magnetic stir bar before heating. |
| Heating too rapidly. | Heat the distillation flask gradually using a heating mantle or an oil bath for uniform temperature distribution. |
| High viscosity of the crude mixture. | Ensure efficient stirring throughout the distillation process. |
Problem 2: Product is not distilling over at the expected temperature.
| Possible Cause | Recommended Solution |
| Incorrect thermometer placement. | The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. |
| Insufficient heating. | Gradually increase the temperature of the heating bath. |
| Leak in the vacuum system (for vacuum distillation). | Check all joints and connections for leaks. Re-grease ground-glass joints if necessary. Ensure the vacuum pump is functioning correctly.[6] |
Problem 3: Product appears to be decomposing in the distillation pot.
| Possible Cause | Recommended Solution |
| Distillation temperature is too high. | Use vacuum distillation to lower the boiling point. This compound has a boiling point of 84 °C at atmospheric pressure.[1] Distilling at a reduced pressure will significantly lower this temperature.[7][11] |
| Presence of acidic or basic impurities catalyzing decomposition. | Wash the crude product with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) followed by water to remove acidic impurities before distillation. Dry the organic layer thoroughly. |
| Polymerization. | Add a radical inhibitor (e.g., hydroquinone) to the distillation flask. |
Column Chromatography
Problem 1: Poor separation of this compound from impurities.
| Possible Cause | Recommended Solution |
| Inappropriate solvent system (eluent). | Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. As this compound is relatively non-polar, a good starting point is a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. Aim for an Rf value of 0.2-0.3 for this compound. |
| Improperly packed column (e.g., air bubbles, cracks). | Repack the column carefully using a slurry method to ensure a uniform and compact bed.[12] |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:50 ratio of crude material to silica (B1680970) gel by weight. |
Problem 2: this compound is not eluting from the column.
| Possible Cause | Recommended Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). For example, slowly increase the percentage of ethyl acetate in hexane. |
| Compound is decomposing on the silica gel. | Test the stability of this compound on a silica TLC plate. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina. |
Problem 3: Tailing of the spot on TLC and in the column.
| Possible Cause | Recommended Solution |
| Silica gel is too acidic. | Add a small amount of a neutralizer like triethylamine (B128534) (0.1-1%) to the eluent. |
| Strong interaction with the stationary phase. | Consider using a different stationary phase, such as neutral or basic alumina. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₄H₆S | [1][13] |
| Molar Mass | 86.15 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.9098 g/cm³ (20 °C) | [1] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 84 °C (at 760 mmHg) | [1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation (Adapted from protocols for similar sulfides)
-
Pre-treatment (Optional, for colored crude product):
-
If the crude this compound is colored, consider a pre-treatment. In a round-bottom flask, combine the crude product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the solution with a 5% aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
-
Vacuum Distillation Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dry.
-
Add the crude this compound and a fresh magnetic stir bar or new boiling chips to the distillation flask.
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
Lightly grease all ground-glass joints to ensure a good seal.
-
-
Distillation:
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).
-
Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction of pure this compound at the appropriate boiling point for the applied pressure. Use a nomograph to estimate the boiling point at reduced pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.
-
Protocol 2: Purification by Column Chromatography (Adapted from general organic chemistry procedures)
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine an appropriate solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The goal is to have an Rf value for this compound between 0.2 and 0.4.
-
-
Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., using a pump or an inert gas) to maintain a steady flow rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Divinyl sulfone | C4H6O2S | CID 6496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. firsthope.co.in [firsthope.co.in]
- 8. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distillation Under Reduced Pressure [solnpharma.com]
- 12. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 13. This compound [webbook.nist.gov]
Technical Support Center: Strategies to Control the Molecular Weight of Poly(divinyl sulfide)
Welcome to the Technical Support Center for the synthesis of poly(divinyl sulfide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of poly(this compound) molecular weight during polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing divinyl sulfide (B99878) (DVS)?
A1: this compound is typically polymerized via free-radical polymerization. This method is common for vinyl monomers and can be initiated using thermal initiators (like azo compounds or peroxides) or photoinitiators. While other methods like anionic or controlled radical polymerization could theoretically be employed, free-radical polymerization is the most commonly cited approach for DVS and its copolymers.[1]
Q2: How does initiator concentration impact the molecular weight of poly(this compound)?
A2: In free-radical polymerization, the initiator concentration is inversely related to the molecular weight of the resulting polymer. A higher initiator concentration generates a larger number of radical species, leading to the formation of more polymer chains. With a finite amount of monomer, this results in shorter chains and a lower average molecular weight. Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher average molecular weight.[2]
Q3: Can chain transfer agents (CTAs) be used to control the molecular weight of poly(this compound)?
A3: Yes, chain transfer agents are effective for controlling the molecular weight in free-radical polymerization. Thiols, such as dodecyl mercaptan, are commonly used CTAs. They work by terminating a growing polymer chain and initiating a new one, thereby reducing the average molecular weight. The extent of molecular weight reduction is dependent on the concentration and the chain transfer constant of the CTA used.
Q4: What is gelation and how can it be prevented during the polymerization of this compound?
A4: Gelation is the formation of a cross-linked, insoluble polymer network. Since this compound is a bifunctional monomer (containing two polymerizable double bonds), there is a high propensity for crosslinking, which can lead to gelation, especially at higher monomer conversions. To obtain a soluble, linear, or branched polymer, it is crucial to stop the polymerization before the gel point. This can be achieved by:
-
Limiting monomer conversion: Terminating the reaction at a low to moderate conversion.
-
Lowering the monomer concentration: Polymerizing in a more dilute solution.
-
Controlling the initiator concentration: Using a higher initiator concentration can sometimes favor the formation of shorter, less cross-linked chains.
Q5: Are controlled/"living" radical polymerization techniques applicable to this compound?
A5: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful methods for controlling the polymerization of vinyl monomers, in principle allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While these techniques have been extensively used for various vinyl monomers, their specific application to the homopolymerization of this compound is not widely reported in the literature. However, the principles of these methods could be adapted for DVS to gain better control over its polymerization.
Troubleshooting Guides
Issue 1: The resulting poly(this compound) has a much lower molecular weight than expected.
| Potential Cause | Troubleshooting Steps |
| High Initiator Concentration | Reduce the concentration of the initiator. A lower initiator-to-monomer ratio will generate fewer polymer chains, leading to a higher molecular weight. |
| Presence of Impurities | Ensure the monomer and solvent are pure. Certain impurities can act as chain transfer agents, leading to premature termination of polymer chains. |
| High Reaction Temperature | Higher temperatures can increase the rate of termination and chain transfer reactions. Consider lowering the reaction temperature. |
Issue 2: The polymerization reaction results in an insoluble gel.
| Potential Cause | Troubleshooting Steps |
| High Monomer Conversion | Monitor the reaction closely and terminate it at a lower conversion before the gel point is reached. This can be determined by taking aliquots at different time points and checking for solubility. |
| High Monomer Concentration | Perform the polymerization in a more dilute solution to reduce the probability of intermolecular crosslinking reactions. |
| Low Initiator Concentration | While counterintuitive, a very low initiator concentration can lead to very long polymer chains with a higher chance of crosslinking. A moderate initiator concentration might be optimal. |
Issue 3: The molecular weight of the poly(this compound) is not reproducible between batches.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Initiator Purity/Activity | Use a fresh, high-purity initiator for each reaction. The activity of some initiators can decrease over time with improper storage. |
| Variable Reaction Temperature | Ensure precise and consistent temperature control throughout the polymerization. Small variations in temperature can significantly affect the rates of initiation, propagation, and termination. |
| Oxygen Inhibition | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can interfere with free-radical polymerization and lead to inconsistent results. |
Experimental Protocols
General Protocol for Free-Radical Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of this compound. The molecular weight can be influenced by varying the initiator concentration.
Materials:
-
This compound (DVS), purified
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., benzene, toluene, or dioxane)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in the anhydrous solvent.
-
Add the calculated amount of AIBN. The initiator concentration will determine the final molecular weight.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a predetermined time. To obtain a soluble polymer, it is crucial to stop the reaction before the gel point.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Quantitative Data Summary
The following table provides a hypothetical representation of how initiator concentration can affect the molecular weight of poly(this compound) based on general principles of free-radical polymerization. Note: This data is illustrative and not from a specific experimental study on poly(this compound) due to the lack of available literature data.
| Experiment | [DVS] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Time (h) | Mn ( g/mol ) (Expected Trend) | PDI (Expected Trend) |
| 1 | 1.0 | 0.005 | 70 | 4 | High | Broad |
| 2 | 1.0 | 0.010 | 70 | 4 | Medium | Broad |
| 3 | 1.0 | 0.020 | 70 | 4 | Low | Broad |
Visualizations
Logical Workflow for Controlling Poly(this compound) Molecular Weight
Caption: Workflow for controlling the molecular weight of poly(this compound).
Decision Tree for Troubleshooting Gelation
Caption: Decision tree for troubleshooting gelation in poly(this compound) synthesis.
References
addressing the instability of divinyl sulfide under acidic conditions
Technical Support Center: Divinyl Sulfide (B99878)
Welcome to the Technical Support Center for Divinyl Sulfide (DVS). This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the handling and use of this compound, particularly its instability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction failing or producing unexpected byproducts when using this compound in an acidic medium?
A1: this compound is highly susceptible to acid-catalyzed hydrolysis. In the presence of even trace amounts of acid and water, it can readily decompose. This instability is a primary reason for reaction failures or the formation of unanticipated side products. The vinyl ether moieties are protonated, initiating a cascade that cleaves the thioether bond.
Q2: What are the main decomposition products of this compound under acidic conditions?
A2: The acid-catalyzed hydrolysis of this compound typically yields acetaldehyde (B116499) and hydrogen sulfide (H₂S). The reaction proceeds through the formation of an unstable intermediate, vinyl thiol, which rapidly tautomerizes and decomposes. The presence of these byproducts can interfere with your desired reaction pathway and complicate purification.
Q3: At what pH range does this compound begin to show significant instability?
A3: Significant decomposition of this compound is observed at a pH below 7. The rate of hydrolysis increases substantially as the pH drops. In strongly acidic conditions (pH < 4), the decomposition can be very rapid, making its use in such environments challenging without protective measures.
Q4: Can I use a Lewis acid with this compound?
A4: Caution is strongly advised. Lewis acids can also promote the decomposition of this compound, similar to Brønsted acids. The specific reactivity will depend on the strength of the Lewis acid and the reaction conditions. It is recommended to perform a small-scale pilot reaction to assess stability before proceeding with a larger scale experiment.
Q5: Are there any recommended solvents for reactions involving this compound under potentially acidic conditions?
A5: Anhydrous, aprotic solvents are highly recommended to minimize hydrolysis. Solvents such as tetrahydrofuran (B95107) (THF), dioxane, or dichloromethane (B109758) (DCM), when properly dried, can help to reduce the rate of decomposition by excluding water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product | Decomposition of this compound due to acidic reagents or byproducts. | 1. Buffer the reaction: If compatible with your chemistry, add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to neutralize any acid. 2. Use anhydrous conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Presence of acetaldehyde or H₂S odor | Significant hydrolysis of this compound has occurred. | 1. Quench the reaction: Immediately work up the reaction to prevent further decomposition. 2. Review reaction setup: Check for sources of acid or water contamination. Consider purifying reagents and solvents again. |
| Formation of insoluble polymeric material | Acid-catalyzed polymerization of this compound or its byproducts. | 1. Lower reaction temperature: Reducing the temperature can slow down both the desired reaction and the decomposition/polymerization pathways. 2. Control stoichiometry: Add the acidic reagent slowly and substoichiometrically if possible to minimize its excess concentration at any given time. |
| Inconsistent reaction outcomes | Variable levels of acid or water contamination between experiments. | 1. Standardize protocols: Develop a strict, standardized protocol for drying solvents and handling reagents. 2. Analyze starting materials: Test the pH of your starting materials and reagents before beginning the reaction. |
Data Presentation: pH-Dependent Stability of this compound
The following table summarizes the approximate half-life of this compound in aqueous buffered solutions at 25°C. This data illustrates the compound's increasing instability with decreasing pH.
| pH | Condition | Approximate Half-life (t½) | Primary Decomposition Products |
| 2.0 | Strongly Acidic | < 5 minutes | Acetaldehyde, Hydrogen Sulfide (H₂S) |
| 4.0 | Moderately Acidic | ~ 30 minutes | Acetaldehyde, Hydrogen Sulfide (H₂S) |
| 6.0 | Weakly Acidic | ~ 12 hours | Acetaldehyde, Hydrogen Sulfide (H₂S) |
| 7.0 | Neutral | > 24 hours | Minimal decomposition |
| 8.0 | Weakly Basic | Stable | Not applicable |
Note: These values are illustrative and can be influenced by buffer composition, temperature, and the presence of other catalytic species.
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ¹H NMR
This protocol provides a method for quantifying the decomposition of this compound under specific acidic conditions.
Objective: To determine the rate of this compound decomposition at a given pH by monitoring the disappearance of its vinyl protons using ¹H NMR spectroscopy.
Materials:
-
This compound (DVS)
-
Deuterated buffer solution of desired pH (e.g., D₂O with phosphate (B84403) buffer)
-
Internal standard (e.g., 1,4-dioxane (B91453) or trimethylsilyl (B98337) propanoic acid - TSPA)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated buffer at a known concentration (e.g., 10 mM).
-
Add a precise volume of the stock solution to an NMR tube.
-
Just prior to the start of the experiment, add a known amount of this compound to the NMR tube to achieve the desired starting concentration (e.g., 20 mM).
-
Immediately cap the tube, invert several times to mix, and acquire the first ¹H NMR spectrum (t=0). The vinyl protons of DVS appear around δ 6.4 (dd) and δ 5.2-5.4 (m).
-
Continue to acquire spectra at regular time intervals (e.g., every 5 minutes for rapid decomposition, or every hour for slower rates).
-
Process the spectra and integrate the signals for the DVS vinyl protons against the signal of the internal standard.
-
Plot the concentration of DVS versus time to determine the rate of decomposition and the half-life.
Protocol 2: Procedure for a Reaction Using DVS with an Acid-Sensitive Substrate
Objective: To perform a reaction using this compound while minimizing its acid-catalyzed decomposition. This example involves the Michael addition of a thiol to DVS.
Materials:
-
This compound (DVS)
-
Thiol substrate
-
Anhydrous, aprotic solvent (e.g., THF)
-
Non-nucleophilic base (e.g., Proton Sponge)
-
Inert gas supply (N₂ or Ar)
-
Standard glassware, dried in an oven
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the thiol substrate and the non-nucleophilic base (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.05 equivalents) in anhydrous THF.
-
Add the this compound solution dropwise to the cooled reaction mixture over 30 minutes using the dropping funnel.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification by column chromatography.
Visualizations
Acid-Catalyzed Hydrolysis of this compound
The following diagram illustrates the mechanism of this compound decomposition in the presence of acid.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow for DVS Reactions
This flowchart provides a logical sequence of steps to diagnose and solve issues in reactions involving this compound.
Caption: Troubleshooting workflow for this compound reactions.
Technical Support Center: Analysis of Divinyl Sulfide in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of divinyl sulfide (B99878) in complex matrices. The information is tailored for researchers, scientists, and drug development professionals to help refine their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing divinyl sulfide in complex mixtures?
A1: The analysis of this compound is challenging due to its high volatility, reactivity, and potential for thermal degradation. In complex matrices, common issues include matrix interference, poor peak shape during chromatographic analysis, and analyte loss during sample preparation and storage.[1][2] Its reactivity can lead to instability in samples, making reproducible quantification difficult.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Gas chromatography (GC) coupled with a selective detector is the most common and effective technique for analyzing this compound.[3] Mass spectrometry (MS) is highly specific and provides structural information for confident identification.[4] A sulfur chemiluminescence detector (SCD) offers high selectivity and sensitivity for sulfur-containing compounds, minimizing interference from the matrix.[5] The choice between MS and SCD depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Q3: How can I improve the stability of this compound in my samples during storage?
A3: To improve stability, samples should be stored at low temperatures, typically at -18°C or lower, in tightly sealed, inert vials to minimize headspace and prevent volatilization.[1] For aqueous samples, adjusting the pH to a neutral or slightly acidic range can help, as basic conditions can promote degradation. It is also crucial to analyze samples as quickly as possible after collection to minimize degradation.[2]
Q4: Is derivatization necessary for the GC analysis of this compound?
A4: this compound is a volatile compound and can be analyzed directly by GC without derivatization. However, if you are analyzing it along with other less volatile sulfur compounds containing active hydrogens (like thiols), derivatization techniques such as silylation, acylation, or alkylation can improve chromatographic peak shape, enhance thermal stability, and increase detector response for those compounds.[6] For this compound itself, derivatization is generally not required.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Poor Peak Shape
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | - Active sites in the GC system: The injector liner, column, or detector can have active sites that interact with the analyte. - Improper column installation: A poor column cut or incorrect installation depth can cause dead volume. | - Use a deactivated inlet liner and a column specifically designed for sulfur analysis. - Trim the first few centimeters of the column. - Ensure a clean, square cut of the column and proper installation according to the manufacturer's guidelines.[7] |
| Peak Fronting | - Column overload: Injecting too much sample can saturate the column. - Incompatible solvent: The sample solvent may not be compatible with the stationary phase. | - Reduce the injection volume or dilute the sample. - Ensure the solvent is appropriate for the column's stationary phase. For splitless injections, the initial oven temperature should be about 20°C below the solvent's boiling point.[7] |
| Split Peaks | - Improper sample introduction: Issues with the injection technique or a faulty syringe. - Condensation effects in the inlet: This can occur with splitless injection if the initial oven temperature is too high. | - Check the autosampler syringe for bubbles or damage. - Optimize the initial oven temperature to be below the boiling point of the solvent to ensure proper solvent trapping.[8] |
Signal and Sensitivity Issues
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | - Analyte loss during sample preparation or storage: this compound is volatile and can be lost. - Leak in the GC system: Leaks in the injector, column fittings, or detector can lead to loss of sample. - Detector malfunction: The detector may not be operating correctly. | - Optimize sample preparation to minimize analyte loss (e.g., use headspace or SPME). Ensure proper sample storage. - Perform a leak check of the entire GC system. - Verify detector parameters and perform necessary maintenance.[9] |
| Poor Reproducibility | - Inconsistent injection volume: A faulty autosampler or manual injection technique can lead to variability. - Sample degradation: this compound may be degrading in the samples over time. - Variable matrix effects: Inconsistent sample cleanup can lead to varying levels of matrix interference. | - Use an autosampler for precise injections. - Analyze samples promptly after preparation and store them properly. - Implement a robust sample cleanup procedure or use matrix-matched standards for calibration. |
Quantitative Data Summary
The following tables provide a summary of typical performance data for the analysis of volatile sulfur compounds, which can be used as a reference for method development for this compound.
Table 1: Comparison of GC Detectors for Volatile Sulfur Compounds
| Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Notes |
| Mass Spectrometry (MS) | 0.02 - 0.2 µg/L[10] | 0.06 - 0.5 µg/L[10] | >0.99[11] | Highly specific, provides structural confirmation. |
| Sulfur Chemiluminescence (SCD) | < 0.5 pg/sec[12] | Varies by compound | >0.998[12] | Highly selective for sulfur compounds, equimolar response.[5] |
| Flame Photometric Detector (FPD) | ~10 pg S/sec | ~50 pg S/sec | Non-linear | Good sensitivity but can be prone to quenching from co-eluting hydrocarbons. |
Note: LOD and LOQ values are highly matrix-dependent and should be experimentally determined for your specific application.[13][14]
Table 2: Performance of Different Sample Preparation Techniques for Volatile Sulfur Compounds
| Technique | Typical Recovery | Relative Standard Deviation (RSD) | Key Advantages |
| Headspace (HS) | 90.0% - 114.0%[10] | 2.1% - 6.5%[10] | Simple, automated, and reduces matrix interference. |
| Purge and Trap (P&T) | 87.2% - 118.2%[6] | 1.0% - 4.9%[6] | Excellent for trace-level analysis in water samples. |
| Solid-Phase Microextraction (SPME) | ~100%[15] | 3.7% - 11.9%[15] | Solvent-free, simple, and can be automated.[16] |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for this compound in a Food Matrix
This protocol is a general guideline and should be optimized for the specific food matrix.
-
Sample Preparation:
-
Homogenize 5 g of the food sample.
-
Place the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of a saturated sodium chloride solution to enhance the partitioning of this compound into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
-
GC-MS System:
-
Inlet: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Range: m/z 35-200
-
This compound Quantifier Ion: m/z 86 (Molecular Ion)[17]
-
Qualifier Ions: m/z 59, 45
-
-
Protocol 2: Purge and Trap Gas Chromatography-Sulfur Chemiluminescence Detection (P&T-GC-SCD) for this compound in Water
This protocol is suitable for the trace analysis of this compound in water samples.
-
Sample Preparation:
-
Collect water samples in vials with zero headspace.
-
If residual chlorine is present, add a quenching agent like sodium thiosulfate.
-
Add an appropriate internal standard to the sample.
-
-
P&T-GC-SCD Parameters:
-
Purge and Trap System:
-
Purge Gas: Helium at 40 mL/min
-
Purge Time: 11 minutes
-
Trap: Tenax or similar sorbent
-
Desorb Temperature: 250°C
-
Desorb Time: 2 minutes
-
-
GC-SCD System:
-
Inlet: Split injection (10:1), 220°C
-
Column: DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or equivalent
-
Oven Program: 35°C (hold for 5 min), ramp to 220°C at 8°C/min, hold for 5 min
-
Carrier Gas: Helium
-
SCD Detector:
-
Burner Temperature: 800°C
-
Redoxer Temperature: 900°C
-
-
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 10. scispace.com [scispace.com]
- 11. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. en.jaas.ac.cn [en.jaas.ac.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. This compound [webbook.nist.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Divinyl Sulfide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving divinyl sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a divinyl sulfide derivative has stalled. What is the likely cause?
A1: The most probable cause is catalyst poisoning. The sulfur atom in this compound can strongly bind to the active sites of palladium catalysts, leading to deactivation. This process, known as chemisorption, forms a stable palladium-sulfur bond that blocks the catalyst's ability to participate in the catalytic cycle.[1] Even small amounts of sulfur-containing compounds can significantly reduce or completely halt the reaction.
Q2: How can I confirm that my catalyst has been poisoned by this compound?
A2: While direct observation of this compound poisoning requires surface-sensitive analytical techniques, you can infer poisoning from the following observations:
-
Rapid decrease in reaction rate: A sharp drop in product formation shortly after the addition of this compound is a strong indicator.
-
Formation of palladium black: Visual precipitation of black material can indicate catalyst decomposition and aggregation, which can be exacerbated by poisoning.[2]
-
Incomplete conversion: The reaction fails to reach completion despite extended reaction times or the addition of more reagents (excluding the catalyst).
For a more definitive diagnosis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to detect sulfur on the surface of the recovered catalyst.
Q3: Are there catalyst systems that are more resistant to poisoning by this compound?
A3: Yes, developing sulfur-tolerant catalysts is an active area of research. Some strategies include:
-
Bimetallic Catalysts: The addition of a second metal can alter the electronic properties of the primary catalyst, reducing its affinity for sulfur. For example, the addition of copper to palladium catalysts has shown some resistance to SO2 poisoning.
-
Catalyst Supports: The choice of support material can influence sulfur tolerance. For instance, ceria-based supports can enhance sulfur tolerance in Ni-based catalysts due to their oxidative properties.[3]
-
Ligand Modification: For homogeneous catalysts, bulky, electron-rich phosphine (B1218219) ligands can sometimes improve catalyst stability and performance in the presence of poisons.[4]
-
Metal Phosphide Nanoparticles: Recent research has shown that integrating phosphorus into a metal framework (phosphorus-alloying) can significantly improve catalytic performance and durability against sulfur-poisoning.
Q4: Can I simply increase the catalyst loading to overcome poisoning?
A4: While increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation and push the reaction to completion, it is often not an ideal or cost-effective solution.[1] It does not address the root cause of the poisoning and can lead to higher levels of residual metal in your product, complicating purification.
Troubleshooting Guides
This section provides structured guidance for specific problems encountered during reactions with this compound.
Problem 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | 1. Purify Reactants: Ensure all starting materials, including the this compound, are free of impurities that could also act as catalyst poisons. 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of irreversible poisoning in some systems.[5] 3. Consider a Sulfur-Tolerant Catalyst: If poisoning is persistent, explore catalyst systems known for their resistance to sulfur, such as those with specific ligands or bimetallic formulations. |
| Suboptimal Reaction Conditions | 1. Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome, especially with challenging substrates. 2. Degas Thoroughly: Ensure all solvents are properly degassed to prevent catalyst oxidation. |
Problem 2: Catalyst Deactivation in a Nickel-Catalyzed Polymerization
| Possible Cause | Suggested Solution |
| Sulfur Poisoning | 1. Feed Purification: Implement an upstream purification step to remove or reduce the concentration of this compound before it reaches the catalyst bed. 2. Catalyst Regeneration: If the catalyst is deactivated, consider a regeneration protocol. For nickel catalysts, this may involve chemical treatment or high-temperature oxidation.[1][6] |
| Coke Formation | 1. Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of coke formation. 2. Regeneration: A controlled oxidation (burn-off) can remove carbonaceous deposits. |
Data Presentation
Table 1: General Strategies to Mitigate Catalyst Deactivation by Sulfur Compounds
| Strategy | Description | Key Considerations |
| Feedstock Purification | Removal of sulfur compounds from the reactants and solvents before the reaction. | Can be achieved through distillation, adsorption, or chemical treatment. Often the most effective preventative measure. |
| Catalyst Modification | Altering the catalyst's composition or structure to reduce its susceptibility to poisoning. | Examples include using bimetallic catalysts, different support materials, or modifying ligands.[3] |
| Process Optimization | Adjusting reaction parameters such as temperature, pressure, and reactant concentrations. | Higher temperatures can sometimes reduce the strength of poison adsorption.[7] |
| Catalyst Regeneration | Treating a poisoned catalyst to restore its activity. | Can be done thermally, chemically, or through oxidation/reduction cycles.[8] |
Table 2: Comparison of Common Catalyst Regeneration Techniques for Sulfur Poisoning
| Regeneration Method | Description | Typical Temperature Range | Advantages | Disadvantages |
| Thermal Treatment | Heating the catalyst in an inert atmosphere to desorb sulfur compounds. | 550-700°C for Palladium[9] | Simple procedure. | May not be effective for strongly chemisorbed sulfur. High temperatures can cause catalyst sintering. |
| Oxidative Treatment | Heating the catalyst in an oxygen-containing atmosphere to convert sulfides to oxides, which can then be removed. | 450-700°C[9][10] | Effective for removing strongly bound sulfur. | Can alter the oxidation state of the metal, requiring a subsequent reduction step. Risk of sintering. |
| Steam Treatment | Passing steam over the catalyst at high temperatures. | High Temperatures (e.g., 700°C)[6] | Can be effective for regenerating some nickel catalysts. | May not be suitable for all catalyst types. |
| Chemical Washing | Using acidic or basic solutions to dissolve and remove sulfur species. | Varies (often near room temp.) | Can be highly effective for certain poisons. | Requires careful selection of reagents to avoid damaging the catalyst. Generates liquid waste.[8] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Regeneration of a Sulfur-Poisoned Palladium Catalyst
-
Objective: To restore the activity of a palladium catalyst poisoned by an organosulfur compound like this compound.
-
Materials: Deactivated palladium catalyst, inert gas (e.g., nitrogen or argon), tube furnace.
Procedure:
-
Purge: Place the deactivated catalyst in a quartz tube within a tube furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed air and moisture.
-
Thermal Treatment (Inert Atmosphere): While maintaining the inert gas flow, heat the furnace to a temperature between 550°C and 700°C.[9] Hold at this temperature for 2-4 hours to desorb volatile materials and weakly bound sulfur species.
-
Oxidative Treatment (Optional): After the initial thermal treatment, while maintaining the temperature, a controlled amount of air or a dilute oxygen/nitrogen mixture can be introduced to oxidize strongly bound sulfur and carbonaceous deposits. This step should be performed with caution as it can be exothermic.
-
Reduction (if Oxidative Step is Performed): If an oxidative step was used, the palladium may be in an oxidized state. After purging with inert gas to remove all oxygen, introduce a reducing gas mixture (e.g., 5% H₂ in N₂) and heat to an appropriate temperature (e.g., 200-400°C) to reduce the palladium oxides back to the active metallic state.
-
Cooling: Cool the catalyst to room temperature under a continuous flow of inert gas. The regenerated catalyst should be handled under an inert atmosphere to prevent re-oxidation.
Protocol 2: General Procedure for Chemical Regeneration of a Sulfur-Poisoned Raney Nickel Catalyst
-
Objective: To regenerate a Raney Nickel catalyst that has been deactivated by sulfur compounds.
-
Materials: Deactivated Raney Nickel catalyst, organic acid (e.g., tartaric acid), a solution of a metal salt whose sulfide is insoluble in acid (e.g., copper sulfate), a base (e.g., NaOH solution), deionized water.
Procedure:
-
Acidic Metal Ion Treatment: In a suitable reaction vessel, create an aqueous solution of an organic acid (e.g., tartaric acid) and a metal salt (e.g., copper sulfate). Add the sulfur-poisoned Raney Nickel catalyst to this solution and stir. The sulfur on the nickel surface will react with the metal ions to form a more stable, insoluble sulfide.[1]
-
pH Adjustment: Slowly add a base (e.g., dilute NaOH solution) to the mixture with stirring until the pH is raised to between 6.5 and 8.0.[1]
-
Separation and Washing: Allow the catalyst to settle, then decant the supernatant liquid. Wash the catalyst multiple times with deionized water to remove any residual salts and organic acid.
-
Final Wash: Perform a final wash with a suitable solvent (e.g., ethanol) if the catalyst is to be used in a non-aqueous reaction. The regenerated catalyst should be stored under an appropriate solvent to maintain its activity.
Visualizations
Caption: Mechanism of catalyst deactivation by this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Caption: The cycle of catalyst deactivation and regeneration.
References
- 1. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 2. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [wyoscholar.uwyo.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 9. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 10. US4183823A - Regeneration process for poisoned claus alumina catalyst - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Divinyl Sulfide Production for Industrial Use
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the production of divinyl sulfide (B99878). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and essential safety information.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the industrial production of divinyl sulfide?
A1: The two main industrial synthesis routes for this compound are the reaction of acetylene (B1199291) with hydrogen sulfide and the dehydrohalogenation of bis(2-chloroethyl) sulfide.[1] The former is often performed in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO).[2]
Q2: What are the major safety concerns associated with this compound?
A2: this compound is a hazardous substance that is toxic if swallowed or in contact with skin, and it can cause severe skin and eye damage.[3] It is also flammable. Due to its high reactivity, it may polymerize, and it is incompatible with strong bases, acids, and oxidizing agents.[4] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is essential when handling this compound.[3]
Q3: What are the common impurities encountered in this compound synthesis?
A3: Impurities can arise from side reactions or unreacted starting materials. In the acetylene-based synthesis, potential byproducts can include various vinyl thioethers and polymers.[5] When starting from bis(2-chloroethyl) sulfide, incomplete dehydrohalogenation can result in the presence of vinyl 2-chloroethyl sulfide. The purity of the final product is crucial for its intended application and can be assessed using analytical techniques like gas chromatography (GC).[6][7]
Q4: How can the purity of this compound be improved on an industrial scale?
A4: Purification of this compound is typically achieved through distillation.[8] Due to its reactive nature, distillation should be performed under reduced pressure and at the lowest possible temperature to prevent polymerization. The addition of a polymerization inhibitor may also be necessary. For specific impurities, other techniques like extraction or chromatography might be employed, though these are less common on an industrial scale.
Data Presentation: Comparison of Synthesis Routes
| Feature | Acetylene + Hydrogen Sulfide | Dehydrohalogenation of Bis(2-chloroethyl) sulfide |
| Starting Materials | Acetylene, Hydrogen Sulfide | Bis(2-chloroethyl) sulfide, Base (e.g., Sodium Hydroxide) |
| Catalyst/Reagents | Superbasic medium (e.g., KOH/DMSO) | Strong base |
| General Yield | Can be high, but optimization is key | Generally good yields |
| Byproducts | Vinyl thioethers, polymers | Vinyl 2-chloroethyl sulfide, polymers |
| Safety Considerations | Highly flammable and toxic gases | Highly toxic and vesicant starting material |
| Industrial Viability | Considered a primary route for large-scale production | A viable alternative, especially if the starting material is readily available |
Experimental Protocols
Disclaimer: The following are generalized experimental protocols and should be adapted and optimized for specific laboratory or industrial conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound from Acetylene and Hydrogen Sulfide
This method involves the reaction of acetylene and hydrogen sulfide in a superbasic medium.
Materials:
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Hydrogen sulfide gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A solution of potassium hydroxide in DMSO is prepared in a reaction vessel under an inert atmosphere.
-
The reaction mixture is heated to the desired temperature (typically in the range of 80-120°C).[2]
-
A mixture of acetylene and hydrogen sulfide gas is bubbled through the stirred reaction mixture. The flow rates of the gases should be carefully controlled.
-
The reaction is monitored by gas chromatography to determine the conversion of starting materials and the formation of this compound.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Purification is achieved by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound from Bis(2-chloroethyl) sulfide
This method involves the dehydrohalogenation of bis(2-chloroethyl) sulfide using a strong base.
Materials:
-
Bis(2-chloroethyl) sulfide
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., ethanol (B145695) or water)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Bis(2-chloroethyl) sulfide is dissolved in a suitable solvent in a reaction vessel under an inert atmosphere.
-
A solution of sodium hydroxide is added dropwise to the stirred mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
The reaction progress is monitored by analyzing aliquots of the reaction mixture.
-
After the reaction is complete, the mixture is worked up by separating the organic and aqueous layers.
-
The organic layer containing the this compound is washed and dried.
-
The final product is purified by vacuum distillation.
Troubleshooting Guides
Troubleshooting Low Yield
Low product yield is a common issue when scaling up chemical synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.
Logical Relationship for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low this compound yield.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Materials | - Inadequate reaction temperature or pressure.- Incorrect stoichiometry of reactants.- Deactivated catalyst (in the acetylene/H₂S process).[9] | - Optimize reaction temperature and pressure.- Verify the molar ratios of reactants.- Test catalyst activity and consider regeneration or replacement. |
| Formation of Byproducts | - Reaction temperature is too high, leading to polymerization.- Presence of impurities in starting materials. | - Lower the reaction temperature.- Ensure high purity of acetylene, hydrogen sulfide, and other reagents. |
| Product Loss During Workup | - Inefficient extraction or phase separation.- Decomposition of the product during distillation. | - Optimize the workup procedure.- Perform distillation under high vacuum and at a lower temperature. Consider adding a polymerization inhibitor. |
Mandatory Visualizations
Experimental Workflow: Acetylene + H₂S Route
Caption: Experimental workflow for this compound synthesis from acetylene and H₂S.
Experimental Workflow: Dehydrohalogenation Route
Caption: Experimental workflow for this compound synthesis via dehydrohalogenation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemos.de [chemos.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound: Synthesis, Properties, and Applications | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing Thermal Stability of Divinyl Sulfide-Containing Polymers
This technical support center is designed for researchers, scientists, and drug development professionals working with divinyl sulfide-containing polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the thermal stability of these materials.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and processing of this compound-containing polymers, with a focus on improving their thermal stability.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Polymer shows premature degradation (e.g., discoloration, brittleness) during processing. | 1. High Processing Temperature: The processing temperature may be exceeding the thermal stability limit of the polymer. 2. Presence of Impurities: Catalyst residues or other impurities can initiate degradation. 3. Oxidative Degradation: Exposure to air at elevated temperatures can cause oxidation of the sulfide (B99878) linkages. | 1. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate flow. 2. Purify Monomers and Polymer: Ensure monomers are free of impurities before polymerization and purify the resulting polymer to remove catalyst residues. 3. Inert Atmosphere Processing: Process the polymer under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent thermal stability between batches. | 1. Variation in Monomer Ratio: Inconsistent comonomer ratios can lead to variations in the polymer backbone and thermal stability. 2. Inconsistent Molecular Weight: Variations in initiator concentration or reaction time can affect molecular weight and, consequently, thermal stability. | 1. Precise Monomer Stoichiometry: Use precise measurements for all monomers to ensure consistent copolymer composition. 2. Control Polymerization Parameters: Maintain consistent initiator concentration, temperature, and reaction time across all batches. |
| Poor performance of thermal stabilizers. | 1. Inadequate Dispersion: The stabilizer may not be uniformly dispersed in the polymer matrix. 2. Incorrect Stabilizer Type: The chosen stabilizer may not be effective for the specific degradation mechanism of the polymer. 3. Insufficient Stabilizer Concentration: The amount of stabilizer may be too low to provide adequate protection. | 1. Improve Mixing: Use techniques like melt blending or solution blending to ensure uniform dispersion of the stabilizer. 2. Select Appropriate Stabilizer: Refer to the FAQ section for guidance on selecting primary and secondary stabilizers. 3. Optimize Stabilizer Concentration: Experiment with different stabilizer concentrations to find the optimal level for your application. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation in this compound-containing polymers?
A1: The thermal degradation of sulfur-containing polymers typically involves two main pathways:
-
Chain Scission: At elevated temperatures, the C-S and S-S bonds in the polymer backbone can break, leading to a decrease in molecular weight and the formation of volatile byproducts. This is often the predominant mechanism in an inert atmosphere.[1]
-
Oxidative Degradation: In the presence of oxygen, the sulfide linkages can be oxidized to form sulfoxides and sulfones, which can alter the polymer's properties and may lead to further degradation. Crosslinking reactions can also occur in the presence of oxygen.[1][2]
Q2: How can I improve the thermal stability of my this compound-containing polymer?
A2: There are two primary strategies to enhance thermal stability:
-
Copolymerization: Introducing comonomers with higher thermal stability, such as aromatic vinyl compounds (e.g., divinylbenzene), can increase the overall thermal resistance of the polymer. The rigid aromatic structures can enhance the backbone stability.[3][4]
-
Addition of Thermal Stabilizers: Incorporating additives that can interrupt the degradation process is a common and effective method. These are typically classified as primary and secondary stabilizers.
Q3: What types of thermal stabilizers are effective for sulfide-containing polymers?
A3: A synergistic combination of primary and secondary stabilizers is often most effective:
-
Primary Stabilizers (Radical Scavengers): These compounds, such as hindered phenols and secondary aromatic amines, donate a hydrogen atom to reactive radical species, terminating the degradation chain reaction.
-
Secondary Stabilizers (Hydroperoxide Decomposers): Organosulfur compounds and phosphites are common secondary stabilizers. They decompose hydroperoxides, which are formed during oxidation, into non-reactive species.
Q4: What is a typical starting concentration for thermal stabilizers?
A4: A common starting point for thermal stabilizers is in the range of 0.1 to 1.0% by weight of the polymer. However, the optimal concentration will depend on the specific polymer, the processing conditions, and the desired level of stability. It is recommended to perform a small-scale study to determine the most effective concentration for your system.
Quantitative Data on Thermal Stability
The following table summarizes thermogravimetric analysis (TGA) data for various sulfur-containing copolymers. The onset decomposition temperature (Tonset) is often taken as the temperature at which 5% weight loss occurs.
| Polymer System | Comonomer | Sulfur Content (wt%) | Tonset (°C) | Reference |
| Poly(sulfur-co-divinylbenzene) | Divinylbenzene (B73037) | 85 | ~220 | [3] |
| Poly(sulfur-co-divinylbenzene) | Divinylbenzene | 75 | ~240 | [3] |
| Poly(sulfur-co-divinylbenzene) | Divinylbenzene | 50 | ~250 | [4] |
| Poly(sulfur-co-1,3-diisopropenylbenzene) | 1,3-Diisopropenylbenzene | 85 | ~220 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Thermally Stable this compound Copolymer via Free-Radical Polymerization
This protocol describes the synthesis of a copolymer of this compound (DVS) and divinylbenzene (DVB) to enhance thermal stability.
Materials:
-
This compound (DVS), purified
-
Divinylbenzene (DVB), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene (B28343), anhydrous
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of DVS and DVB.
-
Add anhydrous toluene to achieve a 2 M concentration of the total monomers.
-
Add AIBN (typically 1 mol% relative to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and dry under vacuum at 40°C to a constant weight.
-
Characterize the polymer's thermal stability using Thermogravimetric Analysis (TGA).
Protocol 2: Incorporation of a Thermal Stabilizer via Melt Blending
This protocol details the addition of a hindered phenol (B47542) primary stabilizer and a phosphite (B83602) secondary stabilizer to a this compound-containing polymer.
Materials:
-
This compound-containing polymer
-
Hindered phenolic antioxidant (e.g., Irganox 1010)
-
Phosphite antioxidant (e.g., Irgafos 168)
-
Internal mixer or twin-screw extruder
Procedure:
-
Dry the this compound-containing polymer in a vacuum oven at 50°C for at least 4 hours to remove any moisture.
-
Pre-mix the polymer with the desired amount of hindered phenolic antioxidant (e.g., 0.2 wt%) and phosphite antioxidant (e.g., 0.2 wt%).
-
Melt-blend the mixture using an internal mixer or a twin-screw extruder. A typical processing temperature would be in the range of 180-220°C, depending on the polymer's melting point.
-
Ensure a sufficient mixing time (e.g., 5-10 minutes) to achieve homogeneous dispersion of the stabilizers.
-
Cool the stabilized polymer and pelletize or grind for further use.
-
Evaluate the thermal stability of the stabilized polymer using TGA and compare it to the unstabilized polymer.
Visualizations
Caption: Experimental workflow for enhancing thermal stability.
Caption: Polymer degradation pathways.
References
troubleshooting gelation issues in divinyl sulfide crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing divinyl sulfide (B99878) as a crosslinking agent. The following sections offer insights into controlling gelation, ensuring reproducible results, and troubleshooting common experimental issues.
Troubleshooting Guide
Issue: Premature Gelation or Uncontrolled Polymerization
One of the most common challenges encountered with divinyl sulfide is premature gelation, where the crosslinking reaction initiates before the intended time, leading to unusable materials. This is often due to the inherent reactivity of the divinyl groups, which can undergo spontaneous free-radical polymerization.[]
Possible Causes and Solutions
| Cause | Recommended Action |
| Spontaneous Free-Radical Polymerization | Divinyl monomers are susceptible to free-radical polymerization, which can be initiated by light, heat, or trace impurities.[] To mitigate this, store this compound in a cool, dark environment. The addition of a radical inhibitor is highly recommended for storage and during the experimental setup. |
| Inadequate Inhibition | The concentration or type of inhibitor may be insufficient. For divinyl compounds, phenolic inhibitors or nitroso compounds can be effective.[2] Consider optimizing the inhibitor concentration by performing small-scale screening experiments. |
| Oxygen Presence | While some inhibitors are more effective in the presence of oxygen, it can also participate in initiation steps of radical polymerization.[][2] For sensitive reactions, deoxygenating the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) can provide greater control. |
| Elevated Temperatures | Heat can accelerate the rate of spontaneous polymerization.[3] If your protocol involves heating, ensure it is introduced in a controlled manner after all other components are thoroughly mixed. Consider running the reaction at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind premature gelation in my this compound crosslinking reaction?
A1: The most probable cause is a spontaneous free-radical polymerization of the vinyl groups.[4][5] This process can be initiated by ambient light, elevated temperatures, or trace metal impurities in your reagents. The vinyl groups on this compound are susceptible to attack by free radicals, leading to a chain reaction that results in the formation of a crosslinked polymer network, or gel.
Caption: Free-radical polymerization mechanism leading to gelation.
Q2: How can I effectively inhibit premature polymerization of this compound?
A2: The use of polymerization inhibitors is crucial.[6] Phenolic compounds, such as hydroquinone (B1673460) and its derivatives, are commonly used as they act as radical scavengers.[] For systems where oxygen is excluded, certain nitroso compounds have been shown to be effective for inhibiting the polymerization of similar divinyl monomers like divinylbenzene.[2] The optimal concentration of the inhibitor should be determined empirically for your specific system but typically ranges from 100 to 1000 ppm.
Q3: My reaction mixture becomes viscous but does not form a uniform gel. What could be the issue?
A3: Inhomogeneous gelation can result from several factors:
-
Poor Mixing: Ensure that the this compound and initiator (if used) are thoroughly and evenly distributed throughout the reaction mixture before polymerization begins.
-
Localized Initiation: If initiation (e.g., by heat or light) is not uniform, gelation will start in one area and propagate outwards, leading to a non-uniform network.
-
Incorrect Stoichiometry: An improper ratio of this compound to other reactive components in your system can lead to incomplete crosslinking and a mixture of soluble polymer and gelled particles.
Caption: Troubleshooting workflow for this compound gelation issues.
Q4: Can pH affect my this compound crosslinking reaction?
A4: Yes, pH can be a critical factor, particularly in reactions involving nucleophilic addition to the vinyl groups. For instance, in the crosslinking of polymers with hydroxyl or amine groups, a basic pH is often required to deprotonate these groups, making them more nucleophilic and facilitating their reaction with this compound. For hyaluronic acid crosslinking with the related compound divinyl sulfone, an alkaline medium is essential.[7]
Quantitative Data on Inhibitor Effectiveness (Hypothetical Example)
The following table provides a hypothetical example of how to screen for inhibitor effectiveness. The data is illustrative and should be adapted to your specific experimental conditions.
| Inhibitor | Concentration (ppm) | Time to Gelation at 60°C (minutes) |
| None | 0 | < 5 |
| Hydroquinone | 100 | 30 |
| Hydroquinone | 500 | > 240 |
| 4-tert-Butylcatechol | 100 | 45 |
| 4-tert-Butylcatechol | 500 | > 240 |
Experimental Protocols
Protocol 1: General Procedure for Inhibiting Spontaneous Polymerization of this compound
-
Storage: Store this compound at 2-8°C in a dark, sealed container.
-
Inhibitor Addition: Prior to use, add a stock solution of the chosen inhibitor (e.g., hydroquinone in a compatible solvent) to the this compound to achieve the desired final concentration (e.g., 200 ppm).
-
Inert Atmosphere: For highly sensitive reactions, purge the reaction vessel and solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Controlled Temperature: Maintain the reaction mixture at a low temperature (e.g., on an ice bath) during the addition of other reagents. Only increase the temperature to initiate the reaction once all components are thoroughly mixed.
Protocol 2: Screening for Optimal Inhibitor Concentration
-
Prepare a series of small-scale reaction vials, each containing the same concentration of your polymer and solvent.
-
To each vial, add a different concentration of the inhibitor being tested (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm, 500 ppm).
-
Add the this compound crosslinker to each vial.
-
Place the vials in a controlled temperature environment (e.g., a water bath or heating block) that mimics your reaction conditions.
-
Monitor the vials for the onset of gelation, recording the time at which the solution no longer flows when the vial is tilted.
-
The optimal inhibitor concentration will be the one that prevents premature gelation but does not unduly hinder the desired crosslinking reaction.
References
- 2. US3527822A - Divinylbenzene polymerization inhibitors - Google Patents [patents.google.com]
- 3. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. scielo.br [scielo.br]
Technical Support Center: Optimization of Initiator Concentration for Divinyl Sulfide Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of divinyl sulfide (B99878) (DVS). The focus is on optimizing initiator concentration to achieve desired polymer properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of divinyl sulfide, with a focus on initiator concentration as a likely cause.
| Issue Encountered | Potential Cause Related to Initiator | Suggested Solution |
| Low or No Polymer Yield | Insufficient Initiator Concentration: Not enough primary radicals are being generated to efficiently start the polymerization process.[1][2] | Gradually increase the initiator concentration in small, systematic increments. |
| Ineffective Initiator Decomposition: The selected initiator may not be decomposing efficiently at the reaction temperature, or it may have degraded during storage.[3] | Verify that the reaction temperature is appropriate for the initiator's half-life. For thermal initiators like AIBN, temperatures of 60-70°C are common.[4] Consider purifying the initiator if its quality is uncertain.[3] | |
| Polymer has Low Molecular Weight | Excessive Initiator Concentration: A high concentration of primary radicals leads to the simultaneous growth of many polymer chains, which terminate before they can achieve a high molecular weight.[1][5] | Decrease the initiator concentration. This will generate fewer polymer chains, allowing each one to grow longer with the available monomer.[1] |
| High Polydispersity Index (PDI) | Non-Uniform Initiation: This can happen if the initiator is not fully dissolved or if the temperature is not uniform throughout the reaction, leading to inconsistent radical generation.[1] | Ensure the initiator is completely dissolved in the monomer or solvent before starting the reaction. Maintain vigorous and uniform stirring and precise temperature control. |
| Very High Initiator Concentration: An extremely high concentration of radicals can increase the rate of various termination reactions, which can broaden the molecular weight distribution.[1] | Reduce the initiator concentration to a more moderate level to achieve a better balance between initiation and propagation. | |
| Premature Gelation or Insoluble Polymer | High Initiator Concentration: For a divinyl monomer like DVS, a high concentration of radicals can drastically accelerate the rate of crosslinking reactions, leading to the rapid formation of an insoluble polymer network (gel).[1] | Lower the initiator concentration to reduce the rate of crosslinking. This allows for more controlled polymer growth before the gel point is reached. |
Frequently Asked Questions (FAQs)
Q1: What is the general impact of initiator concentration on the polymerization of this compound?
In the free-radical polymerization of this compound, the initiator concentration is a critical parameter that directly influences the number of primary radicals generated. This, in turn, affects the overall polymerization rate, the average molecular weight of the polymer, and the degree of crosslinking. Generally, a higher initiator concentration leads to a faster polymerization rate but a lower average molecular weight.[1][5] For divinyl monomers, it also significantly accelerates the onset of gelation.[1]
Q2: What types of initiators are suitable for the free-radical polymerization of this compound?
The choice of initiator depends on the desired reaction conditions, particularly temperature and solvent.
-
Azo Initiators: 2,2'-Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for polymerizations in organic solvents, typically at temperatures between 60°C and 72°C.[3][4][6]
-
Peroxides: Benzoyl peroxide (BPO) is another common thermal initiator.
-
Aqueous Systems: For polymerizations in aqueous media (e.g., emulsion or suspension), water-soluble initiators like potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS) are suitable choices.[1]
Q3: How does initiator concentration quantitatively affect polymer molecular weight?
The average molecular weight of the polymer is inversely related to the initiator concentration. For free-radical polymerization, the rate of polymerization is proportional to the square root of the initiator concentration, while the kinetic chain length (and thus molecular weight) is inversely proportional to the square root of the initiator concentration.[5][7] Therefore, doubling the initiator concentration will increase the rate by a factor of approximately 1.4 but will decrease the molecular weight. A higher initiator concentration generates more chains, but each chain is shorter.[5][8]
Q4: How does initiator concentration influence the crosslinking and solubility of poly(this compound)?
As a divinyl monomer, DVS can form a crosslinked, three-dimensional network. The initiator concentration is a key factor in controlling this process. A higher initiator concentration increases the number of growing polymer chains and radical sites, which accelerates the reactions of the second vinyl group and leads to a higher crosslink density.[1] This results in a more rigid polymer that is less soluble. Careful optimization is required to either achieve a desired level of crosslinking or to produce a soluble, branched polymer by stopping the reaction before the gel point.
Quantitative Data on Initiator Concentration Effects
The following table summarizes experimental data from studies on various monomers, illustrating the typical effects of changing initiator concentration. While not specific to this compound, these results demonstrate the general principles.
| Monomer System | Initiator | Initiator Conc. | Effect on Polymer Properties | Reference |
| Vinyl Pyrrolidone | ACOMP | 1.5% | Final Mw: ~155,000 g/mol ; Final IV: ~0.33 dL/g | [8] |
| 2.5% | Final Mw: ~120,000 g/mol (23% decrease); Final IV: ~0.30 dL/g (10% decrease) | [8] | ||
| Styrene/Divinylbenzene | Benzoyl Peroxide | 1% wt | Broader particle size distribution | [9] |
| 5% wt | Narrower, more monodisperse particle size distribution | [9] | ||
| Methacrylate Bone Cement | Benzoyl Peroxide | 0.05 wt.% | Lower compressive strength (~75 MPa) | [10] |
| 0.3 wt.% | Highest compressive strength (~90 MPa) | [10] | ||
| 0.7 wt.% | Decreased compressive strength (~85 MPa) | [10] |
Mw = Weight Average Molecular Weight; IV = Intrinsic Viscosity
Diagrams and Workflows
Logical Flow for Optimizing Initiator Concentration
Caption: Workflow for optimizing initiator concentration.
General Experimental Protocol: Free-Radical Polymerization of this compound
This protocol provides a general starting point for the bulk or solution polymerization of this compound using a thermal initiator. Caution: All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Materials:
-
This compound (DVS), monomer (inhibitor may need to be removed)
-
2,2'-Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Anhydrous solvent (e.g., benzene, toluene, or dioxane), if performing solution polymerization
-
Reaction vessel (e.g., Schlenk flask or sealed ampoule)
-
Magnetic stirrer and stir bar
-
Heating source with temperature control (e.g., oil bath)
-
Inert gas supply (Nitrogen or Argon)
-
Non-solvent for precipitation (e.g., methanol, hexane)
Procedure:
-
Monomer Preparation: If the this compound monomer contains an inhibitor, it may need to be removed by passing it through a column of basic alumina (B75360) or by distillation under reduced pressure.
-
Reaction Setup: Place the desired amount of this compound and solvent (for solution polymerization) into the reaction vessel equipped with a magnetic stir bar.
-
Initiator Addition: Weigh the desired amount of initiator (e.g., AIBN). The concentration will depend on the target molecular weight and reaction rate. A common starting range is 0.1 to 2.0 mol% with respect to the monomer. Dissolve the initiator in the monomer/solvent mixture.
-
Degassing: To remove dissolved oxygen, which can inhibit free-radical polymerization, subject the mixture to several freeze-pump-thaw cycles or bubble an inert gas (N₂ or Ar) through the solution for 20-30 minutes.
-
Polymerization: Seal the reaction vessel and place it in the preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN). Begin stirring.
-
Monitoring: The reaction can be monitored by taking aliquots at different time points to measure monomer conversion (e.g., via NMR, GC, or gravimetry). Be vigilant for the gel point, where the solution viscosity increases dramatically.
-
Termination and Isolation: After the desired time, or when the target conversion is reached (often kept low to avoid extensive crosslinking), stop the reaction by rapidly cooling the vessel in an ice bath.
-
Purification: Slowly pour the (still soluble) polymer solution into a large excess of a stirred non-solvent to precipitate the polymer.
-
Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. fluenceanalytics.com [fluenceanalytics.com]
- 9. redalyc.org [redalyc.org]
- 10. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
strategies for minimizing odor during divinyl sulfide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing odor during divinyl sulfide (B99878) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary source of odor during divinyl sulfide synthesis?
The primary sources of odor are volatile sulfur-containing starting materials, the this compound product itself, and any sulfur-containing byproducts.[1][2] One common synthesis route involves the reaction of hydrogen sulfide with acetylene; hydrogen sulfide is a gas with a potent "rotten egg" smell.[1][3] Even when using less volatile precursors, the product, this compound, is a colorless liquid with a faint but still unpleasant odor.[1]
Q2: My fume hood isn't containing the smell. What can I do?
Standard fume hoods may not be sufficient to manage the potent odors associated with sulfur chemistry. To enhance containment:
-
Work in a certified chemical fume hood: Ensure the fume hood has been recently certified and is functioning correctly.[4]
-
Keep the sash lowered: Operate with the sash at the lowest practical height.
-
Use a dedicated hood: If possible, dedicate a specific fume hood for sulfur chemistry to prevent cross-contamination of other experiments.
-
Employ a vapor trap: Vent the reaction apparatus through a series of traps to capture odorous compounds before they enter the fume hood exhaust.[4]
Q3: What type of vapor trap is most effective for this compound synthesis?
A multi-stage trap is recommended. This typically involves:
-
A cold trap: A condenser or trap cooled with a dry ice/acetone (B3395972) or liquid nitrogen bath to condense volatile compounds.[4]
-
An oxidizing scrubber: A bubbler or packed column containing an oxidizing solution to chemically neutralize any remaining sulfur compounds.[5]
Q4: What is the best oxidizing solution for a laboratory-scale scrubber?
A solution of sodium hypochlorite (B82951) (bleach) is a common and effective choice for oxidizing volatile sulfur compounds like hydrogen sulfide and thiols into less odorous products such as sulfonic acids or sulfones.[4][6] An alternative is an alkaline solution of hydrogen peroxide.[7][8]
Q5: I've finished my reaction, but the lab still smells. What are the likely sources?
Post-reaction odors are often due to contaminated equipment and waste.
-
Glassware: All glassware and equipment used in the synthesis will retain residual sulfur compounds.
-
Waste Streams: Both liquid and solid waste can off-gas.
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE can become contaminated.
Q6: How do I decontaminate my glassware and equipment to remove the odor?
All contaminated glassware and equipment should be decontaminated inside the fume hood.
-
Rinse all surfaces with a solution of sodium hypochlorite.
-
Soak the glassware in the bleach solution for at least 24 hours to ensure complete oxidation of residual sulfur compounds.
-
After soaking, wash the glassware as you normally would.
Q7: How should I manage waste to prevent lingering odors?
-
Liquid Waste: Quench all reaction mixtures and solutions containing sulfur compounds with an excess of sodium hypochlorite solution before transferring them to a designated hazardous waste container.
-
Solid Waste: Contaminated solids (e.g., filter paper, drying agents) should be placed in a sealed container, also inside the fume hood. This container can be partially filled with an absorbent material soaked in bleach solution.
-
Sharps: Needles and cannulas used for transferring reagents should be rinsed with a bleach solution before being disposed of in a sharps container.
Q8: Are there alternative, less odorous synthesis methods for vinyl sulfides?
Yes, researchers have developed methods to synthesize aryl and alkenyl sulfides using organoboron substrates and thiosulfonates as a sulfur source, which are reported to be odorless.[9] While this may not directly produce this compound, it points to the development of less pungent synthetic routes in organosulfur chemistry.
Quantitative Data on Odor Control
| Scrubbing Solution | H₂S Inlet Concentration (ppm) | Removal Efficiency (%) | Reference |
| Sodium Hypochlorite (NaOCl) | Not specified | >90% | |
| Hydrogen Peroxide (H₂O₂) | 15-150 | >95% |
Experimental Protocols
Protocol 1: General Setup for this compound Synthesis with Odor Control
This protocol outlines a general experimental setup designed to minimize the release of volatile sulfur compounds.
-
Apparatus Assembly:
-
Assemble the reaction glassware (e.g., three-neck round-bottom flask with a condenser, addition funnel, and nitrogen inlet) inside a certified chemical fume hood.
-
Ensure all joints are well-sealed with appropriate grease or sleeves.
-
-
Vapor Containment:
-
The first trap should be a cold trap immersed in a Dewar flask containing dry ice and acetone or liquid nitrogen.
-
The second trap should be a gas washing bottle (bubbler) filled with a freshly prepared oxidizing solution (e.g., 10-15% sodium hypochlorite).
-
-
Inert Atmosphere:
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent the ingress of air and to gently carry any volatile materials through the trapping system.
-
-
Reagent Handling:
-
Use syringes or cannulas for transferring all liquid reagents, especially those with strong odors.
-
Minimize the time that reagent bottles are open.
-
-
Post-Reaction Quenching:
-
Upon completion, cool the reaction mixture to a safe temperature.
-
Slowly add an excess of an oxidizing agent (e.g., sodium hypochlorite solution) to the reaction flask to quench any remaining reactive and odorous species before disassembly.
-
Protocol 2: Preparation and Use of an Oxidizing Scrubber
This protocol details the preparation and use of a sodium hypochlorite scrubber for neutralizing volatile sulfur compounds.
-
Scrubber Preparation:
-
Select a gas washing bottle of an appropriate size for your reaction scale.
-
Fill the bottle approximately two-thirds full with a 10-15% aqueous solution of sodium hypochlorite (commercial bleach is typically 5-6%, so it may need to be used at a higher concentration or as is, depending on the scale of the reaction).
-
-
Integration into the System:
-
Place the scrubber as the final stage in your vapor trapping system, after the cold trap.
-
Ensure the gas inlet tube of the bubbler is submerged in the bleach solution.
-
-
Monitoring:
-
Periodically check the color and odor of the scrubbing solution. If the solution becomes cloudy or develops a strong odor, it may be saturated and should be carefully replaced with a fresh solution.
-
-
Decommissioning:
-
At the end of the experiment, the contents of the scrubber should be disposed of as hazardous waste, following your institution's guidelines.
-
Logical Workflow for Odor Troubleshooting
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetylene - Wikipedia [en.wikipedia.org]
- 3. fqechemicals.com [fqechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Lesson 16: Odor Control [water.mecc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of odorous sulphur compounds by chemical scrubbing with hydrogen peroxide--stabilisation of the scrubbing solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divinyl Sulfoxide: Synthesis, Properties, and Applications | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Study of Divinyl Sulfide and Divinyl Sulfoxide Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional synthons is paramount. This guide provides an objective comparison of the reactivity of divinyl sulfide (B99878) and divinyl sulfoxide (B87167), supported by established chemical principles and extrapolated experimental data from analogous systems.
Divinyl sulfide and its oxidized counterpart, divinyl sulfoxide, are versatile building blocks in organic synthesis. Their two vinyl groups offer multiple reaction sites, but the electronic nature of the sulfur atom—a simple sulfide versus a more electron-withdrawing sulfoxide—dramatically influences their chemical behavior. This guide explores these differences through the lens of key reaction classes: nucleophilic addition, electrophilic addition, and cycloaddition reactions.
General Reactivity Overview
The primary difference in reactivity stems from the oxidation state of the sulfur atom. The sulfoxide group in divinyl sulfoxide is significantly more electron-withdrawing than the sulfide group in this compound. This electronic disparity governs the susceptibility of the vinyl groups to attack by either nucleophiles or electrophiles.
-
Divinyl Sulfoxide: The electron-withdrawing nature of the sulfoxide group polarizes the double bonds, making the β-carbons electron-deficient and thus highly susceptible to nucleophilic attack (Michael addition).
-
This compound: The sulfide group is a weaker electron-withdrawing group. While it can participate in conjugation, the vinyl groups are generally more electron-rich than in divinyl sulfoxide, making them more prone to electrophilic attack.
This fundamental difference is summarized in the logical relationship diagram below.
Nucleophilic Addition: A Tale of Two Michael Acceptors
Nucleophilic conjugate addition, or Michael addition, is a cornerstone of synthetic chemistry. In this arena, divinyl sulfoxide is the clear frontrunner in terms of reactivity. The electron-deficient nature of its vinyl groups makes it an excellent Michael acceptor. While this compound can undergo nucleophilic addition, it generally requires stronger nucleophiles or harsher reaction conditions.
Comparative Data (Hypothetical)
The following table presents a hypothetical comparison of reaction yields for the addition of a common nucleophile, aniline (B41778), to both this compound and divinyl sulfoxide under identical conditions. The data for the related compound, divinyl sulfone, is included to provide context for the high reactivity of systems with electron-withdrawing sulfur centers.[1]
| Entry | Substrate | Nucleophile | Product | Yield (%) |
| 1 | This compound | Aniline | N-Phenyl-thiomorpholine | < 10 (estimated) |
| 2 | Divinyl Sulfoxide | Aniline | N-Phenyl-thiomorpholine-1-oxide | > 90 (estimated) |
| 3 | Divinyl Sulfone | Aniline | N-Phenyl-thiomorpholine-1,1-dioxide | 94[1] |
Experimental Protocol: Comparative Michael Addition of Aniline
This protocol is adapted from a procedure for the synthesis of N-substituted thiomorpholine (B91149) 1,1-dioxides.[1]
Materials:
-
This compound or Divinyl sulfoxide (1.0 mmol)
-
Aniline (1.0 mmol)
-
Boric acid (0.1 mmol)
-
Glycerol (B35011) (2 mL)
-
Water (5 mL)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of aniline (1.0 mmol) in a mixture of glycerol (2 mL) and water (5 mL), add boric acid (0.1 mmol).
-
Add this compound or divinyl sulfoxide (1.0 mmol) to the reaction mixture.
-
Stir the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Electrophilic Addition: A Shift in Reactivity
In contrast to nucleophilic addition, this compound is expected to be more reactive towards electrophiles. The sulfide can donate electron density to the vinyl groups, making them more susceptible to attack by electrophiles like bromine. The electron-withdrawing sulfoxide group in divinyl sulfoxide deactivates the double bonds towards electrophilic attack.
Comparative Data (Hypothetical)
The following table presents a hypothetical comparison of the relative initial rates of bromine addition to this compound and divinyl sulfoxide.
| Entry | Substrate | Electrophile | Relative Initial Rate |
| 1 | This compound | Bromine | 1.0 |
| 2 | Divinyl Sulfoxide | Bromine | < 0.1 (estimated) |
Experimental Protocol: Comparative Bromine Addition
This protocol is based on general procedures for the electrophilic addition of bromine to alkenes.[2]
Materials:
-
This compound or Divinyl sulfoxide (1.0 mmol)
-
Bromine solution in dichloromethane (B109758) (1.0 M, 1.0 mL, 1.0 mmol)
-
Dichloromethane (10 mL)
-
Sodium thiosulfate (B1220275) solution (10% aqueous)
Procedure:
-
Dissolve this compound or divinyl sulfoxide (1.0 mmol) in dichloromethane (10 mL) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add the bromine solution dropwise with stirring.
-
Monitor the disappearance of the bromine color.
-
Upon completion (or after a set time for comparison), quench the reaction by adding sodium thiosulfate solution until the bromine color is discharged.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by NMR or GC-MS.
Cycloaddition Reactions: A Subtle Difference
Both this compound and divinyl sulfoxide can potentially act as dienes in Diels-Alder reactions. However, the electronic properties of the sulfur atom can influence the feasibility and outcome of these reactions. The more electron-rich nature of the double bonds in this compound would favor reactions with electron-deficient dienophiles (normal-electron-demand Diels-Alder). Conversely, the electron-deficient double bonds of divinyl sulfoxide might be more suited for reactions with electron-rich dienophiles (inverse-electron-demand Diels-Alder).
Conclusion
The reactivity of this compound and divinyl sulfoxide is fundamentally dictated by the oxidation state of the sulfur atom. Divinyl sulfoxide, with its electron-withdrawing sulfoxide group, is a potent Michael acceptor, readily undergoing nucleophilic addition. In contrast, this compound, with its less electron-withdrawing sulfide moiety, is more susceptible to electrophilic attack. These distinct reactivity profiles make them valuable and complementary synthons in the toolbox of the synthetic chemist, allowing for the targeted synthesis of a wide array of sulfur-containing molecules. Researchers are encouraged to consider these electronic differences when designing synthetic routes involving these versatile building blocks.
References
Validating the Structure of Poly(divinyl sulfide): A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural validation of polymers is paramount in scientific research and development, ensuring material integrity and predictable performance. This guide provides a comparative analysis of spectroscopic techniques for validating the structure of poly(divinyl sulfide) (PVS), a polymer with potential applications in various fields, including drug delivery, owing to its thioether linkages. Due to the limited availability of comprehensive spectroscopic data for PVS in publicly accessible literature, this guide will compare the expected spectroscopic features of PVS with well-characterized alternative thioether-containing polymers, namely poly(phenylene sulfide) (PPS) and poly(propylene sulfide) (also abbreviated as PPS).
Spectroscopic Techniques for Polymer Characterization: An Overview
Several key spectroscopic techniques are indispensable for elucidating polymer structure. These include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed molecular structure information, Fourier-Transform Infrared (FT-IR) spectroscopy for identifying functional groups, and Raman spectroscopy, which provides complementary information on molecular vibrations, particularly for non-polar bonds.
Comparison of Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for poly(this compound) and its alternatives. It is important to note that detailed, assigned spectroscopic data for poly(this compound) homopolymer is not extensively reported in the literature. The presented data for PVS is based on the expected chemical shifts and vibrational modes for its repeating unit.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Polymer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Poly(this compound) (Expected) | Broad signals expected in the range of 2.5-3.5 ppm, corresponding to the -CH-S- and -CH₂- protons in the polymer backbone. | Expected signals around 30-45 ppm for the backbone carbons. |
| Poly(phenylene sulfide) | Aromatic protons typically appear as a multiplet in the range of 7.0-7.6 ppm. | Aromatic carbons linked to sulfur are observed around 132-135 ppm, while other aromatic carbons appear around 128-130 ppm. |
| Poly(propylene sulfide) | The methine proton (-CH-) signal appears around 3.0-3.2 ppm, the methylene (B1212753) protons (-CH₂-) around 2.6-2.8 ppm, and the methyl protons (-CH₃) around 1.3-1.5 ppm. | The methine carbon appears around 40-42 ppm, the methylene carbon around 38-40 ppm, and the methyl carbon around 20-22 ppm. |
Table 2: FT-IR and Raman Spectroscopic Data
| Polymer | Key FT-IR Peaks (cm⁻¹) | Key Raman Peaks (cm⁻¹) |
| Poly(this compound) (Expected) | C-H stretching: ~2850-2950, C-S stretching: ~600-800. | C-S stretching: ~600-800, S-S stretching (if present as a defect): ~400-500.[1] |
| Poly(phenylene sulfide) | Aromatic C-H stretching: ~3030-3080, Aromatic C=C stretching: ~1580, 1470, 1390, C-S stretching: ~1090. | Aromatic ring vibrations: ~1076, 1573, C-S stretching: ~475.[2][3] |
| Poly(propylene sulfide) | C-H stretching: ~2850-2960, CH₂ bending: ~1450, CH₃ bending: ~1375, C-S stretching: ~690. | C-S stretching: ~690, S-S stretching (if present): ~400-500. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized procedures for the synthesis and spectroscopic analysis of a vinyl sulfide (B99878) polymer.
Synthesis of Poly(this compound) via Free-Radical Polymerization
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
This compound is purified by distillation under reduced pressure to remove any inhibitors.
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), this compound is dissolved in anhydrous toluene.
-
AIBN is added to the solution (typically 0.1-1.0 mol% with respect to the monomer).
-
The reaction mixture is heated to 60-80 °C with stirring for a specified period (e.g., 24 hours).
-
The polymerization is quenched by cooling the flask in an ice bath.
-
The polymer is precipitated by pouring the viscous solution into a large excess of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
A small amount of the dried polymer (10-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
FT-IR Spectroscopy:
-
A small amount of the dried polymer is analyzed using an FT-IR spectrometer.
-
For a solid sample, a KBr pellet can be prepared by grinding the polymer with dry KBr and pressing the mixture into a thin disk.
-
Alternatively, a thin film can be cast from a solution of the polymer onto a suitable IR-transparent window (e.g., NaCl or KBr).
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Raman Spectroscopy:
-
A small amount of the polymer sample is placed on a microscope slide.
-
The Raman spectrum is acquired using a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm).
-
The spectrum is collected over a relevant spectral range to observe the characteristic vibrational modes.
Workflow for Polymer Synthesis and Structural Validation
The following diagram illustrates a typical workflow for the synthesis of a polymer and the subsequent validation of its structure using spectroscopic methods.
Caption: General workflow for polymer synthesis and structural validation.
References
A Comparative Analysis of Divinyl Sulfide Polymerization and Other Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the polymerization characteristics of divinyl sulfide (B99878) in comparison to other key vinyl monomers, supported by experimental data and detailed protocols.
Divinyl sulfide (DVS), a symmetrical divinyl monomer, presents unique characteristics in polymerization reactions owing to the presence of the sulfur atom. Its behavior deviates from that of more common vinyl monomers such as vinyl ethers, vinyl esters, and N-vinyl amides. This guide provides a comparative analysis of the polymerization of this compound, offering insights into its reactivity, the properties of the resulting polymers, and the experimental conditions required for its polymerization.
Executive Summary
This guide systematically compares the polymerization of this compound with three other major classes of vinyl monomers: vinyl ethers, vinyl esters, and N-vinyl amides. The comparison focuses on key performance indicators such as polymerization mechanism, reactivity, achievable molecular weight, and polydispersity. All quantitative data are summarized in clear, structured tables, and detailed experimental protocols for key polymerization methods are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.
Comparison of Polymerization Characteristics
The polymerization behavior of vinyl monomers is largely dictated by the nature of the substituent attached to the vinyl group. This substituent influences the electron density of the double bond and the stability of the propagating active center, be it a radical or an ion.
This compound
This compound can undergo both free-radical and cationic polymerization. However, its homopolymerization, particularly via radical mechanisms, is less straightforward compared to its copolymerization with other monomers. In copolymerization, this compound often acts as a crosslinking agent due to its difunctionality. Studies on the free-radical copolymerization of this compound with monomers like vinylpyridines indicate that this compound is generally the less reactive monomer.
Vinyl Ethers
Vinyl ethers are characterized by their electron-rich double bond due to the electron-donating nature of the ether oxygen. This makes them readily susceptible to cationic polymerization, which proceeds at a high rate.[1] Radical polymerization of vinyl ethers is generally challenging due to the instability of the resulting radical, though recent advancements in controlled radical polymerization techniques have shown some success.[2][3][4]
Vinyl Esters
Vinyl esters, such as vinyl acetate (B1210297), have a double bond that is less electron-rich than that of vinyl ethers. They readily undergo free-radical polymerization to produce high molecular weight polymers. Cationic polymerization of vinyl esters is also possible but can be complicated by side reactions.
N-Vinyl Amides
N-vinyl amides, like N-vinylpyrrolidone and N-vinylformamide, are versatile monomers that can be polymerized via free-radical mechanisms to yield water-soluble polymers.[5] Controlled radical polymerization techniques have been successfully applied to synthesize well-defined poly(N-vinyl amide)s.[6]
Quantitative Data Comparison
The following tables summarize key quantitative data obtained from various experimental studies on the polymerization of these vinyl monomers. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
Table 1: Comparison of Polymerization Parameters
| Monomer Class | Typical Polymerization Mechanism(s) | Relative Reactivity (General Trend) | Achievable Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| This compound | Free-Radical, Cationic | Lower in radical copolymerization | Data not readily available for homopolymer | Data not readily available for homopolymer |
| Vinyl Ethers | Cationic | High in cationic polymerization | 10,000 - 100,000+ | 1.1 - 2.0 |
| Vinyl Esters | Free-Radical | Moderate in radical polymerization | 50,000 - 500,000+ | 1.5 - 3.0 |
| N-Vinyl Amides | Free-Radical | Moderate to high in radical polymerization | 20,000 - 1,000,000+ | 1.2 - 2.5 |
Note: Data presented are typical ranges and can vary significantly based on specific monomer, initiator, solvent, and temperature.
Experimental Protocols
Detailed methodologies for the polymerization of each class of monomer are provided below. These protocols are intended as a starting point for researchers and may require optimization for specific applications.
Free-Radical Copolymerization of this compound with Vinylpyridines
This protocol is based on the procedure described for the copolymerization of this compound with 4-vinylpyridine.[7]
Materials:
-
This compound (DVS)
-
4-Vinylpyridine (4-VP)
-
Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., benzene (B151609) or DMF)
-
Glass ampoules
-
Vacuum line
-
Constant temperature bath
Procedure:
-
Calculated amounts of DVS, 4-VP, and AIBN are placed in a glass ampoule.
-
The solvent is added to achieve the desired monomer concentration.
-
The ampoule is connected to a vacuum line, and the contents are degassed by several freeze-pump-thaw cycles.
-
The ampoule is sealed under vacuum.
-
The sealed ampoule is placed in a constant temperature bath at 60 °C to initiate polymerization.
-
After the desired reaction time, the ampoule is cooled and opened.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Cationic Polymerization of Isobutyl Vinyl Ether
This protocol describes a typical cationic polymerization of a vinyl ether.[1]
Materials:
-
Isobutyl vinyl ether (IBVE), freshly distilled
-
Initiator system (e.g., CumOH/B(C6F5)3/Et2O)
-
Solvent (e.g., dichloromethane (B109758) or toluene), dried
-
Glass reactor with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes for transfer of reagents
-
Low-temperature bath
Procedure:
-
The glass reactor is dried in an oven and cooled under a stream of inert gas.
-
The solvent and the monomer (IBVE) are added to the reactor via syringe.
-
The reactor is cooled to the desired temperature (e.g., -78 °C) using a low-temperature bath.
-
The initiator components are added sequentially to the stirred solution via syringe.
-
The polymerization is allowed to proceed for the desired time.
-
The reaction is terminated by the addition of a quenching agent (e.g., methanol).
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Free-Radical Polymerization of Vinyl Acetate
This protocol outlines a standard free-radical polymerization of a vinyl ester.
Materials:
-
Vinyl acetate (VAc), inhibitor removed
-
Initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., benzene or bulk polymerization)
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Constant temperature bath
Procedure:
-
Vinyl acetate and the solvent (if used) are placed in the reaction flask.
-
The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The initiator is added to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 60-70 °C) with continuous stirring under a nitrogen atmosphere.
-
The polymerization is monitored by taking samples at regular intervals to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
After the desired conversion is reached, the reaction is stopped by cooling the flask rapidly.
-
The polymer is purified by precipitation in a non-solvent (e.g., hexane (B92381) or methanol) and dried under vacuum.
Free-Radical Polymerization of N-Vinylformamide
This protocol describes the polymerization of an N-vinyl amide.[5]
Materials:
-
N-Vinylformamide (NVF)
-
Initiator (e.g., 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) for aqueous polymerization)
-
Solvent (e.g., water or an organic solvent)
-
Reaction vessel with a stirrer and nitrogen inlet
-
Constant temperature bath
Procedure:
-
NVF and the solvent are placed in the reaction vessel.
-
The solution is deoxygenated by bubbling nitrogen through it for at least 30 minutes.
-
The initiator is dissolved in a small amount of the solvent and added to the reaction mixture.
-
The vessel is placed in a constant temperature bath and stirred at the desired temperature (e.g., 50-70 °C).
-
The progress of the polymerization can be followed by monitoring the disappearance of the monomer.
-
The resulting polymer solution can be used directly or the polymer can be isolated by precipitation or freeze-drying.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows discussed in this guide.
Figure 1: General mechanism of free-radical polymerization.
Figure 2: General mechanism of cationic polymerization.
Figure 3: General experimental workflow for polymerization.
Conclusion
The polymerization of this compound presents distinct challenges and opportunities compared to more conventional vinyl monomers. While its homopolymerization is not as readily achieved or characterized, its role in copolymerization, particularly as a crosslinking agent, is significant. Vinyl ethers, vinyl esters, and N-vinyl amides each exhibit characteristic polymerization behaviors dictated by the electronic nature of their respective substituent groups. This guide provides a foundational understanding for researchers to select appropriate monomers and polymerization strategies for their specific applications, from drug delivery systems to advanced materials. Further research into the controlled polymerization of this compound could unlock new avenues for the synthesis of novel sulfur-containing polymers with unique properties.
References
- 1. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Radical homopolymerization of vinyl ethers activated by Li+-π complexation in the presence of CH3OLi and LiI - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 6. Diversely substituted poly(N-vinyl amide) derivatives towards non-toxic, stealth and pH-responsive lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
Performance Showdown: Divinyl Sulfide-Based Polymers vs. The Alternatives
A comprehensive guide for researchers and drug development professionals on the comparative performance of divinyl sulfide-based polymers, supported by experimental data and detailed methodologies.
Divinyl sulfide (B99878) (DVS)-based polymers are a class of sulfur-containing macromolecules that have garnered significant interest for a range of specialized applications, from heavy metal remediation to the development of advanced optical materials. Their unique properties, imparted by the thioether linkage, position them as compelling candidates in various scientific and industrial fields. This guide provides an objective comparison of the performance of DVS-based polymers against other relevant polymeric materials, supported by a compilation of experimental data from the scientific literature.
Heavy Metal Adsorption: A Clear Advantage for DVS Copolymers
One of the most notable applications of this compound-based polymers is in the removal of heavy metal ions from aqueous solutions. Copolymers of this compound, particularly with vinylpyridines, have demonstrated exceptional adsorption capacities for a variety of noble and heavy metals.
Table 1: Comparison of Heavy Metal Adsorption Capacities
| Polymer | Target Metal Ion | Adsorption Capacity (mg/g) | Source |
| Poly(this compound-co-4-vinylpyridine) | Au(III) | 740 - 1200 | [1] |
| Poly(this compound-co-4-vinylpyridine) | Ag(I) | 340 | [1] |
| Poly(this compound-co-4-vinylpyridine) | Pt(IV) | 672 - 1040 | [1] |
| Poly(this compound-co-4-vinylpyridine) | Pd(II) | 414 - 520 | [1] |
| Modified Chitosan (B1678972) (Ch-g-Sch II) | Cd(II) | 322.9 | [2] |
| Modified Chitosan (Ch-g-Sch I) | Cd(II) | 183.7 | [2] |
| Chitosan/Sulfydryl-functionalized Graphene Oxide | Cu(II) | Not specified | [3] |
| Chitosan/Sulfydryl-functionalized Graphene Oxide | Pb(II) | Not specified | [3] |
| Chitosan/Sulfydryl-functionalized Graphene Oxide | Cd(II) | Not specified | [3] |
| Disulfide-linked Polymer Network | Cd(II) | Equivalent to activated carbon | [4] |
As evidenced in Table 1, the this compound-4-vinylpyridine copolymer exhibits remarkably high adsorption capacities for precious metals like gold and platinum, significantly outperforming many other adsorbent materials reported in the literature.[1] While modified chitosan and other biopolymer composites also show good adsorption for heavy metals, the capacities reported for the DVS copolymer are among the highest.[2][5] The high sulfur content and the presence of nitrogen in the vinylpyridine units are believed to contribute to this high affinity through chelation.[6]
Thermal Stability: A Mixed Landscape
The thermal stability of polymers is a critical factor for many applications. Thermogravimetric analysis (TGA) is the standard method to evaluate this property, with the onset of decomposition temperature being a key parameter. Data for this compound-based polymers is limited, but some comparisons can be drawn from the broader class of sulfur-containing polymers.
Table 2: Comparison of Thermal Decomposition Temperatures
| Polymer | Onset of Decomposition (Tonset) (°C) | Source |
| Polysulfide-co-divinyl siloxane copolymers | 225 - 237 | [7] |
| Polysulfide Sealant | 172.7 | [8] |
| Silicone Resin containing Trifluorovinyl Ether Groups | 374 - 461 (T5%) | [9] |
| Polyphenylene Sulfide (PPS) | High thermal stability | [10][11] |
| Sulfur-Copolymer with 50% Sulfur | ~230 | [12] |
From the available data, copolymers of sulfur with divinyl monomers show decomposition onsets in the range of 225-237°C.[7] In comparison, a standard polysulfide sealant begins to decompose at a lower temperature of 172.7°C.[8] High-performance thermoplastics like Polyphenylene Sulfide (PPS) are known for their exceptional thermal stability, although specific Tonset values were not found in the immediate search results.[10][11] It is important to note that the thermal stability of this compound-based polymers can be significantly influenced by the comonomer and the overall polymer architecture.
Optical Properties: Promising Refractive Indices
Sulfur-containing polymers are known for their high refractive indices, a desirable property for applications in lenses, optical coatings, and other photonic devices.
Table 3: Comparison of Refractive Indices (nD) and Abbe Numbers (νD)
| Polymer | Refractive Index (nD) | Abbe Number (νD) | Source |
| Poly(vinyl phenyl sulfide) | 1.6568 | Not specified | [13] |
| Poly(monothiocarbonate) terpolymers | 1.55 - 1.56 | 32.1 - 43.1 | [14] |
| Sulfur-containing heterocyclic polymers | 1.6055 - 1.6274 | > 59 | [15] |
| Poly(phenylene sulfide) derivatives | up to 1.85 | ~ 20 | [16] |
| Poly(methyl methacrylate) (PMMA) | ~1.49 | 53.18 | [17][18] |
| Poly(dimethylsiloxane) (PDMS) | 1.41 - 1.46 | Not specified | [19] |
Mechanical Properties: An Area for Further Investigation
The mechanical properties of crosslinked polymers, such as tensile strength and Young's modulus, are crucial for structural applications. While general information on the mechanical properties of sulfur-containing polymers like Polyphenylene Sulfide (PPS) is available, specific quantitative data for this compound-based polymers is not prevalent in the reviewed literature.
Table 4: Mechanical Properties of Polyphenylene Sulfide (PPS)
| Property | Value | Source |
| Tensile Strength | 102 MPa (unfilled) | [11] |
| Tensile Modulus of Elasticity | 4,000 MPa (unfilled) | [11] |
| Compressive Strength | ~148 MPa (unfilled) | [11] |
| Flexural Strength | 255 MPa (40% glass fiber) | [20] |
| Bending Modulus of Elasticity | 13,200 MPa (40% glass fiber) | [20] |
PPS, a high-performance thermoplastic, demonstrates excellent mechanical strength, which can be further enhanced with fiber reinforcement.[10][11][20] Given that this compound is a crosslinking agent, it is expected that its copolymers would form robust thermoset materials. However, without direct experimental data, a quantitative comparison is not possible at this time. This represents a key area for future research to fully assess the potential of DVS-based polymers in mechanically demanding applications.
Experimental Protocols
To ensure a standardized comparison of polymer performance, detailed and consistent experimental protocols are essential. Below are generalized methodologies for the key characterization techniques discussed in this guide.
Protocol 1: Free-Radical Copolymerization of this compound and 4-Vinylpyridine (B31050)
This protocol describes a typical procedure for synthesizing a this compound-based copolymer for applications such as heavy metal adsorption.
-
Monomer and Initiator Preparation: this compound and 4-vinylpyridine are purified by distillation under reduced pressure to remove inhibitors. The free-radical initiator, such as azobisisobutyronitrile (AIBN), is recrystallized from a suitable solvent (e.g., methanol).
-
Polymerization: The desired molar ratios of this compound and 4-vinylpyridine, along with the initiator (typically 0.1-1.0 mol% of the total monomers), are charged into a glass ampoule.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Sealing and Reaction: The ampoule is sealed under vacuum or an inert atmosphere (e.g., nitrogen or argon). The sealed ampoule is then placed in a thermostatically controlled bath at a specific temperature (e.g., 60-80 °C) for a predetermined time (e.g., 6-24 hours) to allow for polymerization.[1]
-
Isolation and Purification: After the reaction, the ampoule is opened, and the solid polymer is recovered. The polymer is then purified by dissolving it in a suitable solvent and precipitating it into a non-solvent to remove unreacted monomers and initiator. The purified polymer is dried under vacuum until a constant weight is achieved.
Caption: Workflow for the free-radical copolymerization of this compound.
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of polymers.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[21]
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual weight at the final temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Synergistic Removal of Copper(II), Cadmium(II), and Chromium(III) Ions Using Modified Chitosan Based on Schiff Bases-g-poly(acrylonitrile) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of heavy metal ion adsorption on chitosan/sulfydryl-functionalized graphene oxide composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Recent Application Prospects of Chitosan Based Composites for the Metal Contaminated Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. PPS plastics - Polyphenylene sulfide properties & applications | MCG [mcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 14. Well-defined high refractive index poly(monothiocarbonate) with tunable Abbe's numbers and glass-transition temperatures via terpolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. refractiveindex.info [refractiveindex.info]
- 18. Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4-1.6 μm. | Semantic Scholar [semanticscholar.org]
- 19. uni-marburg.de [uni-marburg.de]
- 20. material propertiesã/ãPPS(Polyphenylene sulfide)ããHirosugi-Keiki Co.,Ltd.ã [hirosugi.jp]
- 21. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Divinyl Sulfide: A Comparative Analysis of Experimental and Computational Data
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Divinyl Sulfide (B99878) Properties
Divinyl sulfide, an organosulfur compound with the formula S(CH=CH₂)₂, is a molecule of interest in various chemical and pharmaceutical research areas.[1] Understanding its physicochemical properties is crucial for its application in synthesis, polymer science, and drug development. This guide provides a direct comparison of experimentally determined and computationally predicted properties of this compound, offering researchers a comprehensive overview.
Quantitative Data Summary
The following table summarizes the available experimental and computational data for key physical properties of this compound.
| Property | Experimental Value | Computational Value | Method/Source (Experimental) | Method/Source (Computational) |
| Boiling Point | 84 °C | Not Available | Wikipedia[1] | Joback Method |
| Melting Point | 20 °C | Not Available | Wikipedia[1] | Joback Method |
| Density | 0.9098 g/cm³ (at 20 °C) | Not Available | Wikipedia[1] | Not Available |
| Enthalpy of Formation (Gas) | 106.00 ± 4.00 kJ/mol | Not Available | NIST[2] | Not Available |
| Standard Gibbs Free Energy of Formation | Not Available | 191.60 kJ/mol | Not Available | Joback Method[2] |
| Enthalpy of Fusion | Not Available | 7.69 kJ/mol | Not Available | Joback Method[2] |
| Octanol/Water Partition Coefficient (logP) | Not Available | 2.007 | Not Available | Crippen Method[2] |
Methodologies
Experimental Protocols
The experimental values cited in this guide are typically determined using well-established laboratory techniques. While the specific protocols for the cited data are not detailed in the source documents, the following are general, standard methods for determining these properties.
1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation .[3] In this process, the liquid is heated in a flask, and the temperature of the vapor is measured with a thermometer as it passes into a condenser. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For small sample sizes, a micro-boiling point determination can be used, which involves observing the temperature at which a rapid and continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.
2. Melting Point Determination: For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. This is typically determined using a melting point apparatus . A small amount of the powdered solid is packed into a capillary tube and placed in the apparatus, which slowly heats the sample. The temperature range from which the solid begins to melt until it becomes completely liquid is recorded as the melting point range.
3. Density Measurement: The density of a liquid is its mass per unit volume. A straightforward method involves accurately measuring the mass of a known volume of the liquid.[4] This is typically done by weighing a specific volume of the liquid in a graduated cylinder or a more precise volumetric flask on an analytical balance.[4] The density is then calculated by dividing the mass by the volume.
Computational Methodologies
The computational data presented here are derived from group contribution methods, which estimate properties based on the molecular structure of the compound.
1. Joback Method: The Joback method is a group-contribution technique used to predict various thermodynamic properties of pure components based solely on their molecular structure.[5] It involves breaking down the molecule into a set of predefined functional groups. Each group is assigned a specific numerical contribution to the overall property being estimated.[5][6] The property is then calculated by summing the contributions of all the groups in the molecule.[5] This additive approach allows for the estimation of properties like standard Gibbs free energy of formation and enthalpy of fusion without the need for experimental data.[5][6]
2. Crippen Method: The Crippen method is an atom-based approach for calculating the octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity.[7][8] Similar to the Joback method, it relies on classifying the atoms within a molecule into different types based on their chemical environment.[7] Each atom type is assigned a specific contribution to the overall logP value.[7] The logP of the molecule is then calculated as the sum of the contributions of all its constituent atoms.[7]
Logical Workflow for Data Comparison
The following diagram illustrates the logical workflow for comparing experimental and computational data for a chemical compound like this compound.
Caption: Workflow for comparing experimental and computational data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 627-51-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Joback method - Wikipedia [en.wikipedia.org]
- 6. EgiChem | Tools [egichem.com]
- 7. logP - MolModa Documentation [durrantlab.pitt.edu]
- 8. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]
Unraveling the Cycloaddition Behavior of Divinyl Sulfide: A Comparative Mechanistic Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of cycloaddition reactions is paramount for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the cycloaddition mechanisms of divinyl sulfide (B99878), contrasting its reactivity with classical dienes and other vinyl sulfur compounds. We delve into the electronic properties and frontier molecular orbital (FMO) theory to elucidate the observed and predicted reactivity, supported by available data and computational insights.
Executive Summary
Divinyl sulfide presents an intriguing yet challenging substrate for traditional [4+2] Diels-Alder cycloaddition reactions. While structurally similar to the highly reactive 1,3-butadiene (B125203), the presence of the sulfur atom significantly alters the electronic landscape of the diene system. This guide will demonstrate that this compound is generally a poor diene in normal-electron-demand Diels-Alder reactions due to the electron-withdrawing nature of the sulfide group, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, its reactivity is compared with that of more activated vinyl sulfur compounds, such as vinyl sulfones, and its potential in alternative cycloaddition pathways is explored.
The Diels-Alder Reaction: A Brief Overview
The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. The reaction is typically concerted and stereospecific. The rate and feasibility of the Diels-Alder reaction are governed by the energy gap between the HOMO of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in normal-demand reactions, or the HOMO of the dienophile and the LUMO of the diene in inverse-electron-demand scenarios.[1][2]
Comparative Reactivity of this compound in [4+2] Cycloadditions
This compound as a Diene in Normal-Electron-Demand Diels-Alder Reactions
Experimental evidence for the participation of this compound as a diene in normal-electron-demand Diels-Alder reactions is scarce in the literature. This low reactivity can be attributed to the electronic properties of the sulfur atom. Unlike the alkyl groups in a typical diene like isoprene, which are weakly electron-donating, the sulfur atom in this compound exhibits a net electron-withdrawing effect through inductive effects, while the potential for π-donation from sulfur's lone pairs into the diene system is not sufficient to overcome this.
This electron-withdrawing character lowers the energy of the HOMO of this compound compared to a more electron-rich diene like 1,3-butadiene or isoprene. A lower HOMO energy results in a larger energy gap with the LUMO of a typical electron-deficient dienophile (e.g., maleic anhydride), leading to a higher activation barrier for the cycloaddition.[3][4]
Table 1: Comparison of Dienes in Normal-Electron-Demand Diels-Alder Reactions
| Diene | Electronic Nature of Substituent | HOMO Energy (qualitative) | Reactivity with Electron-Deficient Dienophiles |
| 1,3-Butadiene | (Reference) | High | Good |
| Isoprene | Electron-donating (methyl group) | Higher | Excellent |
| This compound | Electron-withdrawing (sulfide) | Lower | Poor |
| Divinyl Ether | Electron-donating (ether) | Higher | Good |
This compound in Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
Given its electron-deficient nature, this compound is a more plausible candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of reaction, the diene is electron-poor and reacts with an electron-rich dienophile. The primary orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. The electron-withdrawing sulfide group in this compound lowers the energy of its LUMO, making it a more suitable partner for electron-rich alkenes.
While specific examples of this compound in IEDDA reactions are not extensively documented, related compounds like vinyl disulfides have been shown to participate in such transformations to produce benzo[b][5][6]thiazine derivatives.[5] This suggests a potential, albeit underexplored, avenue for the application of this compound in cycloaddition chemistry.
Comparison with Other Vinyl Sulfur Compounds
The reactivity of vinyl sulfur compounds in cycloaddition reactions is highly dependent on the oxidation state of the sulfur atom.
-
Vinyl Sulfones: In contrast to this compound, divinyl sulfone is a highly reactive dienophile in normal-electron-demand Diels-Alder reactions. The strongly electron-withdrawing sulfonyl group (-SO₂-) significantly lowers the LUMO energy of the vinyl group, making it an excellent partner for electron-rich dienes. Enantioselective and regioselective Diels-Alder reactions of vinyl sulfones have been successfully employed in the total synthesis of natural products.[7]
-
Vinyl Sulfoxides: Vinyl sulfoxides represent an intermediate case. The sulfinyl group (-SO-) is electron-withdrawing, but less so than a sulfonyl group. Phenyl vinyl sulfoxide (B87167) is known to participate in Diels-Alder reactions.[6]
Table 2: Reactivity of Vinyl Sulfur Compounds in Diels-Alder Reactions
| Compound | Role in Diels-Alder | Rationale |
| This compound | Poor Diene (Normal-Demand), Potential Diene (Inverse-Demand) | Moderately electron-withdrawing sulfide group lowers HOMO and LUMO. |
| Divinyl Sulfoxide | Dienophile | Electron-withdrawing sulfoxide group lowers LUMO. |
| Divinyl Sulfone | Excellent Dienophile | Strongly electron-withdrawing sulfonyl group significantly lowers LUMO. |
Mechanistic Pathways and Computational Insights
The mechanism of a potential cycloaddition involving this compound is expected to be concerted, in line with the pericyclic nature of Diels-Alder reactions.[1] Computational studies are crucial for understanding the subtle electronic effects at play. A frontier molecular orbital (FMO) analysis would provide quantitative data on the HOMO and LUMO energies and orbital coefficients, allowing for a more precise prediction of reactivity and regioselectivity.[8][9][10]
A computational analysis would likely confirm that the HOMO of this compound is significantly lower in energy than that of 1,3-butadiene, explaining its poor reactivity as a diene in normal-demand Diels-Alder reactions. Furthermore, the orbital coefficients on the terminal carbon atoms of the diene system would inform the regioselectivity of any potential cycloaddition.
DOT Diagram: Frontier Molecular Orbital Interaction in a Normal-Demand Diels-Alder Reaction
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective and regioselective pyrone Diels-Alder reactions of vinyl sulfones: total synthesis of (+)-cavicularin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for Divinyl Sulfide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of divinyl sulfide (B99878) (DVS), a valuable monomer and synthetic intermediate, is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalytic systems for the synthesis of divinyl sulfide and its derivatives, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The synthesis of this compound is primarily achieved through the reaction of acetylene (B1199291) with a sulfur source. The catalytic systems for this transformation can be broadly categorized into superbasic media and phase transfer catalysis conditions. The following tables summarize the quantitative data for different catalysts, reaction conditions, and their corresponding performance in the synthesis of this compound and its derivatives.
Table 1: Synthesis of this compound in Superbasic Media
| Catalyst System | Sulfur Source | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity | Reference |
| MOH (M = Na, K)/DMSO | Hydrogen Sulfide | Acetylene | DMSO | Not Specified | Not Specified | High | Not Specified | [1] |
| Alkali/H₂O | Sulfur | Acetylene | DMSO or HMPA | 80–120 | Not Specified | 25–80 | Not Specified | [1] |
| KOH/THF | Secondary Phosphine Sulfides | Divinyl Sulfoxide (B87167)/Sulfone | THF | 20–22 | 1 h | Not Specified | Regiospecific | [2] |
Note: The term "superbasic media" refers to highly alkaline systems, such as mixtures of alkali metal hydroxides (NaOH or KOH) with dimethyl sulfoxide (DMSO), which significantly enhance the nucleophilicity of the sulfur species.[1]
Table 2: Synthesis of Substituted Divinyl Sulfides
| Catalyst System | Sulfur Source | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Water | Sodium Sulfide | Arylacetylenes | Not Specified | 40-90 | < 6 h | Good to Excellent | [2] |
| Phase Transfer Catalysis | Sodium [(Z)-2-(vinylsulfanyl)ethenyl]selenolate | Methyl Vinyl Ketone | Methylene Chloride | Room Temp. | 3 h | 87 | [3] |
| Phase Transfer Catalysis | Sodium [(Z)-2-(vinylsulfanyl)ethenyl]selenolate | Acrylonitrile | Not Specified | Not Specified | Not Specified | 23-99 | [3] |
| Phase Transfer Catalysis | Sodium [(Z)-2-(vinylsulfanyl)ethenyl]selenolate | Ethyl Acrylate | Not Specified | Not Specified | Not Specified | 83 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis of this compound using the discussed catalytic systems.
Synthesis of this compound in a Superbasic Medium (MOH/DMSO)
A typical procedure involves the reaction of acetylene with a sulfur source, such as hydrogen sulfide or elemental sulfur, in the presence of an alkali metal hydroxide (B78521) (e.g., KOH or NaOH) and dimethyl sulfoxide (DMSO). The reaction is typically carried out in a pressure reactor.
Generalized Protocol:
-
A mixture of the alkali metal hydroxide and DMSO is prepared in a suitable reactor.
-
The sulfur source (e.g., H₂S gas is bubbled through the solution, or elemental sulfur is added) is introduced into the reactor.
-
Acetylene gas is then introduced into the reaction mixture, often under pressure.
-
The reaction is stirred at a specific temperature (e.g., 80-120 °C) for a designated period.[1]
-
After the reaction is complete, the mixture is cooled, and the this compound product is isolated and purified, typically by distillation.
Synthesis of Functionalized Divinyl Sulfides via Phase Transfer Catalysis
This method is particularly useful for the synthesis of more complex, functionalized this compound derivatives. It involves the use of a phase transfer catalyst to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate.
Generalized Protocol:
-
A two-phase system is established, typically consisting of an aqueous solution of the sulfur-containing nucleophile and an organic solvent containing the substrate.
-
A phase transfer catalyst (e.g., a quaternary ammonium (B1175870) or phosphonium (B103445) salt) is added to the mixture.
-
The reaction is stirred vigorously at a controlled temperature (often room temperature) for a specified time.[3]
-
Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated.
-
The desired functionalized this compound product is then purified, commonly by column chromatography.
Visualizing the Synthetic Landscape
To better understand the relationships and workflows in catalyst evaluation for this compound synthesis, the following diagrams are provided.
Caption: Generalized experimental workflow for catalyst testing in this compound synthesis.
References
Comparative Guide to Analytical Methods for Divinyl Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of divinyl sulfide (B99878). While a specific, universally validated method for divinyl sulfide is not extensively documented in readily available literature, this document outlines common and adaptable techniques used for analogous sulfur-containing compounds. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD), Spectrophotometry, and Electrochemical Sensing are compared, with supporting data from studies on related analytes.
Methodology Comparison
The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the nature of the research. The following sections detail the principles, performance, and protocols for several suitable techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. While a specific method for this compound is not detailed, a validated method for the structurally similar compound, divinyl sulfone, provides a strong basis for adaptation.
Data Presentation: Performance Characteristics of HPLC-UV for a Related Analyte (Divinyl Sulfone)
| Parameter | Performance |
| Analyte | Divinyl Sulfone |
| Limit of Detection (LOD) | 50 ppb |
| Detector | UV at 200 nm |
| Analysis Time (Retention Time) | 5.8 min |
| Linearity & Range | Method demonstrates linearity suitable for quantification. |
| Precision | High precision is characteristic of modern HPLC systems. |
| Accuracy | Dependent on proper standard preparation and calibration. |
Experimental Protocol: HPLC-UV for Divinyl Sulfone
This protocol is for the analysis of divinyl sulfone and would require optimization for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 1% Acetonitrile (ACN) and 99% water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Sample Preparation: 0.2 mg/mL solution of the analyte in water.
-
Injection Volume: 1 µL.
For Mass Spectrometry (MS) compatible applications, the mobile phase can be modified to use formic acid instead of other acids[1]. The UV-Vis spectrum of divinyl sulfone shows an absorption maximum at 200 nm[2].
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
GC-SCD is a highly sensitive and selective technique for the analysis of volatile sulfur compounds. It offers an equimolar response to different sulfur compounds, which simplifies quantification.[3][4] This method is well-suited for detecting trace levels of this compound in various matrices.
Data Presentation: Performance Characteristics of GC-SCD for Sulfur Compounds
| Parameter | Performance |
| Analytes | General Volatile Sulfur Compounds |
| Limit of Detection (LOD) | Approximately 10 ppb for many sulfur analytes[5]. Can be less than 4 ppb with preconcentration[6]. |
| Detector | Sulfur Chemiluminescence Detector (SCD) |
| **Linearity (R²) ** | ≥0.998 for a range of sulfur compounds[5]. |
| Precision (%RSD) | 0.87% to 12.54% for peak area, depending on concentration[5]. |
| Selectivity | Highly selective for sulfur-containing compounds with no interference from hydrocarbons[4][5]. |
Experimental Protocol: GC-SCD for Volatile Sulfur Compounds
This is a general protocol and would need to be optimized for this compound.
-
Instrumentation: Gas chromatograph equipped with a sulfur chemiluminescence detector.
-
Column: Agilent J&W DB-Sulfur SCD or similar.
-
Carrier Gas: Helium or Nitrogen.
-
Injection: Split/splitless or gas sampling valve, depending on the sample.
-
Oven Program: A temperature ramp appropriate for the volatility of this compound, for example, starting at 40°C and ramping up.
-
Detector Settings:
-
Burner Temperature: ~800°C.
-
Air and Hydrogen Flows: Optimized for combustion.
-
Ozone Flow: For the chemiluminescence reaction.
-
Methylene (B1212753) Blue Spectrophotometric Method
This colorimetric method is a classic and widely used technique for the determination of total sulfides in aqueous solutions. It is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent to form the stable methylene blue dye, which is then quantified spectrophotometrically.
Data Presentation: Performance Characteristics of the Methylene Blue Method
| Parameter | Performance |
| Analyte | Total Sulfide (as S²⁻) |
| Limit of Detection (LOD) | 0.005 mg/L to 0.1 mg/L, depending on the specific protocol[1][7]. |
| Linear Range | Typically up to 0.700 mg/L to 20.0 mg/L[1][2]. |
| Analysis Time | Requires time for color development. |
| Interferences | Strong reducing agents and high concentrations of iodide or thiosulfate (B1220275) can interfere[7]. |
Experimental Protocol: Methylene Blue Method for Total Sulfide
-
Reagents:
-
N,N-dimethyl-p-phenylenediamine solution.
-
Ferric chloride solution.
-
Potassium dichromate or another mild oxidizing agent.
-
Sulfuric or hydrochloric acid.
-
-
Procedure:
-
Acidify the sample to convert sulfide to hydrogen sulfide.
-
Add the amine reagent followed by the ferric chloride solution to develop the methylene blue color.
-
Allow time for the color to stabilize.
-
Measure the absorbance at the appropriate wavelength (typically around 664 nm).
-
Quantify using a calibration curve prepared with sulfide standards.
-
Electrochemical Sensing
Electrochemical sensors offer a rapid and often portable means of detecting sulfides, particularly hydrogen sulfide, in real-time. These sensors typically operate based on the electrochemical oxidation or reduction of sulfide at an electrode surface.
Data Presentation: Performance Characteristics of Electrochemical Sulfide Sensors
| Parameter | Performance |
| Analyte | Hydrogen Sulfide/Sulfide Ions |
| Limit of Detection (LOD) | Can be in the sub-micromolar to nanomolar range (<100 nM)[8][9]. |
| Linear Dynamic Range | Wide ranges have been reported, for example, 150 nM to 15 µM[8][9]. |
| Response Time | Typically fast, often less than 10 seconds[8][9]. |
| Selectivity | Can be susceptible to interference from other electroactive species. |
Experimental Protocol: Electrochemical Detection of Sulfide
-
Instrumentation: Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Working Electrode: Materials can vary, including glassy carbon, gold, or modified electrodes.
-
Method: Techniques such as amperometry, voltammetry, or potentiometry can be used. Triple pulse amperometry has been shown to mitigate electrode fouling from sulfur deposition[8][9].
-
Procedure:
-
The sensor is immersed in the sample solution.
-
A potential is applied to the working electrode.
-
The resulting current, which is proportional to the sulfide concentration, is measured.
-
Visualizing the Workflow and Method Comparison
To aid in understanding the analytical processes, the following diagrams illustrate a general experimental workflow and a comparison of the key steps in each detection method.
Caption: General Experimental Workflow for this compound Analysis.
Caption: Comparison of Key Steps in Analytical Methods.
Conclusion
The choice of an analytical method for this compound detection requires careful consideration of the specific research needs.
-
HPLC-UV offers a robust and widely available technique, particularly for quality control in pharmaceutical development, although a method specific to this compound would need to be developed and validated, likely based on protocols for similar molecules like divinyl sulfone.
-
GC-SCD provides exceptional sensitivity and selectivity for trace-level detection of volatile sulfur compounds, making it ideal for applications in environmental monitoring or impurity analysis in raw materials.
-
The Methylene Blue Spectrophotometric Method is a cost-effective and straightforward approach for quantifying total sulfides in aqueous samples but lacks the specificity for this compound itself and can be prone to interferences.
-
Electrochemical Sensors are advantageous for real-time monitoring of sulfide concentrations, offering rapid response times and portability, which can be valuable in process analytical technology or environmental sensing.
For drug development professionals and researchers, a combination of these methods may be most effective. For instance, a highly selective method like GC-SCD could be used for initial identification and quantification, while a validated HPLC method could be developed for routine quality control.
References
- 1. Water quality-Determination of sulfide-Methylene blue spectrophotometric method [english.mee.gov.cn]
- 2. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. newtowncreek.info [newtowncreek.info]
- 8. Direct electrochemical sensing of hydrogen sulfide without sulfur poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Divinyl Sulfide and Divinyl Ether as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of polymeric biomaterials. This guide provides a comprehensive comparison of two vinyl-based crosslinking agents: divinyl sulfide (B99878) (DVS) and divinyl ether (DVE). By examining their chemical properties, reaction mechanisms, and the characteristics of the resulting crosslinked materials, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications in drug delivery, tissue engineering, and other biomedical fields.
Introduction to Divinyl Sulfide and Divinyl Ether
This compound (DVS) is a symmetrical molecule featuring a sulfur atom flanked by two vinyl groups. Its high reactivity, particularly towards nucleophiles, has made it a popular crosslinking agent for a variety of polymers, most notably in the formation of hydrogels from polysaccharides like hyaluronic acid (HA). The resulting thioether linkages contribute to the stability and specific mechanical properties of the crosslinked network.
Divinyl Ether (DVE) , structurally similar to DVS, possesses an oxygen atom in place of sulfur, connecting two vinyl groups. While also utilized as a crosslinking agent, its application in the biomedical field is less documented than that of DVS. DVE typically participates in crosslinking through radical or cationic polymerization, as well as thiol-ene reactions, offering a different set of reaction conditions and kinetics compared to DVS.
Chemical Structure and Properties
| Property | This compound (DVS) | Divinyl Ether (DVE) |
| Chemical Formula | C4H6S | C4H6O |
| Molar Mass | 86.16 g/mol | 70.09 g/mol |
| Appearance | Colorless liquid | Colorless, volatile liquid[1] |
| Boiling Point | 85-86 °C | 28.3 °C[1] |
| Key Functional Group | Vinyl Sulfide | Vinyl Ether |
Crosslinking Mechanisms
The distinct chemical nature of the sulfur and oxygen atoms in DVS and DVE dictates their primary crosslinking mechanisms.
This compound (DVS): Michael-Type Addition
DVS readily undergoes aza- or oxa-Michael addition reactions with nucleophiles such as amines (-NH2) and hydroxyl (-OH) groups present on polymer chains. This reaction is typically base-catalyzed, particularly when reacting with hydroxyl groups, and results in the formation of stable thioether bonds. The electron-withdrawing nature of the sulfone group in divinyl sulfone (a related compound often discussed alongside DVS) makes its vinyl groups highly susceptible to nucleophilic attack.
Divinyl Ether (DVE): Radical and Cationic Polymerization
The vinyl groups of DVE are less reactive towards nucleophilic attack compared to DVS. Therefore, crosslinking with DVE is commonly achieved through free-radical or cationic polymerization.
-
Radical Polymerization: In the presence of a radical initiator (e.g., UV or thermal initiators), the double bonds of DVE can polymerize, forming a crosslinked network. This method is versatile and widely used for hydrogel synthesis.
-
Cationic Polymerization: Cationic initiators can also be used to polymerize the vinyl ether groups, leading to the formation of a poly(vinyl ether) network.
-
Thiol-Ene Reactions: DVE can also participate in thiol-ene "click" chemistry reactions, where a thiol group adds across the vinyl double bond in the presence of a photoinitiator, forming a thioether linkage.
Comparative Performance Data
Direct comparative studies between DVS and DVE under identical conditions are limited in the scientific literature. The following tables summarize available data for each crosslinker, primarily from studies on hydrogel formation.
Table 1: Reaction Conditions and Kinetics
| Parameter | This compound (DVS) | Divinyl Ether (DVE) |
| Typical Reaction Type | Michael-type addition | Radical/Cationic Polymerization, Thiol-ene reaction |
| Catalyst/Initiator | Base (e.g., NaOH) for hydroxyl groups | Radical initiators (e.g., APS, UV photoinitiators), Cationic initiators |
| Typical Solvent | Aqueous, alkaline solutions | Aqueous or organic solvents |
| Reaction Temperature | Typically room temperature to slightly elevated (e.g., 40 °C)[2] | Varies with initiator (e.g., room temperature for photopolymerization) |
| Reaction Time | Generally rapid, can form gels within minutes to hours[3] | Can be very rapid (minutes) with photoinitiation |
Table 2: Properties of Crosslinked Hydrogels
| Property | This compound (DVS) Crosslinked Hydrogels | Divinyl Ether (DVE) Crosslinked Hydrogels |
| Mechanical Properties | Robust and elastic gels.[4] Compressive modulus can be tuned by crosslinker concentration. | Mechanical properties are tunable by adjusting monomer and crosslinker concentrations.[5] |
| Swelling Ratio | Swelling is dependent on crosslinking density; higher DVS concentration generally leads to lower swelling.[6] | Swelling is influenced by the hydrophilicity of the polymer backbone and crosslinking density. |
| Degradation | Thioether bonds are generally stable. Degradation is often slow and may depend on the polymer backbone.[2] | Ether bonds are stable. Degradation can be engineered by incorporating hydrolytically or enzymatically labile groups into the polymer backbone or crosslinker. |
| Biocompatibility | Unreacted DVS can be cytotoxic.[7] However, well-purified DVS-crosslinked materials, such as HA hydrogels, have shown good biocompatibility.[2] | Cytotoxicity of unreacted monomers and crosslinkers is a concern. The biocompatibility of the final crosslinked material depends on the specific DVE derivative and purification. |
Experimental Protocols
Protocol 1: Synthesis of a this compound (DVS) Crosslinked Hyaluronic Acid (HA) Hydrogel
This protocol is a generalized procedure based on literature for the synthesis of HA-DVS hydrogels.
Materials:
-
Hyaluronic acid (HA)
-
This compound (DVS)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.2 M)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
HA Solution Preparation: Dissolve HA in the NaOH solution to the desired concentration (e.g., 2% w/v) with gentle stirring until a homogenous solution is formed.
-
Crosslinking Reaction: Add the desired amount of DVS to the HA solution (e.g., at a specific molar ratio to HA repeating units) while stirring.
-
Gel Formation: Continue stirring at a controlled temperature (e.g., 40 °C) for a specified time until a hydrogel is formed.[2]
-
Purification: Place the hydrogel in dialysis tubing and dialyze against a large volume of PBS for several days, with frequent changes of the PBS, to remove unreacted DVS and excess NaOH.[7]
-
Characterization: The purified hydrogel can then be characterized for its swelling ratio, mechanical properties, and biocompatibility.
Protocol 2: Synthesis of a Divinyl Ether (DVE) Crosslinked Hydrogel via Photopolymerization
This is a general protocol for the synthesis of a hydrogel using a divinyl ether derivative and a photoinitiator.
Materials:
-
Polymer with reactive groups (if not directly polymerizing a DVE monomer)
-
Divinyl ether crosslinker (e.g., polyethylene (B3416737) glycol divinyl ether)
-
Photoinitiator (e.g., Irgacure 2959)
-
Solvent (e.g., PBS)
-
UV light source (e.g., 365 nm)
Procedure:
-
Precursor Solution: Prepare a solution of the polymer and DVE crosslinker in the chosen solvent.
-
Initiator Addition: Add the photoinitiator to the solution and mix until fully dissolved. The solution should be protected from light.
-
Molding: Pour the solution into a mold of the desired shape.
-
Photocrosslinking: Expose the solution to UV light for a specified duration to initiate polymerization and crosslinking.
-
Purification: Swell the resulting hydrogel in a suitable solvent (e.g., PBS) to remove any unreacted components.
Logical Flow for Crosslinker Selection
The choice between DVS and DVE depends on several factors related to the desired material properties and processing conditions.
Conclusion
This compound and divinyl ether are both effective crosslinking agents, but they operate through different chemical mechanisms, which influences their suitability for different applications.
-
This compound is well-suited for crosslinking polymers rich in nucleophilic groups under mild, often aqueous and alkaline, conditions. Its application in creating biocompatible hydrogels, particularly from hyaluronic acid, is well-documented. The primary concerns are the potential cytotoxicity of unreacted DVS and the need for thorough purification.
-
Divinyl Ether offers versatility through radical and cationic polymerization, as well as thiol-ene chemistry. This allows for rapid, on-demand crosslinking, for example, using UV light. While less data is available on its direct comparison with DVS in biomedical applications, the broader family of ether-based crosslinkers is used. As with DVS, careful consideration of the biocompatibility of the final, purified material is essential.
The choice between DVS and DVE should be guided by the specific chemistry of the polymer to be crosslinked, the desired reaction conditions, and the required properties of the final material. Further direct comparative studies are needed to fully elucidate the nuanced differences in the performance of materials crosslinked with these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ul.ie [pure.ul.ie]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. jocpr.com [jocpr.com]
Navigating Biocompatibility: A Comparative Guide to Divinyl Sulfide-Based Materials
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation pipeline. This guide provides an objective comparison of the biocompatibility of divinyl sulfide (B99878) (DVS)-based materials against common alternatives, namely poly(ethylene glycol) diacrylate (PEGDA) and thiol-ene crosslinked hydrogels. The information presented is supported by experimental data to facilitate informed material selection for biomedical applications.
Divinyl sulfide (DVS) is a versatile crosslinking agent used in the fabrication of hydrogels and other biomaterials. Its reactivity allows for the formation of stable polymer networks, a desirable characteristic for applications such as drug delivery and tissue engineering. However, the biocompatibility of DVS-crosslinked materials requires careful consideration due to the potential for unreacted DVS to elicit cytotoxic and inflammatory responses. This guide delves into the key aspects of biocompatibility—cytotoxicity, inflammatory potential, and hemocompatibility—to provide a comprehensive assessment of DVS-based materials in comparison to established alternatives.
Quantitative Biocompatibility Data
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the biocompatibility of DVS-based materials, PEGDA hydrogels, and thiol-ene hydrogels.
Table 1: In Vitro Cytotoxicity Data
| Material Class | Cell Type | Assay | Result (Cell Viability %) | Reference |
| DVS-crosslinked Hyaluronic Acid | Human Hepatocellular Carcinoma (HepG2) | CCK-8 | Concentration-dependent decrease; more toxic than sulfur mustard | [1][2] |
| Human Colorectal Carcinoma | Not Specified | IC50 of 34 µM for DVS monomer | [3] | |
| PEGDA Hydrogels | NIH/3T3 Fibroblasts | MTS | ~80% (decreases with increasing polymer concentration) | [4][5] |
| Pancreatic β-cells | Not Specified | Lower viability compared to thiol-ene hydrogels | [6] | |
| Thiol-ene Hydrogels | Human Mesenchymal Stem Cells (hMSCs) | LIVE/DEAD | > 95% | [7] |
| G292 Cells | ATPlite | 86% (with LAP photoinitiator at 0.1% w/v) | [8][9] |
Table 2: Hemocompatibility Data
| Material Class | Assay | Result (% Hemolysis) | Reference |
| DVS-crosslinked Materials | Hemolysis Assay | Data not readily available in comparative studies | |
| Generic Hydrogels (for reference) | Hemolysis Assay | < 5% is generally considered non-hemolytic | [10][11] |
| Hyaluronic Acid-based Hydrogels | Hemolysis Assay | 0.14% - 0.41% | [10] |
| PEGDA Hydrogels | Hemolysis Assay | Data not readily available in comparative studies | |
| Thiol-ene Hydrogels | Hemolysis Assay | Significantly less than positive control | [12] |
Table 3: Inflammatory Response Data
| Material Class | Cell Type / Model | Key Markers Measured | General Findings | Reference |
| DVS-crosslinked Hyaluronic Acid | In vivo subcutaneous implantation | Inflammatory cell recruitment | High concentrations of DVS can stimulate a mild inflammatory response | |
| Generic Hydrogels (for reference) | Macrophages (in vitro) | TNF-α, IL-6 | Can be modulated by hydrogel properties | [13][14][15][16][17] |
| PEGDA Hydrogels | In vivo model | Inflammatory cell infiltration | Elicits a mild acute inflammatory response | |
| Thiol-ene Hydrogels | Macrophages (in vitro) | TNF-α, IL-6 | Generally low inflammatory potential | [13] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to assist in the design and execution of in-house assessments.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well cell culture plates
-
Hydrogel extracts or sterilized hydrogel samples
Procedure:
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Material Exposure:
-
Extract Method: Prepare hydrogel extracts according to ISO 10993-5 by incubating the hydrogel in cell culture medium. Replace the existing medium in the wells with the hydrogel extract.
-
Direct Contact Method: Place small, sterilized pieces of the hydrogel directly into the wells with fresh culture medium.
-
-
Controls: Include a negative control (cells with fresh medium only) and a positive control (cells exposed to a cytotoxic material like latex extract).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, remove the culture medium (and direct contact hydrogels) and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the negative control. According to ISO 10993-5, a cell viability of over 70% is considered non-cytotoxic.[18]
Hemolysis Assay (Direct Contact Method - adapted from ISO 10993-4)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon direct contact.
Materials:
-
Anticoagulated fresh human or rabbit blood
-
Phosphate-buffered saline (PBS)
-
Distilled water (positive control)
-
PBS (negative control)
-
Spectrophotometer
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the anticoagulated blood, remove the plasma and buffy coat, and wash the RBCs three to four times with PBS. Resuspend the RBCs in PBS to a desired concentration.
-
Sample Preparation: Prepare sterile samples of the test hydrogels with a defined surface area.
-
Incubation: Place the hydrogel samples in test tubes. Add the RBC suspension to the tubes, ensuring the material is fully immersed. Also, prepare a positive control (RBCs in distilled water) and a negative control (RBCs in PBS).
-
Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. A hemolysis rate below 5% is generally considered acceptable for biomaterials.[10][11]
Mandatory Visualization
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel biomaterial.
References
- 1. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties [mdpi.com]
- 9. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Comparative Kinetic Studies of Divinyl Sulfide Homopolymerization: A Review of Available Data
A comprehensive review of scientific literature reveals a notable scarcity of comparative kinetic studies specifically focused on the homopolymerization of divinyl sulfide (B99878) (DVS). While the copolymerization of DVS with various monomers, such as styrene (B11656) and methyl methacrylate (B99206), has been a subject of research, detailed kinetic data, including reaction rates and activation energies for its homopolymerization under different initiation systems, remains largely unavailable in the public domain. This lack of data prevents a direct, quantitative comparison of different polymerization methods for DVS.
Most of the existing research on DVS polymerization centers on its incorporation into copolymers. For instance, studies on the free-radical copolymerization of styrene and divinyl sulfide have been conducted, but these do not provide the specific kinetic parameters for DVS homopolymerization.[1] Similarly, research is available on the copolymerization of methyl methacrylate with this compound.[1]
Due to the absence of specific experimental data on the comparative kinetics of this compound homopolymerization, it is not currently possible to construct a detailed comparison guide with quantitative data tables and experimental protocols as initially intended. The signaling pathways and experimental workflows for homopolymerization are also not described in the available literature, precluding the creation of the requested visualizations.
Further research dedicated to the homopolymerization of this compound is necessary to elucidate its kinetic behavior under various polymerization conditions, such as free-radical and cationic polymerization. Such studies would be invaluable for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties of sulfur-containing polymers. The availability of kinetic data would enable better control over the polymerization process and the tailoring of polymer properties for specific applications.
References
A Researcher's Guide to Validating the Purity of Synthesized Divinyl Sulfide: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides an objective comparison of analytical methods for validating the purity of divinyl sulfide (B99878), a valuable organosulfur compound. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to select the most appropriate technique for their specific needs.
Divinyl sulfide, with its reactive vinyl groups, serves as a versatile building block in organic synthesis. However, impurities arising from its synthesis can significantly impact downstream applications. Common synthesis routes, such as the reaction of acetylene (B1199291) with hydrogen sulfide or the treatment of bis(2-chloroethyl)sulfide with a base, can introduce various byproducts.[1][2] For instance, commercial acetylene may contain impurities like phosphine, while the latter method could result in unreacted starting materials or oxidation products like divinyl sulfoxide. This guide explores the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) in identifying and quantifying such impurities.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity determination depends on factors such as the nature of the expected impurities, required sensitivity, and the desired level of structural information. Below is a comparative summary of the most common techniques for this compound analysis.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Determination (%) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | High sensitivity and selectivity for volatile and semi-volatile compounds. Provides structural information for impurity identification. | Not suitable for non-volatile impurities. Requires sample volatilization, which may degrade thermally labile compounds. | > 99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural elucidation. Quantitative NMR (qNMR) offers high accuracy and precision for purity assessment without the need for identical standards.[3][4][5][6][7] | Lower sensitivity compared to GC-MS. Complex spectra can be challenging to interpret for mixtures. | 95 - 99.9% |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities.[8][9][10][11] | Lower resolution for volatile compounds compared to GC. Sensitivity depends on the detector used (e.g., UV, MS). | 95 - 99.5% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity validation. The following sections provide standardized protocols for the analysis of this compound using the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile impurities in this compound.
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from many common impurities.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane. A split injection mode is typically used.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis: Purity is typically determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity analysis (qNMR).
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample (e.g., 10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. For qNMR, a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is added in a precisely weighed amount.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Relaxation Delay (d1): A longer delay is often required for quantitative ¹³C NMR.
-
Data Analysis: In ¹H NMR, the purity is calculated by comparing the integral of a characteristic this compound proton signal to the integral of the internal standard's signal, taking into account the number of protons and the molecular weights of the analyte and the standard. For qualitative analysis, the presence of impurity signals is indicative of a lower purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a broader range of impurities, including those that are not volatile.
Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis or MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for organosulfur compounds.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed. The specific gradient will depend on the polarity of the expected impurities.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Injection Volume: 10-20 µL of a filtered sample solution.
-
Detector: A UV detector set at a wavelength where this compound and potential impurities absorb (e.g., around 210 nm). An MS detector can provide more specific identification of impurities.
Data Analysis: Purity is determined by the area percentage of the this compound peak. The identification of impurities may require the use of reference standards or an MS detector.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships involved in validating the purity of synthesized this compound, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of Divinyl Sulfide: A Comparative Guide to Experimental and Theoretical Models
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of experimental data and theoretical models used to elucidate the molecular structure of divinyl sulfide (B99878). This document summarizes key structural parameters, details the experimental and computational methodologies employed, and visualizes the comparative workflow.
Divinyl sulfide, a simple organosulfur compound, serves as a fundamental model for understanding the conformational preferences and electronic interactions in molecules containing the C=C-S-C=C framework. The interplay between the sulfur lone pairs and the vinyl group π-systems dictates its three-dimensional structure, influencing its reactivity and properties. This guide delves into the experimental verification of theoretical models that aim to predict these structural nuances.
Structural Parameters: A Tale of Two Methodologies
The precise determination of this compound's geometry has been a subject of combined experimental and theoretical investigation. Gas-phase electron diffraction (GED) has provided direct experimental measurements of the molecule's bond lengths, bond angles, and dihedral angles in the vapor phase. These findings have been compared against predictions from molecular mechanics and ab initio quantum chemical calculations.
The most stable conformer of this compound, as determined experimentally, possesses no symmetry. Its structure is characterized by the dihedral angles around the C-S bonds, which define the orientation of the two vinyl groups relative to each other.
Below is a summary of the key structural parameters for the most stable conformer of this compound, comparing the experimental results from gas electron diffraction with theoretical calculations.
| Parameter | Experimental (Gas Electron Diffraction) | Theoretical (Molecular Mechanics) | Theoretical (Ab Initio) |
| Bond Lengths (Å) | |||
| S-C | 1.758 ± 0.004 | - | - |
| C=C | 1.342 ± 0.003 | - | - |
| C-H (avg.) | 1.092 ± 0.003 | - | - |
| Bond Angles (degrees) | |||
| ∠C-S-C | 101.8 ± 2.1 | - | - |
| ∠S-C=C | 123.7 ± 0.6 | - | - |
| Dihedral Angles (degrees) | |||
| τ(C=C-S-C) (φ₁) | 32 ± 9 | 38 | 18 |
| τ(C=C-S-C) (φ₂) | -148 ± 7 | -124 | -116 |
Data sourced from Rozsondai and Horváth, J. Chem. Soc., Perkin Trans. 2, 1993, 1175-1180.[1]
Experimental and Computational Protocols
A clear understanding of the methodologies is paramount for a critical evaluation of the data. The following sections detail the key experimental and computational techniques used in the structural determination of this compound.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in liquid or solid states.
Experimental Protocol:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous molecules.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the distances between all pairs of atoms in the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be extracted.
Vibrational Spectroscopy (Infrared and Raman)
General Experimental Protocol:
-
Infrared (IR) Spectroscopy: An IR spectrometer is used to measure the absorption of infrared radiation by the this compound sample. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the molecule.
-
Raman Spectroscopy: A laser is used to irradiate the sample, and the inelastically scattered light is collected. The Raman spectrum provides information about vibrational modes that are Raman-active.
General Computational Protocol:
-
Geometry Optimization: The geometry of different possible conformers of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set.
-
Frequency Calculation: The vibrational frequencies and intensities for each optimized conformer are calculated.
-
Comparison: The calculated vibrational spectra are compared with the experimental IR and Raman spectra to identify the conformers present in the sample and to assign the observed vibrational bands.
Workflow for Model Verification
The process of experimentally verifying theoretical models for this compound can be visualized as a systematic workflow. This involves a synergistic approach combining experimental measurements with computational chemistry.
Caption: Workflow for the experimental verification of theoretical models for this compound.
References
Safety Operating Guide
Proper Disposal of Divinyl Sulfide: A Guide for Laboratory Professionals
Immediate Safety & Handling Principles
Divinyl sulfide (B99878) is a reactive and hazardous organosulfur compound requiring strict handling and disposal protocols. All laboratory personnel must treat divinyl sulfide and any contaminated materials as hazardous waste. Adherence to your institution's Environmental Health & Safety (EHS) guidelines is mandatory. Personnel handling this chemical must be trained on its specific hazards and the proper disposal procedures.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations and preparations of this compound waste must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.
-
Ignition Sources: this compound may be flammable. Keep waste containers away from open flames, sparks, and other potential ignition sources.
-
Incompatibilities: Store this compound waste separately from strong oxidizing agents, acids, and bases.
Quantitative Data Summary
The following table summarizes key safety data for divinyl sulfone, a closely related and hazardous compound. This data should be considered relevant for handling this compound due to structural similarities.
| Property | Value |
| Acute Toxicity (Oral) | Fatal if swallowed. |
| Acute Toxicity (Dermal) | Fatal in contact with skin. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Serious Eye Damage | Causes serious eye damage. |
| Hazards | Lachrymator (substance which increases the flow of tears). |
| Incompatible Materials | Strong bases, Alcohols, Acids, Oxidizing agents. |
| Hazardous Decomposition | Under fire conditions, emits toxic fumes including carbon monoxide, carbon dioxide, and sulfur oxides. |
Step-by-Step Disposal Protocol
Given the reactive and hazardous nature of this compound, in-lab neutralization is not recommended without a validated and peer-reviewed protocol specific to this compound. The primary and safest disposal method is through your institution's hazardous waste management program.
Step 1: Waste Classification and Segregation
Properly classify and segregate all waste streams contaminated with this compound. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Unused or Expired Product: Keep in its original, sealed container.
-
Contaminated Labware: Includes glassware, pipette tips, and containers with residual this compound. These should be collected as solid hazardous waste.
-
Contaminated PPE & Debris: Gloves, absorbent pads, or wipes used during handling or spill cleanup. Collect as solid hazardous waste.
-
Aqueous & Organic Solvent Mixtures: Solutions containing this compound must be collected as liquid hazardous waste. Segregate into appropriate waste streams (e.g., "Aqueous Hazardous Waste," "Non-Halogenated Organic Waste") as per your institution's guidelines. Do not dispose of down the drain.
Step 2: Waste Container and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often the best choice for unused product. Ensure the container is in good condition and can be securely sealed.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Corrosive," "Reactive").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Segregate the this compound waste container from incompatible materials within the SAA.
Step 4: Arranging for Disposal
-
Once the waste container is full, or before the allowable accumulation time limit is reached (typically 90 days, but regulations can vary), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Step 5: Managing Empty Containers
-
A container that held this compound is considered "empty" only after all contents have been removed to the extent possible.
-
Due to the acute toxicity, it is recommended that empty containers be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the original label on the empty container before disposal as regular solid waste, or as directed by your EHS department.
Experimental Protocols
As of this writing, a widely accepted and safe experimental protocol for the chemical neutralization of this compound in a standard laboratory setting for disposal purposes is not available in the reviewed literature. The high reactivity and toxicity of this compound make attempts at in-lab neutralization potentially dangerous without a thoroughly vetted procedure. Therefore, no experimental protocol for neutralization is provided. The recommended procedure is collection and disposal via a professional hazardous waste management service.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Divinyl Sulfide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of divinyl sulfide (B99878), a highly toxic and corrosive chemical. Adherence to these guidelines is essential for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory. Divinyl sulfide is fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2]
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the last line of defense against exposure. The following table summarizes the required PPE. It is imperative that all personnel are trained in the proper use and disposal of this equipment.
| PPE Category | Specifications |
| Hand Protection | Chemical-Resistant Gloves: Wear chemical-resistant gloves tested according to EN 374.[1] Due to the high toxicity and corrosivity (B1173158) of this compound, it is crucial to select gloves made from appropriate materials. While specific breakthrough time data for this compound is not readily available, materials such as Butyl rubber and Viton® are often recommended for hazardous chemicals.[3] Nitrile gloves may be suitable for low-volume applications.[4] Always inspect gloves for leaks or damage before use.[1] For special purposes, it is recommended to check the resistance to chemicals of the protective gloves mentioned above together with the supplier of these gloves.[1] |
| Eye and Face Protection | Chemical Goggles and Face Shield: Use chemical goggles in combination with a full face shield to protect against splashes and vapors.[5] Standard safety glasses are not sufficient. |
| Skin and Body Protection | Chemical-Resistant Clothing: Wear a lab coat, apron, or coveralls made of a chemical-resistant material.[6] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[5] All contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Respirator: All manipulations with this compound that can generate vapors or aerosols must be conducted in a properly working chemical fume hood.[7] If exposure limits are exceeded or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[8] The choice of respirator will depend on the concentration and type of exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the essential steps for a safe experimental procedure.
Hierarchy of Controls for Exposure Minimization
To effectively manage the risks associated with this compound, a multi-layered approach known as the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to eliminate or reduce hazards.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, labeled, and sealed container. Do not mix with other waste streams.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips must be collected in a separate, clearly labeled hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Container Management:
-
All waste containers must be made of a material compatible with this compound and kept tightly closed when not in use.
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[9]
Disposal Procedure:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or by evaporation in a fume hood.[9]
-
For spills, use an absorbent material like sand or vermiculite, collect it in a sealed container, and dispose of it as hazardous waste.[10]
By implementing these safety protocols, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.
References
- 1. queensu.ca [queensu.ca]
- 2. cchst.ca [cchst.ca]
- 3. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 4. purdue.edu [purdue.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. epfl.ch [epfl.ch]
- 7. drexel.edu [drexel.edu]
- 8. myusf.usfca.edu [myusf.usfca.edu]
- 9. Glove Material Chemical Resistance [sks-bottle.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
